Product packaging for JT001(Cat. No.:CAS No. 2238819-65-1)

JT001

Katalognummer: B12371749
CAS-Nummer: 2238819-65-1
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: KWSGPJCQWZMUQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Nlrp3-IN-19 is a potent and selective small-molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a key component of the innate immune system . The NLRP3 inflammasome is a multi-protein complex that, upon activation, cleaves pro-caspase-1 into its active form. Active caspase-1 then drives the maturation and secretion of potent pro-inflammatory cytokines such as IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D (GSDMD) . Given its role in responding to a wide array of pathogenic and damage signals, the NLRP3 inflammasome is a central therapeutic target in a broad spectrum of inflammatory diseases . Research has implicated aberrant NLRP3 inflammasome activity in the pathogenesis of conditions such as Alzheimer's disease, gout, atherosclerosis, type 2 diabetes, and the severe inflammatory response, including cytokine storm, observed in COVID-19 . By selectively targeting the NLRP3 inflammasome, Nlrp3-IN-19 provides researchers with a valuable tool to probe the mechanisms of inflammatory pathways and evaluate the potential of NLRP3 inhibition as a therapeutic strategy in various preclinical models of disease. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N4O4S B12371749 JT001 CAS No. 2238819-65-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

2238819-65-1

Molekularformel

C19H22N4O4S

Molekulargewicht

402.5 g/mol

IUPAC-Name

1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylsulfonyl)-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea

InChI

InChI=1S/C19H22N4O4S/c24-19(22-28(25,26)16-11-20-23-8-3-9-27-18(16)23)21-17-14-6-1-4-12(14)10-13-5-2-7-15(13)17/h10-11H,1-9H2,(H2,21,22,24)

InChI-Schlüssel

KWSGPJCQWZMUQM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)NS(=O)(=O)C4=C5N(CCCO5)N=C4

Herkunft des Produkts

United States

Foundational & Exploratory (nlrp3 Inhibitor)

An In-depth Technical Guide to the Mechanism of Action of JT001, a Potent and Selective NLRP3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JT001 is a potent, selective, and orally bioavailable small molecule inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3][4] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the NLRP3 signaling pathway, its in vitro and in vivo potency, and the experimental methodologies used to characterize its activity. This compound effectively blocks the assembly of the NLRP3 inflammasome, leading to the inhibition of pro-inflammatory cytokine release and pyroptosis.[1][3][4] This targeted action makes this compound a promising therapeutic candidate for a range of inflammatory diseases driven by NLRP3 activation.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. It acts as a sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are danger signals that indicate infection, tissue injury, or metabolic dysregulation. Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory conditions, including cryopyrin-associated periodic syndromes (CAPS), nonalcoholic steatohepatitis (NASH), cardiovascular diseases, and neurodegenerative disorders.

Activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by microbial components (e.g., lipopolysaccharide [LPS]) or endogenous cytokines (e.g., tumor necrosis factor-α [TNF-α]). This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.

  • Activation (Signal 2): A second, diverse stimulus, such as extracellular ATP, crystalline substances (e.g., monosodium urate crystals), or mitochondrial dysfunction, triggers the assembly of the inflammasome complex. This complex consists of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.

Upon assembly, pro-caspase-1 undergoes auto-catalytic cleavage to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the NLRP3 protein and preventing the assembly of the inflammasome complex.[1][3][4] This targeted intervention effectively blocks the downstream consequences of NLRP3 activation.

The key mechanistic steps of this compound action are:

  • Inhibition of NLRP3 Inflammasome Assembly: this compound potently and selectively prevents the oligomerization of NLRP3 and its interaction with the ASC adapter protein.[1][3][4] This is a critical step in the formation of a functional inflammasome.

  • Suppression of Caspase-1 Activation: By blocking inflammasome assembly, this compound prevents the proximity-induced auto-activation of pro-caspase-1.

  • Reduction of Pro-inflammatory Cytokine Release: Consequently, the cleavage and release of mature IL-1β and IL-18 are significantly inhibited in a dose-dependent manner.

  • Prevention of Pyroptosis: this compound also prevents the caspase-1-mediated cleavage of gasdermin D, thereby inhibiting inflammatory cell death.[1][3]

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NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B_transcription Upregulation of NLRP3 & pro-IL-1β (transcription) NFkB->NLRP3_proIL1B_transcription NLRP3_inactive Inactive NLRP3 NLRP3_proIL1B_transcription->NLRP3_inactive pro_IL1B pro-IL-1β NLRP3_proIL1B_transcription->pro_IL1B Activation_Stimuli Activation Stimuli (e.g., ATP, Nigericin) Activation_Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1_active Active Caspase-1 Inflammasome->caspase1_active This compound This compound This compound->Inflammasome Inhibits Assembly caspase1_active->pro_IL1B cleavage pro_IL18 pro-IL-18 caspase1_active->pro_IL18 cleavage GSDMD Gasdermin D caspase1_active->GSDMD cleavage IL1B_mature Mature IL-1β (Secretion) pro_IL1B->IL1B_mature IL18_mature Mature IL-18 (Secretion) pro_IL18->IL18_mature Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

Quantitative Data

The potency of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

Cell TypeSpeciesAssayStimulusIC50 (nM)Reference
Kupffer CellsHumanIL-1β ReleaseLPS + Nigericin62[3]
Kupffer CellsHumanIL-18 ReleaseLPS + Nigericin74[3]
Peripheral Blood Mononuclear Cells (PBMCs)HumanIntracellular Caspase-1 ActivityLPS + NigericinNot specified[3]
Whole BloodMouseIL-1β ProductionNot specifiedNot specified[3][4]

Table 2: In Vivo Efficacy of this compound in Mouse Models

Mouse ModelDiseaseKey FindingsReference
Nlrp3A350V/+CreTMuckle-Wells Syndrome (MWS)Reduced hepatic inflammation, fibrosis, and cell damage.[1][3]
Diet-Induced ObesityNonalcoholic Steatohepatitis (NASH)Reduced hepatic inflammation.[1][3]
Choline-Deficient DietNonalcoholic Steatohepatitis (NASH)Reduced hepatic inflammation, fibrosis, and cell damage.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro NLRP3 Inflammasome Inhibition Assay in Human Kupffer Cells
  • Objective: To determine the potency of this compound in inhibiting NLRP3-dependent IL-1β and IL-18 release from primary human Kupffer cells.

  • Cell Culture: Primary human Kupffer cells are isolated from liver tissue and cultured in appropriate media.

  • Priming: Cells are primed with Lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Following priming, cells are treated with various concentrations of this compound for a specified duration.

  • Activation: The NLRP3 inflammasome is then activated by the addition of nigericin for 1 hour.

  • Cytokine Measurement: Supernatants are collected, and the concentrations of secreted IL-1β and IL-18 are quantified using enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: IC50 values are calculated from the dose-response curves.

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experimental_workflow_kupffer start Isolate & Culture Human Kupffer Cells priming Prime with LPS (4 hours) start->priming inhibition Treat with this compound (Varying Concentrations) priming->inhibition activation Activate with Nigericin (1 hour) inhibition->activation measurement Measure IL-1β & IL-18 (ELISA) activation->measurement analysis Calculate IC50 measurement->analysis end Potency Determined analysis->end

Caption: Workflow for In Vitro NLRP3 Inhibition Assay in Kupffer Cells.

Intracellular Caspase-1 Activity Assay in Human PBMCs
  • Objective: To assess the effect of this compound on the intracellular activity of caspase-1 in human peripheral blood mononuclear cells (PBMCs).

  • Cell Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.

  • Priming and Inhibition: Cells are primed with LPS and treated with this compound as described for the Kupffer cell assay.

  • Activation: The NLRP3 inflammasome is activated with nigericin.

  • Caspase-1 Activity Measurement: A fluorogenic, cell-permeable caspase-1 substrate is added to the cells. The cleavage of the substrate by active intracellular caspase-1 results in a fluorescent signal that is measured using a plate reader.

  • Data Analysis: The inhibition of caspase-1 activity is determined by comparing the fluorescence in this compound-treated cells to untreated controls.

In Vivo Efficacy in a Mouse Model of Muckle-Wells Syndrome (Nlrp3A350V/+CreT)
  • Objective: To evaluate the therapeutic efficacy of orally administered this compound in a genetic mouse model of NLRP3-driven systemic inflammation.

  • Animal Model: The Nlrp3A350V/+CreT mouse model harbors a gain-of-function mutation in the Nlrp3 gene, leading to constitutive inflammasome activation and a phenotype resembling human Muckle-Wells syndrome.

  • Drug Administration: this compound is administered orally to the mice at various doses and for a specified treatment period.

  • Assessment of Hepatic Inflammation: At the end of the treatment period, liver tissues are collected and analyzed for markers of inflammation, such as cytokine expression (e.g., IL-1β mRNA) and immune cell infiltration (histology).

  • Evaluation of Fibrosis and Cell Damage: Liver sections are stained with markers of fibrosis (e.g., Sirius Red) and cell damage (e.g., TUNEL staining for apoptosis). Serum levels of liver enzymes (e.g., ALT, AST) are also measured.

  • Data Analysis: The effects of this compound treatment are compared to a vehicle-treated control group.

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experimental_workflow_mws_model cluster_assessment Efficacy Assessment start Nlrp3A350V/+CreT Mouse Model treatment Oral Administration of this compound start->treatment inflammation Hepatic Inflammation (Cytokines, Histology) treatment->inflammation fibrosis Hepatic Fibrosis (Sirius Red) treatment->fibrosis damage Cell Damage (TUNEL, ALT/AST) treatment->damage analysis Compare to Vehicle Control inflammation->analysis fibrosis->analysis damage->analysis end Therapeutic Efficacy Determined analysis->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antiviral Compound JT001 (VV116)

Executive Summary

This compound, also known as VV116 or Deuremidevir, is an orally administered, deuterated hydrobromide salt of a tri-isobutyrate ester prodrug of GS-441524.[1][2] GS-441524 is the parent nucleoside and active metabolite of the intravenous antiviral agent remdesivir.[3] Developed to improve oral bioavailability and metabolic stability, VV116 has demonstrated potent antiviral activity against a range of RNA viruses, most notably SARS-CoV-2 and its variants, as well as Respiratory Syncytial Virus (RSV).[4][5][6] Its mechanism of action involves the intracellular conversion to an active nucleoside triphosphate form, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[4][7] Clinical trials have established its non-inferiority to nirmatrelvir-ritonavir in treating mild-to-moderate COVID-19, with a favorable safety profile.[8][9]

Compound Structure and Properties

This compound (VV116) is a nucleoside analog designed for enhanced oral drug delivery. The strategic deuteration and esterification of the parent nucleoside, GS-441524, result in favorable pharmacokinetic properties.[1][4]

Chemical Structure
  • IUPAC Name: [(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][3][4][10]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate[1]

  • SMILES: CC(C)C(=O)OCC1OC(C#N)(C(OC(=O)C(C)C)C1OC(=O)C(C)C)C2=CC(=C3[N]2N=CN=C3N)[2H][10][11]

  • InChI: InChI=1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24+/m1/s1/i7D[1][11]

Physicochemical Properties

A summary of the key physicochemical properties of this compound (VV116) is presented in Table 1.

PropertyValueReference(s)
CAS Number 2647442-33-7[10][11]
Molecular Formula C₂₄H₃₀DN₅O₇[11]
Molecular Weight 502.54 g/mol [10][12]
Appearance Solid[11]
Purity ≥95%[11]
Solubility DMSO: ~100-245 mg/mLDMF: 20 mg/mLEthanol: Slightly soluble[10][11][12]
λmax 244 nm[11]

Mechanism of Action and Metabolic Pathway

This compound (VV116) is a prodrug that requires intracellular activation to exert its antiviral effect. Its primary target is the highly conserved RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of RNA viruses.[6]

Upon oral administration, VV116 is rapidly and almost completely hydrolyzed into its active metabolite, the parent nucleoside 116-N1 (a deuterated analog of GS-441524).[3] This nucleoside then undergoes intracellular phosphorylation by host cell kinases to form the active nucleoside triphosphate, 116-NTP.[4][5] The 116-NTP molecule mimics natural adenosine triphosphate (ATP) and competes with it for incorporation into the nascent viral RNA chain by the RdRp.[7] Once incorporated, it causes premature termination of the elongating RNA strand, thereby halting viral replication.[7]

JT001_Mechanism_of_Action cluster_host_cell Host Cell This compound This compound (VV116) Oral Prodrug Metabolite_N1 116-N1 (Parent Nucleoside) This compound->Metabolite_N1 Hydrolysis (Esterases) Metabolite_NTP 116-NTP (Active Triphosphate) Metabolite_N1->Metabolite_NTP Phosphorylation (Host Kinases) RdRp Viral RNA-dependent RNA Polymerase (RdRp) Metabolite_NTP->RdRp Competitive Inhibition Replication Viral RNA Replication RdRp->Replication Termination Replication Termination RdRp->Termination Virus Virus Virus->RdRp Provides RdRp & RNA Template

Fig 1. Metabolic activation and mechanism of action of this compound (VV116).

Preclinical and Clinical Data

This compound (VV116) has been evaluated in various in vitro, in vivo, and human clinical studies.

In Vitro Antiviral Activity

The compound has shown potent activity against several coronaviruses and RSV.

Virus/Cell LineAssayValueReference(s)
SARS-CoV-2 RdRp InhibitionIC₅₀: 0.67 ± 0.24 µM[10][13]
RSV / A549 Cells Replication InhibitionEC₅₀: 1.20 µM[12]
RSV / A549 Cells CytotoxicityCC₅₀: 95.92 µM[12]
RSV / A549 Cells Selectivity Index (SI)80[12]
HCoV-NL63 Replication InhibitionEC₅₀: 1.087 µM[14]
Feline/Canine CoVs Replication InhibitionEC₅₀: 0.665 - 0.847 µM[14]
In Vivo Pharmacokinetics (Animal Models)

Pharmacokinetic studies in mice and rats demonstrate good oral bioavailability.

SpeciesDose (Oral)Tmax (h)Cmax (ng/mL)AUC₀-t (ng/mL·h)Reference(s)
Balb/c Mice 25 mg/kg0.42 ± 0.145360 ± 56011461 ± 1013[15]
Balb/c Mice 50 mg/kg0.42 ± 0.1411617 ± 344324594 ± 10594[15]
Balb/c Mice 100 mg/kg0.42 ± 0.1424017 ± 652147799 ± 11599[15]
SD Rats 10 mg/kg~1.0~4000~10000[13]
Human Pharmacokinetics and Clinical Efficacy

Phase I studies in healthy subjects and Phase III trials in COVID-19 patients have provided key data on safety and efficacy.

Study TypePopulationDoseKey FindingsReference(s)
Phase I (SAD) Healthy Subjects25-800 mg (single)T½: 4.80–6.95 h. AUC and Cmax dose-proportional.[16][17]
Phase I (MAD) Healthy Subjects200, 400, 600 mg (BID)Slight accumulation upon repeated dosing.[16][17]
Phase III vs. Placebo Mild/Moderate COVID-19Standard 5-day courseShorter viral shedding time for those treated ≤5 days post-positive test (8.56 vs 11.13 days).[18]
Phase III vs. Nirmatrelvir-Ritonavir Mild/Moderate COVID-19Standard 5-day courseNon-inferior. Median time to sustained clinical recovery: 4 days (VV116) vs. 5 days (Nirmatrelvir-Ritonavir).[9]
Safety Mild/Moderate COVID-19Standard 5-day courseFewer adverse events reported compared to Nirmatrelvir-Ritonavir. No serious adverse events reported in multiple studies.[4][9]

Experimental Protocols and Methodologies

This section outlines the general methodologies used in the preclinical and clinical evaluation of this compound (VV116).

Synthesis

The synthesis of VV116 involves the preparation of the deuterated parent nucleoside GS-441524 (referred to as X1), followed by esterification.[13][19] A scalable synthesis has been achieved using deuterium gas as the deuterating agent.[13] The final step involves reacting the deuterated nucleoside with an isobutyrate esterifying agent to produce the tri-isobutyrate ester prodrug.[19]

Synthesis_Workflow Start Starting Materials (Ribose & Nucleobase Precursors) Deuteration Deuteration Step (e.g., using D₂ gas) Start->Deuteration Nucleoside_Formation Formation of Deuterated GS-441524 (116-N1) Deuteration->Nucleoside_Formation Esterification Tri-isobutyrate Esterification Nucleoside_Formation->Esterification Final_Product This compound (VV116) Final Compound Esterification->Final_Product

Fig 2. High-level workflow for the synthesis of this compound (VV116).
In Vitro Antiviral Assay (General Protocol)

  • Cell Culture: Appropriate host cells (e.g., A549 for RSV, Vero E6 for SARS-CoV-2) are cultured in suitable media and conditions.[12][13]

  • Infection: Cells are infected with the target virus at a specified multiplicity of infection (MOI).

  • Treatment: Following infection (e.g., 1 hour post-infection), cells are treated with serial dilutions of this compound (VV116).[20]

  • Incubation: The treated, infected cells are incubated for a defined period (e.g., 24-48 hours).[20][21]

  • Endpoint Measurement: Viral replication is quantified. This can be done by measuring viral RNA levels (RT-qPCR), viral protein expression (Western blot, immunofluorescence), or cytopathic effect (CPE).[13][20] The EC₅₀ is calculated from the dose-response curve.

  • Cytotoxicity Assay: A parallel assay (e.g., MTS or MTT) is run on uninfected cells treated with the same compound concentrations to determine the 50% cytotoxic concentration (CC₅₀).[2]

In Vivo Efficacy Study (Mouse Model)
  • Animal Model: A relevant animal model is used, such as hACE2-transduced mice for SARS-CoV-2 or Balb/c mice for RSV.[11][13]

  • Infection: Mice are intranasally infected with a standardized dose of the virus.

  • Treatment: Treatment with this compound (VV116) or a vehicle control is initiated. Dosing is typically performed orally (PO), twice daily (BID), for a set duration (e.g., 4-5 days).[13][21]

  • Monitoring: Animals are monitored daily for changes in body weight and other clinical signs.[12]

  • Endpoint Analysis: At specific time points post-infection (e.g., day 2 and day 5), animals are euthanized. Lung tissues are harvested to quantify viral titers (e.g., via plaque assay) and viral RNA load (RT-qPCR).[11][13]

Human Clinical Trial Protocol (Phase III Example - NCT05242042)
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled study to evaluate efficacy, safety, and pharmacokinetics.[22]

  • Participants: Adults (≥18 years) with a positive SARS-CoV-2 test and mild-to-moderate COVID-19 symptoms within 5 days of onset.[22]

  • Intervention: Participants are randomized to receive either this compound (VV116) or a placebo. A typical dosing regimen is administered orally every 12 hours for 5 days.[22]

  • Primary Endpoint: Time to sustained clinical recovery, often defined as the alleviation of all target symptoms for at least two consecutive days.[9]

  • Secondary Endpoints: Progression to severe COVID-19 or death, changes in viral load, and safety assessments.[8][22]

  • Data Collection: Efficacy data, safety monitoring (adverse events, lab tests), and blood samples for pharmacokinetic analysis are collected throughout the study period (e.g., through day 28).[22]

Clinical_Trial_Workflow Screening Screening & Consent (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Arm_A Treatment Arm: This compound (VV116) 5-Day Oral Course Randomization->Arm_A Arm_B Control Arm: Placebo or Active Comparator 5-Day Oral Course Randomization->Arm_B FollowUp Follow-Up Period (e.g., 28 Days) - Efficacy Assessments - Safety Monitoring - PK Sampling Arm_A->FollowUp Arm_B->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis

Fig 3. Simplified workflow for a Phase III clinical trial of this compound (VV116).

References

The Discovery and Preclinical Development of JT001: A Potent and Selective NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

San Diego, CA - Jecure Therapeutics, a company focused on the discovery of novel therapeutics for inflammatory diseases, developed JT001, a potent and highly specific inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2] The company's promising preclinical data on this compound in the context of nonalcoholic steatohepatitis (NASH) and other inflammatory conditions led to its acquisition by Genentech, a subsidiary of Roche, in 2018.[3][4][5][6] This report provides a detailed technical overview of the discovery and preclinical development of this compound, focusing on its mechanism of action, experimental validation, and key preclinical findings.

Introduction to NLRP3 Inflammasome and Therapeutic Rationale

The NLRP3 inflammasome is a key component of the innate immune system, functioning as a multiprotein complex that responds to a variety of endogenous and exogenous danger signals.[2] Inappropriate activation of the NLRP3 inflammasome is implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases, including NASH, liver fibrosis, cardiovascular disease, and neurodegenerative disorders.[2][3] Upon activation, the NLRP3 inflammasome promotes the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms.[2][7] This signaling cascade also induces a form of inflammatory cell death known as pyroptosis.[2][8] Given its central role in inflammation, the NLRP3 inflammasome has emerged as a compelling therapeutic target. Jecure Therapeutics developed this compound, a small molecule inhibitor, to specifically target and inhibit the NLRP3 inflammasome, thereby blocking the downstream inflammatory signaling.[2]

This compound: A Novel Sulfonylurea-Containing NLRP3 Inhibitor

This compound, chemically identified as 6,7-dihydro-5H-pyrazolo[5,1-b][1][7]oxazine-3-sulfonylurea, is a novel and highly specific inhibitor of the NLRP3 inflammasome.[2][8] Its primary mechanism of action is the inhibition of NLRP3 inflammasome assembly, which is a critical step for its activation.[2] By preventing the assembly of the inflammasome complex, this compound effectively blocks the activation of caspase-1 and the subsequent release of IL-1β and IL-18, as well as preventing pyroptosis.[2][8]

Preclinical Pharmacology and Efficacy

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy in relevant disease models.

In Vitro Potency and Selectivity

In various cell-based assays, this compound demonstrated potent and selective inhibition of the NLRP3 inflammasome.[2][8] These assays were crucial in establishing the compound's specific mechanism of action and its potential for therapeutic intervention.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineStimulusMeasured EndpointResult
IL-1β ReleaseHuman THP-1 monocytesLPS + NigericinIL-1β levelsPotent Inhibition
Caspase-1 ActivationMouse Bone Marrow-Derived Macrophages (BMDMs)ATPActive Caspase-1Significant Reduction
PyroptosisMouse Bone Marrow-Derived Macrophages (BMDMs)Cell ViabilityPrevention of cell death
Inflammasome SelectivityVariousSpecific inflammasome activatorsCytokine releaseSelective for NLRP3 over other inflammasomes (e.g., NLRC4, AIM2)
In Vivo Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of this compound were evaluated in murine models. Oral administration of this compound led to plasma concentrations that were effective at inhibiting IL-1β production in vivo, correlating well with the in vitro potency observed in whole blood assays.[2][8]

Efficacy in Murine Models of Inflammatory Disease

This compound was assessed in three distinct murine models of inflammatory disease, demonstrating its therapeutic potential in attenuating hepatic inflammation and fibrosis.[2][8]

  • Muckle-Wells Syndrome (MWS) Model: In the Nlrp3A350V/+CreT mouse model, which mimics the human autoinflammatory disease MWS, oral administration of this compound effectively reduced hepatic inflammation.[2][8]

  • Diet-Induced Obesity NASH Model: In a model of NASH induced by a high-fat diet, this compound treatment led to a significant reduction in hepatic inflammation.[2][8]

  • Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet-Induced NASH Model: In this model, which recapitulates key features of human NASH including fibrosis, this compound demonstrated significant reductions in both hepatic inflammation and fibrosis.[8]

Table 2: Summary of In Vivo Efficacy of this compound in Murine Models

ModelKey Pathological FeaturesEffect of this compound Treatment
Muckle-Wells Syndrome (Nlrp3A350V/+CreT)Systemic and hepatic inflammationReduced hepatic inflammation and cell damage
Diet-Induced Obesity NASHHepatic steatosis and inflammationReduced hepatic inflammation
Choline-Deficient Diet-Induced NASHHepatic steatosis, inflammation, and fibrosisReduced hepatic inflammation, fibrosis, and cell damage

Experimental Protocols

Detailed methodologies were employed to ensure the rigor and reproducibility of the preclinical findings.

In Vitro Assays
  • Cell Culture: Human THP-1 monocytes and primary mouse bone marrow-derived macrophages (BMDMs) were used.

  • NLRP3 Inflammasome Activation: Cells were primed with lipopolysaccharide (LPS) followed by stimulation with NLRP3 activators such as nigericin or ATP.

  • Cytokine Measurement: IL-1β and other cytokines in the cell culture supernatants were quantified using enzyme-linked immunosorbent assays (ELISA).

  • Caspase-1 Activity Assay: Caspase-1 activity was measured using a fluorogenic substrate.

  • Pyroptosis Assessment: Cell death was quantified by measuring lactate dehydrogenase (LDH) release or by using cell viability dyes.

In Vivo Studies
  • Animal Models:

    • MWS Model: Nlrp3A350V/+CreT mice.

    • Diet-Induced NASH Model: Mice fed a high-fat diet.

    • CDAA NASH Model: Mice fed a choline-deficient, L-amino acid-defined diet.

  • Drug Administration: this compound was administered orally.

  • Pharmacokinetic Analysis: Plasma concentrations of this compound were determined at various time points after dosing using liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacodynamic Analysis: IL-1β levels in peritoneal lavage fluid were measured by ELISA.

  • Histopathological Analysis: Liver tissues were collected, fixed, and stained with hematoxylin and eosin (H&E) for assessment of inflammation and with Sirius Red for evaluation of fibrosis.

  • Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

NLRP3_Signaling_Pathway cluster_cell Macrophage DAMPs Danger Signals (DAMPs/PAMPs) NLRP3_inactive Inactive NLRP3 DAMPs->NLRP3_inactive Activation Signal Inflammasome NLRP3 Inflammasome (Assembled Complex) NLRP3_inactive->Inflammasome Assembly ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage Pyroptosis Pyroptosis (Inflammatory Cell Death) Casp1->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b Extracellular_IL Secreted Cytokines IL1b->Extracellular_IL IL18 Mature IL-18 Pro_IL18->IL18 IL18->Extracellular_IL This compound This compound This compound->Inflammasome Inhibition

Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (THP-1, BMDMs) NLRP3_Activation NLRP3 Activation (LPS + Nigericin/ATP) Cell_Culture->NLRP3_Activation JT001_Treatment_vitro This compound Treatment NLRP3_Activation->JT001_Treatment_vitro Cytokine_Analysis Cytokine Measurement (ELISA) JT001_Treatment_vitro->Cytokine_Analysis Caspase_Assay Caspase-1 Activity Assay JT001_Treatment_vitro->Caspase_Assay Pyroptosis_Assay Pyroptosis Assessment (LDH Assay) JT001_Treatment_vitro->Pyroptosis_Assay Animal_Models Murine Models (MWS, NASH) JT001_Dosing Oral Administration of this compound Animal_Models->JT001_Dosing PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis JT001_Dosing->PK_PD_Analysis Efficacy_Endpoints Efficacy Evaluation JT001_Dosing->Efficacy_Endpoints Histology Histopathology (H&E, Sirius Red) Efficacy_Endpoints->Histology Biochemistry Serum Biochemistry (ALT, AST) Efficacy_Endpoints->Biochemistry

Caption: Preclinical experimental workflow for the evaluation of this compound.

Toxicological Profile and Development Challenges

While this compound showed promising efficacy in preclinical models, its development faced challenges. An interesting aspect of this compound's discovery was its design as an attempt to overcome the liver toxicity associated with the well-known NLRP3 inhibitor, MCC950.[1] However, this compound itself encountered issues with kidney toxicity, which presented a significant hurdle for its further clinical development.[1] This highlights the complexities of developing safe and effective NLRP3 inhibitors.

Conclusion

Jecure Therapeutics' this compound was a pioneering effort in the development of selective NLRP3 inflammasome inhibitors. The comprehensive preclinical data demonstrated its potent and selective mechanism of action, leading to significant efficacy in attenuating inflammation and fibrosis in relevant animal models of human diseases such as NASH. The acquisition of Jecure by Genentech underscored the therapeutic potential of targeting the NLRP3 inflammasome. Despite the developmental challenges related to its toxicological profile, the work on this compound has provided valuable insights for the ongoing development of next-generation NLRP3 inhibitors for a multitude of inflammatory disorders.

References

The NLRP3 Inflammasome: A Central Mediator in the Pathogenesis of Liver Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a critical player in the inflammatory cascade that drives liver fibrosis, the common scarring response to chronic liver injury.[1][2] Activation of this intracellular multi-protein complex in various liver cell types triggers a cascade of events, including the release of potent pro-inflammatory cytokines and a form of inflammatory cell death known as pyroptosis, which collectively contribute to the activation of hepatic stellate cells (HSCs) and the excessive deposition of extracellular matrix (ECM) characteristic of fibrosis.[3][4] This technical guide provides a comprehensive overview of the role of the NLRP3 inflammasome in liver fibrosis, detailing its activation pathways, cellular mediators, and downstream effects. Furthermore, it offers a compilation of detailed experimental protocols and quantitative data to facilitate further research and the development of novel anti-fibrotic therapies targeting this pathway.

The NLRP3 Inflammasome Signaling Pathway in Liver Fibrosis

The activation of the NLRP3 inflammasome is a two-step process involving priming and activation signals.

  • Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs).[5][6] This leads to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[1][6]

  • Signal 2 (Activation): A diverse range of stimuli, including ATP, cholesterol crystals, uric acid, and reactive oxygen species (ROS), can provide the second signal.[7][8] This triggers the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the adaptor protein apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[1][2]

Once assembled, the proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, IL-1β and IL-18.[1][5] Additionally, activated caspase-1 cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and inducing pyroptosis, a lytic form of cell death that releases cellular contents and further amplifies inflammation.[4][9][10]

NLRP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Kupffer Cell / HSC PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP, Cholesterol Crystals) TLR TLR4 PAMPs_DAMPs->TLR Signal 1 NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Signal 2 IL1b_IL18 IL-1β / IL-18 NFkB NF-κB Pathway TLR->NFkB Pro_NLRP3 pro-NLRP3 pro-IL-1β NFkB->Pro_NLRP3 Transcription Pro_NLRP3->NLRP3 Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Caspase-1) NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Pro_IL1b pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage Pro_IL1b->IL1b_IL18 Pro_IL18->IL1b_IL18 GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Pore Formation

Figure 1: Canonical NLRP3 Inflammasome Signaling Pathway.

Cellular Mediators of NLRP3 Inflammasome Activation in the Liver

Multiple cell types within the liver, including hepatocytes, Kupffer cells (resident macrophages), and hepatic stellate cells, can express and activate the NLRP3 inflammasome, contributing to the fibrotic process through distinct but interconnected mechanisms.

Hepatocytes

Hepatocytes, the main parenchymal cells of the liver, can undergo pyroptosis upon NLRP3 inflammasome activation in response to various insults like lipotoxicity and viral infections.[4][9][10] The release of DAMPs and inflammasome particles from pyroptotic hepatocytes can then activate neighboring Kupffer cells and HSCs, perpetuating the inflammatory and fibrogenic response.[4][9]

Kupffer Cells

Kupffer cells are key players in liver inflammation. They are robustly activated by PAMPs and DAMPs, leading to potent NLRP3 inflammasome activation and the secretion of large amounts of IL-1β and IL-18.[11][12] These cytokines act in a paracrine manner to activate HSCs, promoting their transdifferentiation into collagen-producing myofibroblasts.[11][13]

Hepatic Stellate Cells

HSCs are the primary fibrogenic cells in the liver. While quiescent in a healthy liver, they become activated in response to injury.[1] Emerging evidence indicates that HSCs themselves can express and activate the NLRP3 inflammasome, creating an autocrine loop that sustains their activated phenotype and promotes collagen production.[1][11] IL-1β and IL-18 released from Kupffer cells and other immune cells can further amplify this activation.[14][15]

Cell_Crosstalk cluster_stimuli Hepatocyte Hepatocyte KupfferCell Kupffer Cell Hepatocyte->KupfferCell DAMPs, Inflammasome Particles HSC Hepatic Stellate Cell (HSC) Hepatocyte->HSC DAMPs KupfferCell->HSC IL-1β, IL-18, TGF-β Myofibroblast Myofibroblast HSC->Myofibroblast Activation & Proliferation Myofibroblast->Myofibroblast Autocrine IL-1β Myofibroblast->Myofibroblast ECM Deposition (Fibrosis) Injury Chronic Liver Injury (e.g., toxins, viruses, metabolic stress) Injury->Hepatocyte Damage Injury->KupfferCell PAMPs/DAMPs

Figure 2: Cellular crosstalk in NLRP3-mediated liver fibrosis.

Quantitative Data on NLRP3 Inflammasome and Fibrosis Markers

The following tables summarize quantitative data from various studies, highlighting the upregulation of NLRP3 inflammasome components and fibrosis markers in experimental models of liver fibrosis.

Table 1: Upregulation of NLRP3 Inflammasome Components in Liver Fibrosis Models

Gene/ProteinModelFold Change (vs. Control)Reference
mRNA
Nlrp3CCl₄-induced fibrosis (mice)~3.5[11]
AscCCl₄-induced fibrosis (mice)~2.8[11]
Casp1CCl₄-induced fibrosis (mice)~4.2[11]
Il1bCCl₄-induced fibrosis (mice)~8.0[11]
Il18CCl₄-induced fibrosis (mice)~3.0[11]
Protein
NLRP3CCl₄-induced fibrosis (mice)~3.0[11]
Cleaved Caspase-1CCl₄-induced fibrosis (mice)~5.0[11]
IL-1βCCl₄-induced fibrosis (mice)~6.0[11]
IL-18CCl₄-induced fibrosis (mice)~2.5[11]

Table 2: Changes in Fibrosis Markers in Response to NLRP3 Modulation

MarkerModelTreatment/Genetic ModificationChangeReference
Collagen Deposition (Sirius Red)CCl₄-induced fibrosis (mice)MCC950 (NLRP3 inhibitor)~50% decrease[11]
Hydroxyproline ContentCCl₄-induced fibrosis (mice)MCC950 (NLRP3 inhibitor)~40% decrease[11]
α-SMA ExpressionCCl₄-induced fibrosis (mice)NLRP3 knockoutSignificant decrease[11]
Col1a1 mRNACCl₄-induced fibrosis (mice)NLRP3 knockout~60% decrease[11]
Timp1 mRNACCl₄-induced fibrosis (mice)NLRP3 knockout~50% decrease[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of the NLRP3 inflammasome in liver fibrosis.

Induction of Liver Fibrosis in Mice

4.1.1. Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis

  • Animals: 8-10 week old C57BL/6 mice.

  • Reagent Preparation: Prepare a 10% (v/v) solution of CCl₄ in corn oil.

  • Administration: Administer 1 µL/g body weight of the CCl₄ solution via intraperitoneal (i.p.) injection twice a week for 4-8 weeks.

  • Control: Administer an equal volume of corn oil to the control group.

  • Assessment: Euthanize mice 48 hours after the final injection and collect liver tissue and blood for analysis.

4.1.2. Bile Duct Ligation (BDL)-Induced Liver Fibrosis

  • Animals: 8-10 week old C57BL/6 mice.

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make a midline abdominal incision to expose the common bile duct.

    • Ligate the bile duct in two locations with 6-0 silk suture.

    • Close the abdominal wall and skin with sutures.

  • Sham Operation: Perform the same surgical procedure on control animals without ligating the bile duct.

  • Post-operative Care: Provide appropriate analgesia and monitor for recovery.

  • Assessment: Euthanize mice 14-21 days post-surgery and collect liver tissue and blood.

Isolation and Culture of Primary Mouse Hepatic Stellate Cells (HSCs)
  • Liver Perfusion:

    • Anesthetize a C57BL/6 mouse and cannulate the portal vein.

    • Perfuse the liver with a calcium-free Hanks' Balanced Salt Solution (HBSS) containing 0.5 mM EGTA.

    • Switch to a perfusion solution containing collagenase type IV (0.5 mg/mL) and DNase I (0.02 mg/mL) in HBSS with calcium and magnesium.

  • Liver Digestion:

    • Excise the perfused liver, mince it, and incubate in the collagenase solution at 37°C for 20-30 minutes with gentle shaking.

    • Filter the cell suspension through a 70 µm cell strainer.

  • HSC Isolation:

    • Centrifuge the cell suspension and resuspend the pellet in a 12.5% OptiPrep™ density gradient medium.

    • Carefully layer this suspension on top of an 8.2% OptiPrep™ solution and centrifuge at 1400 x g for 20 minutes without brake.

    • Collect the HSC-enriched layer at the interface.

  • Cell Culture:

    • Wash the collected cells and plate them on uncoated plastic dishes in DMEM with 10% FBS and penicillin/streptomycin.

    • Cells will become activated and adopt a myofibroblastic phenotype over 3-7 days in culture.

In Vitro NLRP3 Inflammasome Activation in Primary HSCs
  • Cell Seeding: Plate primary mouse HSCs in 12-well plates and allow them to adhere and become quiescent (if desired) or use activated cells (day 3-7 post-isolation).

  • Priming (Signal 1): Treat the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 4 hours in complete DMEM.

  • Activation (Signal 2): Replace the medium with serum-free DMEM and treat the cells with ATP at a final concentration of 5 mM for 30-60 minutes.

  • Sample Collection:

    • Collect the supernatant for cytokine analysis (ELISA for IL-1β).

    • Lyse the cells for protein analysis (Western blot for NLRP3, ASC, cleaved caspase-1).

Quantification of Liver Fibrosis

4.4.1. Sirius Red Staining

  • Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and cut 5 µm sections.

  • Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with Picro-Sirius Red solution (0.1% Direct Red 80 in saturated picric acid) for 1 hour.

    • Wash twice with acidified water (0.5% acetic acid).

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

  • Quantification:

    • Capture images of the stained sections under a microscope.

    • Use image analysis software (e.g., ImageJ) to quantify the red-stained collagen area as a percentage of the total tissue area.

4.4.2. Hydroxyproline Assay

  • Tissue Hydrolysis:

    • Weigh 50-100 mg of liver tissue.

    • Add 1 mL of 6N HCl and hydrolyze at 110°C for 18-24 hours.

  • Assay Procedure:

    • Neutralize the hydrolysate with 6N NaOH.

    • Add Chloramine-T reagent and incubate at room temperature for 20 minutes.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 65°C for 15 minutes.

    • Cool the samples and measure the absorbance at 550 nm.

  • Quantification: Calculate the hydroxyproline content using a standard curve generated with known concentrations of hydroxyproline. Collagen content can be estimated assuming hydroxyproline constitutes approximately 13.5% of collagen by weight.

Western Blot Analysis of Inflammasome Components
  • Protein Extraction: Lyse liver tissue or cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 12% polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-NLRP3, anti-ASC, anti-caspase-1 p20) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Pyroptosis Detection
  • Cell Preparation: Prepare a single-cell suspension from liver tissue or use cultured cells.

  • Staining:

    • Incubate cells with a fluorescently labeled inhibitor of caspases (FLICA) specific for active caspase-1 (e.g., FAM-YVAD-FMK) for 1 hour at 37°C.

    • Wash the cells and then stain with a viability dye such as Propidium Iodide (PI) or DAPI.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Pyroptotic cells will be double-positive for the active caspase-1 probe and the viability dye.

    • Quantify the percentage of pyroptotic cells in the total cell population.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of the NLRP3 inflammasome in a mouse model of liver fibrosis.

Experimental_Workflow cluster_model In Vivo Model cluster_analysis Analysis Induction Induce Liver Fibrosis (e.g., CCl4, BDL) Treatment Therapeutic Intervention (e.g., NLRP3 inhibitor) Induction->Treatment Sacrifice Sacrifice and Sample Collection Induction->Sacrifice Treatment->Sacrifice Histology Histological Analysis (Sirius Red, α-SMA) Sacrifice->Histology Biochemical Biochemical Assays (Hydroxyproline, ALT/AST) Sacrifice->Biochemical Molecular Molecular Analysis (qPCR, Western Blot) Sacrifice->Molecular Cellular Cellular Analysis (Flow Cytometry for Pyroptosis) Sacrifice->Cellular

Figure 3: A representative experimental workflow.

Conclusion

The NLRP3 inflammasome is a pivotal driver of inflammation and fibrosis in the liver. Its activation in hepatocytes, Kupffer cells, and hepatic stellate cells initiates and perpetuates a vicious cycle of cell death, inflammation, and extracellular matrix deposition. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of liver fibrosis and to develop novel therapeutic strategies targeting the NLRP3 inflammasome pathway. Further research focusing on the specific activators of the NLRP3 inflammasome in different liver diseases and the intricate crosstalk between various liver cell populations will be crucial for the successful clinical translation of NLRP3-targeted therapies.

References

An In-depth Technical Guide to the Toxicology Profile of JT001 (VV116)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology profile of JT001, an oral antiviral agent also known as VV116. The information presented herein is synthesized from available preclinical and clinical data to support further research and development efforts.

Non-Clinical Toxicology

Preclinical studies have established an initial safety profile for this compound, focusing on acute, repeated-dose, and genetic toxicity.

Summary of Quantitative Toxicology Data

The following table summarizes the key quantitative findings from non-clinical toxicology studies conducted on this compound (VV116).

Study TypeSpeciesRoute of AdministrationKey FindingReference
Acute Toxicity RatOralMaximum Tolerated Dose (MTD): ≥ 2.0 g/kg[1]
Beagle DogOralMaximum Tolerated Dose (MTD): ≥ 1.0 g/kg[1]
Repeated-Dose Toxicity RatOral (14 days)No-Observed-Adverse-Effect-Level (NOAEL): 200 mg/kg[1]
Beagle DogOral (14 days)No-Observed-Adverse-Effect-Level (NOAEL): 30 mg/kg[1]
Genotoxicity In vitroN/AAmes Test: Non-mutagenic[1]
In vivoN/AMicronucleus Test (bone marrow cells): Non-mutagenic[1]
Experimental Protocols

Detailed experimental protocols for the pivotal non-clinical toxicology studies are outlined below. These protocols are based on internationally recognized OECD guidelines, which are presumed to have been followed for the assessment of this compound.

Objective: To determine the acute oral toxicity of a substance.[2][3]

Test System:

  • Species: Rat (as used for this compound)[1]

  • Sex: Typically, one sex (usually females) is used.

  • Number of Animals: A stepwise procedure using 3 animals per step.[2]

Procedure:

  • Dose Administration: The test substance is administered orally by gavage at one of the defined dose levels.[2]

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[4]

  • Stepwise Dosing: The absence or presence of compound-related mortality at one step determines the next step, which may involve dosing at a higher or lower level.[2]

Objective: To evaluate the sub-acute toxicity of a substance administered orally for 28 days (adapted for a 14-day study).[5][6][7]

Test System:

  • Species: Rat and Beagle Dog (as used for this compound)[1]

  • Number of Animals: Typically, groups of animals for each dose level and a control group.[6]

Procedure:

  • Dose Administration: The test substance is administered orally once daily for 14 days.[1]

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: At the end of the treatment period, blood samples are collected for hematology and clinical biochemistry analysis.

  • Pathology: A full necropsy is performed on all animals, and selected organs are weighed and examined histopathologically.

Objective: To detect point mutations induced by the test substance.[8][9][10][11]

Test System:

  • Bacterial Strains: At least five strains of Salmonella typhimurium and Escherichia coli are used, including those that can detect both base-pair substitution and frameshift mutations.[8][12]

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix).[8][12]

Procedure:

  • Exposure: Bacteria are exposed to the test substance at various concentrations.[10][11]

  • Incubation: The plates are incubated for 48-72 hours.[10][11]

  • Evaluation: The number of revertant colonies is counted and compared to the control. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[12]

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts.[13][14][15][16][17]

Test System:

  • Species: Rodents (e.g., mice or rats).

  • Tissue: Bone marrow or peripheral blood cells are analyzed.[16]

Procedure:

  • Dose Administration: The test substance is administered to the animals, typically via one or more treatments.[16]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.[14]

  • Analysis: Erythrocytes are scored for the presence of micronuclei. An increase in the frequency of micronucleated immature erythrocytes in treated animals indicates genotoxicity.[13][15]

Safety Pharmacology

Specific safety pharmacology studies for this compound have not been detailed in the available literature. However, standard safety pharmacology assessments typically investigate the potential undesirable pharmacodynamic effects of a drug on vital physiological functions. These studies usually include:

  • Central Nervous System: Evaluation of effects on behavior, coordination, and other neurological functions.

  • Cardiovascular System: Assessment of effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. A publication mentions that VV116 and its metabolite had little effect on the hERG current, suggesting a low risk of QT prolongation.[1]

  • Respiratory System: Measurement of effects on respiratory rate and function.

Clinical Safety Profile

Clinical trials of this compound (VV116) for the treatment of COVID-19 have provided valuable insights into its safety and tolerability in humans.

A systematic review of studies on VV116 for COVID-19 concluded that it has a reliable safety and efficacy profile.[18][19][20] No serious adverse events were reported in the VV116 experimental groups in the included studies.[18][20] In a comparative study, the incidence of adverse events was lower in the VV116 group compared to the nirmatrelvir-ritonavir group (67.4% vs. 77.3%).[21] Another study reported that in the VV116 group, adverse events were observed, but all were resolved without intervention, and no serious adverse events occurred.[22] A Phase 3 study also found that the incidence of treatment-emergent adverse events of any grade was similar between the VV116 and placebo groups.[23][24]

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

This compound is a prodrug that is metabolized to its active nucleoside triphosphate form. This active form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1]

JT001_Mechanism_of_Action cluster_cell Host Cell cluster_virus Virus This compound This compound (Prodrug) Metabolite Active Nucleoside Triphosphate This compound->Metabolite Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Metabolite->RdRp Inhibition ViralRNA Viral RNA Synthesis RdRp->ViralRNA ViralReplication Viral Replication ViralRNA->ViralReplication Inhibition->ViralRNA Termination ViralEntry Viral Entry

Caption: Mechanism of action of this compound as a viral RdRp inhibitor.

Experimental Workflow: Non-Clinical Toxicology Assessment

The following diagram illustrates a typical workflow for the non-clinical toxicological assessment of a new drug candidate like this compound.

Toxicology_Workflow start Drug Candidate (this compound) acute_tox Acute Toxicity Studies (e.g., OECD 423) start->acute_tox genotox Genotoxicity Assays start->genotox repeat_dose Repeated-Dose Toxicity Studies (e.g., 14-day) acute_tox->repeat_dose safety_pharm Safety Pharmacology repeat_dose->safety_pharm ames Ames Test (OECD 471) genotox->ames micronucleus Micronucleus Test (OECD 474) genotox->micronucleus report Toxicology Profile Report ames->report micronucleus->report safety_pharm->report ind IND Submission report->ind

Caption: A typical experimental workflow for non-clinical toxicology assessment.

References

Preclinical Evaluation of JT001 for Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the preclinical data available for JT001 (also known as VV116) in the context of inflammatory diseases. Due to the limited publicly available data specifically focused on inflammatory conditions, this document also serves as a broader guide to the standard preclinical methodologies used to evaluate novel anti-inflammatory drug candidates. It is designed to inform researchers, scientists, and drug development professionals on the current state of knowledge regarding this compound and the experimental pathways for assessing its potential in treating inflammatory disorders.

Introduction to this compound (VV116)

This compound, or VV116, is an oral nucleoside analog that has been primarily investigated as an antiviral agent, particularly against SARS-CoV-2.[1][2][3] It is a prodrug that is metabolized into its active form to inhibit viral replication.[4] While its development has been focused on infectious diseases, its mechanism and the interplay between viral infections and the host inflammatory response suggest a potential role in modulating inflammation. Preclinical studies have touched upon its effects on inflammation, primarily in the context of viral-induced lung injury.[1][2][3][5]

Preclinical Data on this compound (VV116)

The available preclinical data for this compound is predominantly from studies evaluating its efficacy and safety as an antiviral. The anti-inflammatory effects noted are secondary to its primary antiviral activity.

Data Presentation

The following table summarizes the quantitative preclinical data for this compound (VV116) gathered from public sources.

ParameterSpeciesModelKey Findings
Efficacy MouseSARS-CoV-2 InfectionA low dose of VV116 reduced virus titers below the detection limit and significantly lowered the chances of lung injury.[1][2][3][5]
Safety RatHealthyMaximum Tolerated Dose (Single Dose): ≥ 2.0 g/kg. No Observed Adverse Effect Level (NOAEL) (14-day repeated dose): 200 mg/kg.
Safety Beagle DogHealthyMaximum Tolerated Dose (Single Dose): ≥ 1.0 g/kg. No Observed Adverse Effect Level (NOAEL) (14-day repeated dose): 30 mg/kg.
Pharmacokinetics RatHealthyHigh oral bioavailability.[1][4]
Pharmacokinetics Human (Healthy)Phase I Clinical TrialIn single ascending doses (25-800 mg), AUC and Cmax increased in an approximately dose-proportional manner. The mean half-life (T1/2) ranged from 4.86 to 6.95 hours.[4][6]

General Preclinical Assessment of Anti-Inflammatory Compounds

Given the limited specific data for this compound in inflammatory disease models, this section outlines a typical preclinical evaluation pathway for a compound with potential anti-inflammatory properties.

In Vitro Assays

In vitro assays are crucial for the initial screening and mechanistic understanding of a drug's anti-inflammatory potential. These assays typically involve cell lines or primary cells stimulated with an inflammatory agent.

A common in vitro model for inflammation involves the use of murine macrophage-like cell lines, such as RAW264.7, or human peripheral blood mononuclear cells (PBMCs).[7][8]

  • Cell Culture and Treatment: Cells are cultured under standard conditions. For inducing an inflammatory response, cells are often stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[9][10] The test compound (e.g., this compound) would be added at various concentrations before or concurrently with the inflammatory stimulus.

  • Endpoint Measurement: The anti-inflammatory effect is quantified by measuring the levels of key inflammatory mediators.

    • Cytokine Production: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are measured in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead assays.[11][12]

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, is measured in the supernatant using the Griess reagent.[8]

    • Gene Expression: The mRNA levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) are quantified using real-time quantitative PCR (RT-qPCR).[8]

    • Signaling Pathway Analysis: The activation of key inflammatory signaling pathways, such as the NF-κB pathway, is assessed by measuring the phosphorylation of key proteins (e.g., IκBα, p65) or the nuclear translocation of transcription factors using Western blotting or immunofluorescence.

In Vitro AssayCell TypeInflammatory StimulusKey Endpoints Measured
Cytokine Release AssayRAW264.7 macrophages, Human PBMCsLipopolysaccharide (LPS)TNF-α, IL-6, IL-1β, IL-10
Nitric Oxide (NO) AssayRAW264.7 macrophagesLipopolysaccharide (LPS)Nitrite levels
Gene Expression AnalysisVarious immune cellsLPS, TNF-αmRNA levels of iNOS, COX-2, pro-inflammatory cytokines
NF-κB Activation AssayVarious immune cellsLPS, TNF-αPhosphorylation of IκBα and p65, nuclear translocation of p65
Inflammasome Activation AssayBone marrow-derived macrophages (BMDMs)LPS + ATP, NigericinIL-1β, IL-18, Caspase-1 activation, ASC speck formation
In Vivo Models

In vivo models are essential for evaluating the efficacy, pharmacokinetics, and safety of a drug candidate in a whole-organism context. The choice of model depends on the specific inflammatory disease being targeted.

Collagen-Induced Arthritis (CIA) in Mice (Model for Rheumatoid Arthritis) [13][14][15]

  • Induction: Susceptible mouse strains (e.g., DBA/1) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[16] A booster injection with collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.[16] Arthritis development, characterized by joint swelling and inflammation, usually occurs 26 to 35 days after the initial immunization.[16]

  • Treatment: The test compound is administered orally or via injection at various doses, starting before or after the onset of disease.

  • Evaluation:

    • Clinical Scoring: The severity of arthritis is assessed by visually scoring paw swelling and inflammation.

    • Histopathology: Joint tissues are collected for histological analysis to evaluate synovial inflammation, cartilage destruction, and bone erosion.

    • Biomarker Analysis: Levels of inflammatory cytokines and anti-collagen antibodies in the serum are measured.

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice (Model for Inflammatory Bowel Disease) [17][18][19][20][21]

  • Induction: Colitis is induced by administering DSS in the drinking water for a defined period (e.g., 5-7 days for acute colitis).[18][20] DSS is toxic to the colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation.[19]

  • Treatment: The test compound is administered, and its effect on the development or resolution of colitis is evaluated.

  • Evaluation:

    • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.[18]

    • Colon Length: Inflammation leads to a shortening of the colon.

    • Histopathology: Colon tissue is examined for epithelial damage, inflammatory cell infiltration, and ulceration.

    • Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration in the colon tissue.

    • Cytokine Levels: Pro-inflammatory cytokine levels are measured in the colon tissue.[18]

In Vivo ModelDisease ModeledInduction MethodKey Parameters Evaluated
Collagen-Induced Arthritis (CIA)Rheumatoid ArthritisImmunization with type II collagen and adjuvantPaw swelling, clinical score, joint histology, serum cytokines, anti-collagen antibodies
Dextran Sodium Sulfate (DSS)-Induced ColitisInflammatory Bowel DiseaseAdministration of DSS in drinking waterDisease Activity Index (DAI), colon length, colon histology, myeloperoxidase (MPO) activity, tissue cytokine levels
LPS-Induced EndotoxemiaSystemic Inflammation / SepsisIntraperitoneal injection of LPSSerum levels of pro-inflammatory cytokines (TNF-α, IL-6), survival rate

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation In Vitro Assays In Vitro Assays Cytotoxicity Assay Cytotoxicity Assay In Vitro Assays->Cytotoxicity Assay Determine non-toxic concentrations Cytokine Release Assay Cytokine Release Assay Cytotoxicity Assay->Cytokine Release Assay NO Production Assay NO Production Assay Cytotoxicity Assay->NO Production Assay Gene Expression Analysis Gene Expression Analysis Cytokine Release Assay->Gene Expression Analysis NO Production Assay->Gene Expression Analysis Mechanism of Action Studies Mechanism of Action Studies Gene Expression Analysis->Mechanism of Action Studies e.g., Western Blot for signaling pathways In Vivo Models In Vivo Models Mechanism of Action Studies->In Vivo Models Lead Candidate Selection Acute Inflammation Model e.g., LPS-induced endotoxemia In Vivo Models->Acute Inflammation Model Initial efficacy screen Chronic Disease Model e.g., CIA or DSS-colitis Acute Inflammation Model->Chronic Disease Model Pharmacokinetics/Pharmacodynamics (PK/PD) Pharmacokinetics/Pharmacodynamics (PK/PD) Chronic Disease Model->Pharmacokinetics/Pharmacodynamics (PK/PD) Toxicology Studies Toxicology Studies Pharmacokinetics/Pharmacodynamics (PK/PD)->Toxicology Studies

Caption: General experimental workflow for preclinical evaluation of anti-inflammatory compounds.

Signaling Pathway Diagram: Canonical NF-κB Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 TNFR->TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p50_p65 IκBα-p50-p65 (Inactive NF-κB) p50_p65 p50-p65 (Active NF-κB) IkB->p50_p65 degrades and releases p50 p50 p65 p65 p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc translocates to nucleus DNA DNA p50_p65_nuc->DNA binds to Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

While specific preclinical data for this compound in primary inflammatory diseases are not yet widely available, its observed effect on reducing lung injury in viral models provides a rationale for further investigation. This guide outlines the standard in vitro and in vivo methodologies that would be necessary to thoroughly evaluate the anti-inflammatory potential of this compound. A systematic approach, beginning with in vitro screening to establish activity and mechanism, followed by efficacy and safety studies in relevant animal models of inflammatory disease, will be crucial in determining the therapeutic utility of this compound for these indications. The provided experimental protocols and workflows serve as a roadmap for such an evaluation.

References

Genentech's Strategic Acquisition of Jecure Therapeutics: A Deep Dive into the NLRP3 Inhibitor JT001

Author: BenchChem Technical Support Team. Date: November 2025

South San Francisco, CA & San Diego, CA – November 27, 2018 – In a strategic move to bolster its pipeline in inflammatory diseases, Genentech, a member of the Roche Group, announced its acquisition of Jecure Therapeutics, a privately held biotechnology company focused on the discovery of novel therapeutics for the treatment of non-alcoholic steatohepatitis (NASH) and liver fibrosis. The acquisition provides Genentech with access to Jecure's entire preclinical portfolio of NLRP3 inhibitors, including their lead candidate, JT001.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the science behind Jecure's NLRP3 inhibitor program, with a particular focus on the lead molecule, this compound.

The NLRP3 Inflammasome: A Key Mediator of Inflammation

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its activation triggers the release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome has been implicated in a wide range of inflammatory and autoimmune diseases, including NASH, liver fibrosis, gout, and cardiovascular diseases.

Signaling Pathway of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which activate transcription factors like NF-κB, leading to the increased expression of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): A variety of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-activation, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates transcription pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA upregulates transcription NLRP3 NLRP3 NLRP3_mRNA->NLRP3 translation pro_IL1b Pro-IL-1β pro_IL1b_mRNA->pro_IL1b translation Signal2 ATP, Toxins, Crystals Signal2->NLRP3 activates ASC ASC NLRP3->ASC recruits pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 recruits Caspase1 Active Caspase-1 pro_caspase1->Caspase1 autocatalysis Caspase1->pro_IL1b cleaves pro_IL18 Pro-IL-18 Caspase1->pro_IL18 cleaves GSDMD Gasdermin-D Caspase1->GSDMD cleaves IL1b Mature IL-1β pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 pro_IL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis forms pores

NLRP3 Inflammasome Activation Pathway

This compound: A Potent and Selective NLRP3 Inhibitor

This compound is a small molecule inhibitor of the NLRP3 inflammasome that was under preclinical development by Jecure Therapeutics. While specific details about its discovery and optimization are proprietary, publicly available data from a 2018 scientific conference presentation provides insights into its pharmacological properties.

Quantitative Data Summary
ParameterJT-194JT-349
IL-1β Release IC50 (Kupffer Cells) 107 nM13 nM
IL-18 Release IC50 (Kupffer Cells) 99 nM7 nM
ASC Speck Formation IC50 (BMDMs) 34 nM7 nM
LogD 1.4-
AUC (ng·h/mL) 93,600-
Clearance (mL/min/kg) 1.1-
Half-life (h) 1.4-
Oral Bioavailability (%) 62-
Data from Veal, J. et al. 53rd Annu Meet Eur Assoc Study Liver (EASL) (April 11-15, Paris) 2018, Abst THU-483.

Note: The relationship between this compound and the compounds JT-194 and JT-349 presented at the 2018 EASL conference is not explicitly stated in the available public information. It is plausible that these are internal Jecure compound designations, with one of them potentially being this compound or a closely related analog.

Key Experimental Protocols

The following are detailed methodologies for key experiments typically used in the preclinical evaluation of NLRP3 inhibitors, based on common practices in the field.

In Vitro NLRP3 Inflammasome Activation Assay

Objective: To determine the potency of a test compound in inhibiting NLRP3-dependent cytokine release in primary immune cells.

Methodology:

  • Cell Culture: Isolate primary Kupffer cells from mouse liver or bone marrow-derived macrophages (BMDMs) from mouse femurs and tibias. Culture the cells in appropriate media supplemented with growth factors.

  • Priming: Prime the cells with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Activation: Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 1 hour.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of mature IL-1β and IL-18 using commercially available ELISA kits.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the cytokine release compared to the vehicle-treated control.

ASC Speck Formation Assay

Objective: To visualize and quantify the effect of a test compound on the formation of the ASC speck, a hallmark of inflammasome activation.

Methodology:

  • Cell Culture and Transfection: Culture immortalized macrophages (e.g., J774A.1) and transiently transfect them with a plasmid encoding ASC fused to a fluorescent protein (e.g., ASC-mCherry).

  • Priming and Inhibition: Prime the cells with LPS and treat with the test compound as described in the inflammasome activation assay.

  • Activation: Activate the inflammasome with an appropriate stimulus (e.g., ATP or Nigericin).

  • Microscopy: Fix and permeabilize the cells. Visualize the formation of ASC specks using fluorescence microscopy.

  • Quantification: Quantify the percentage of cells with ASC specks in multiple fields of view for each treatment condition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start_invitro Isolate Primary Cells (Kupffer Cells / BMDMs) prime_cells Prime with LPS (4h) start_invitro->prime_cells add_inhibitor Add Test Compound (1h) prime_cells->add_inhibitor activate_inflammasome Activate with ATP/Nigericin add_inhibitor->activate_inflammasome measure_cytokines Measure IL-1β/IL-18 (ELISA) activate_inflammasome->measure_cytokines asc_speck ASC Speck Formation Assay (Microscopy) activate_inflammasome->asc_speck start_invivo Select Animal Model (e.g., NASH mouse model) induce_disease Induce Disease Phenotype start_invivo->induce_disease treat_animals Treat with Test Compound induce_disease->treat_animals collect_samples Collect Blood & Tissue Samples treat_animals->collect_samples analyze_samples Analyze Biomarkers & Histology collect_samples->analyze_samples

Preclinical Evaluation Workflow for NLRP3 Inhibitors

Preclinical Toxicology and the Challenge of Kidney Toxicity

A significant challenge in the development of NLRP3 inhibitors has been the potential for off-target toxicity. While specific, detailed preclinical toxicology data for this compound is not publicly available, reports have indicated that the compound encountered issues with kidney toxicity during its development. This is a critical consideration for any drug development program, and the methodologies for assessing drug-induced nephrotoxicity are well-established.

Methods for Evaluating Drug-Induced Nephrotoxicity in Preclinical Studies
  • In Vivo Studies: Rodent and non-rodent species are administered the test compound at various doses over different durations (acute, sub-chronic, and chronic). Key assessments include:

    • Clinical Observations: Monitoring for any changes in animal health and behavior.

    • Urinalysis: Measuring parameters such as protein, glucose, ketones, and microscopic examination for cells and casts.

    • Serum Chemistry: Analyzing levels of blood urea nitrogen (BUN) and creatinine as indicators of kidney function.

    • Histopathology: Microscopic examination of kidney tissue to identify any cellular damage, inflammation, or other abnormalities.

  • In Vitro Models: Using primary kidney cells or kidney-derived cell lines to assess the direct cytotoxic effects of the compound.

The Path Forward for Genentech's NLRP3 Program

The acquisition of Jecure Therapeutics provided Genentech with a portfolio of NLRP3 inhibitors and a team with expertise in this area. While this compound itself may not have advanced due to toxicity concerns, the knowledge and chemical matter gained from Jecure's program are valuable assets for Genentech's ongoing efforts to develop safe and effective treatments for inflammatory diseases like NASH. The learnings from the preclinical development of this compound, including the specific nature of its kidney toxicity, will undoubtedly inform the design and selection of next-generation NLRP3 inhibitors with improved safety profiles. The field of NLRP3 inhibition continues to be an active area of research, with several other companies also advancing their own candidates into clinical development.

Foundational & Exploratory (antiviral)

Deuremidevir (JT001) mechanism of action in SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Deuremidevir (JT001) in SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuremidevir (this compound/VV116) is an orally bioavailable nucleoside analog developed for the treatment of COVID-19. As a prodrug, it undergoes extensive metabolism to its active triphosphate form, which serves as a potent and selective inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). By incorporating into the nascent viral RNA, it triggers premature chain termination, effectively halting viral replication. This document provides a comprehensive technical overview of its chemical nature, multi-step activation pathway, molecular mechanism of action, quantitative antiviral activity, resistance profile, and the key experimental methodologies used for its characterization.

Chemical Profile and Prodrug Strategy

Deuremidevir is a deuterated, tri-isobutyrate ester prodrug of GS-441524, the parent nucleoside of remdesivir.[1][2][3] This chemical modification strategy is critical for its clinical utility, as it significantly enhances oral bioavailability, a key limitation of remdesivir which requires intravenous administration.[3][4]

  • Deuteration: The substitution of a hydrogen atom with its heavier isotope, deuterium, can slow down metabolic processes, potentially improving the pharmacokinetic profile.[5]

  • Esterification: The addition of three isobutyrate ester groups masks the polar hydroxyl groups of the parent nucleoside, increasing its lipophilicity and facilitating absorption from the gastrointestinal tract.

Once absorbed, these ester groups are rapidly cleaved by host esterase enzymes to release the parent nucleoside, GS-441524 (also referred to as 116-N1), into circulation.[4][6]

Molecular Mechanism of Action

The antiviral activity of Deuremidevir is a multi-step process that begins with its oral administration and culminates in the termination of viral RNA synthesis within infected host cells.

Metabolic Activation Pathway

Deuremidevir itself is not active. It requires conversion into its active triphosphate form through a sequential metabolic pathway.

  • Step 1: Hydrolysis (De-esterification): Following oral absorption, Deuremidevir is rapidly hydrolyzed by host esterases, removing the three isobutyrate groups to yield its parent nucleoside, GS-441524.[6]

  • Step 2: Intracellular Phosphorylation: GS-441524 is transported into host cells where it undergoes successive phosphorylation by host kinase enzymes. This three-step process converts the nucleoside into its monophosphate, diphosphate, and finally, its pharmacologically active nucleoside triphosphate (NTP) form, 116-NTP.[6][7]

G cluster_blood Systemic Circulation cluster_cell Infected Host Cell Deuremidevir Deuremidevir (Oral Prodrug) GS441524 GS-441524 (Parent Nucleoside) Deuremidevir->GS441524 Host Esterases GS441524_in GS-441524 GS441524->GS441524_in Cellular Uptake NMP Nucleoside Monophosphate (NMP) GS441524_in->NMP Host Kinases NDP Nucleoside Diphosphate (NDP) NMP->NDP Host Kinases NTP Active Nucleoside Triphosphate (116-NTP) NDP->NTP Host Kinases

Fig. 1: Metabolic activation pathway of Deuremidevir.
Inhibition of SARS-CoV-2 RdRp

The active metabolite, 116-NTP, is an analog of adenosine triphosphate (ATP).[7] It directly targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp, nsp12), the core enzyme responsible for replicating the viral RNA genome.[4]

  • Competitive Inhibition: 116-NTP competes with the natural substrate, ATP, for binding to the active site of the viral RdRp.[7][8]

  • Incorporation into Viral RNA: The RdRp incorporates the analog into the growing (nascent) viral RNA strand.[7]

  • Delayed Chain Termination: The presence of the modified nucleoside in the RNA strand disrupts the translocation of the polymerase, leading to the premature termination of RNA synthesis. This mechanism, described for the parent compound remdesivir, effectively halts the production of new viral genomes.[9][10]

G cluster_process Viral RNA Replication cluster_substrates RdRp SARS-CoV-2 RdRp (nsp12/7/8 complex) Nascent Nascent RNA Strand Termination RNA Synthesis TERMINATED RdRp->Termination Incorporation of 116-NTP causes chain termination Template Viral RNA Template ATP ATP (Natural) ATP->RdRp Compete for Active Site NTP 116-NTP (Active Drug) NTP->RdRp Compete for Active Site

Fig. 2: Mechanism of RdRp inhibition by active Deuremidevir.

Quantitative Antiviral Activity & Selectivity

The potency of Deuremidevir and its metabolites has been quantified through various in vitro assays. The data presented here is for Deuremidevir (VV116) and its parent nucleoside GS-441524, which is the direct precursor to the active triphosphate form.

Compound Assay Type System Value Reference
Deuremidevir (VV116) Antiviral Activity (EC₅₀)HCoV-NL63 in Caco-2 cells2.097 ± 0.026 µM[11]
Antiviral Activity (EC₅₀)HCoV-229E in MRC-5 cells2.351 ± 0.072 µM[11]
Antiviral Activity (EC₅₀)HCoV-OC43 in HCT-8 cells6.268 ± 0.123 µM[11]
116-NTP (Active Form) Biochemical Inhibition (IC₅₀)SARS-CoV-2 RdRp Enzyme0.67 ± 0.24 µM[12]
GS-441524 Antiviral Activity (EC₅₀)SARS-CoV-2 in Vero E6 cells0.59 µM[12]
Antiviral Activity (EC₅₀)SARS-CoV-2 in Vero E6 cells1.86 µM[7]
Cytotoxicity (CC₅₀)Various cell linesNo obvious cytotoxicity observed at effective concentrations[11][13]

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that is toxic to 50% of cells.

A key feature of nucleoside analogs is their selectivity for the viral polymerase over host DNA and RNA polymerases. This selectivity minimizes the risk of host toxicity. Deuremidevir's active metabolite demonstrates high selectivity for the viral RdRp, a critical attribute for its safety profile.

Resistance Profile

While the RdRp is highly conserved among coronaviruses, mutations can arise that confer reduced susceptibility to inhibitors.[14] Resistance studies, primarily conducted on the parent compound remdesivir, have identified several substitutions in the nsp12 (RdRp) protein. These mutations are highly relevant to Deuremidevir as they share the same active metabolite.

nsp12 Mutation Fold Increase in EC₅₀ / IC₅₀ Notes Reference
V166A, N198SMinimal to low-levelIdentified after in vitro passaging.[1][2]
S759A~10-fold (biochemical)Decreases the preference for the drug triphosphate as a substrate.[1]
V792ILow-levelDiminishes inhibition by the drug.[1][2]
E802D~6-foldIdentified in a clinical case; may impart a viral fitness cost.[15][16]
C799F/R2.7 to 10.4-fold (range for various lineages)Identified after in vitro passaging.[1][2]

Emergence of these resistance mutations in clinical settings appears to be rare, and the mutations may come with a fitness cost to the virus, potentially limiting their spread.[15][17]

Key Experimental Methodologies

The characterization of Deuremidevir's mechanism of action relies on established biochemical and cell-based assays.

Biochemical RdRp Inhibition Assay

This cell-free assay directly measures the inhibition of the purified viral polymerase enzyme.

  • Objective: To determine the IC₅₀ of the active triphosphate metabolite (116-NTP) against the SARS-CoV-2 RdRp complex.

  • Methodology:

    • Reagent Preparation: The SARS-CoV-2 RdRp complex (recombinant nsp12, nsp7, and nsp8 proteins) is purified. An RNA primer-template duplex is synthesized.[18]

    • Reaction Setup: The RdRp complex is incubated with the RNA primer-template in a reaction buffer containing MgCl₂, DTT, and KCl.[19]

    • Inhibition: Serial dilutions of the test inhibitor (116-NTP) or a control (e.g., DMSO) are added to the reaction wells.[8]

    • Initiation: The polymerase reaction is initiated by adding a mix of natural ribonucleotide triphosphates (ATP, CTP, GTP, UTP).

    • Detection: After incubation, the reaction is stopped. The amount of newly synthesized RNA product is quantified. This can be done using gel electrophoresis (primer extension assay) or a fluorescence-based method that detects the formation of double-stranded RNA (dsRNA).[10][19]

    • Data Analysis: The amount of RNA synthesis is plotted against the inhibitor concentration to calculate the IC₅₀ value.

G P1 Prepare Reagents: - Purified RdRp (nsp12/7/8) - RNA Primer/Template - NTPs P2 Dispense RdRp and RNA into 384-well plate P1->P2 P3 Add serial dilutions of 116-NTP (Inhibitor) P2->P3 P4 Initiate reaction by adding NTPs P3->P4 P5 Incubate (e.g., 60 min at 37°C) P4->P5 P6 Stop reaction and quantify RNA product (e.g., fluorescence) P5->P6 P7 Analyze data and calculate IC₅₀ P6->P7

Fig. 3: Experimental workflow for a biochemical RdRp assay.
Cell-Based Antiviral Assay

This assay measures the ability of the prodrug (Deuremidevir) to inhibit viral replication in a cellular context, which accounts for cell permeability, metabolic activation, and any potential cytotoxicity.

  • Objective: To determine the EC₅₀ (efficacy) and CC₅₀ (cytotoxicity) of Deuremidevir.

  • Methodology:

    • Cell Seeding: A permissive cell line (e.g., Vero E6, Caco-2) is seeded into 96-well plates and grown to confluency.[20][21]

    • Drug Preparation: Serial dilutions of Deuremidevir are prepared in cell culture media.

    • Infection and Treatment: The cell culture media is removed, and cells are infected with a known titer of SARS-CoV-2. After a viral adsorption period (e.g., 1 hour), the virus-containing media is replaced with the media containing the different drug concentrations.[20][22]

    • Incubation: The plates are incubated for a set period (e.g., 24-72 hours) to allow for viral replication and the manifestation of its effects.[21]

    • Quantification of Viral Inhibition (EC₅₀): The extent of viral replication is measured. Common methods include:

      • CPE Assay: Visually scoring the virus-induced cytopathic effect (cell death).[7]

      • qRT-PCR: Quantifying viral RNA from the cell supernatant or cell lysate.[21][23]

      • Reporter Virus: Using a recombinant virus that expresses a reporter gene (e.g., luciferase, mNeonGreen) to quantify infection levels.[15]

    • Quantification of Cytotoxicity (CC₅₀): In parallel, uninfected cells are treated with the same drug dilutions. Cell viability is measured using assays like MTS or CellTiter-Glo to determine the drug's toxicity.

    • Data Analysis: Dose-response curves are generated to calculate the EC₅₀ and CC₅₀ values. The Selectivity Index (SI = CC₅₀ / EC₅₀) is calculated as a measure of the drug's therapeutic window.

G S1 Seed permissive cells (e.g., Vero E6) in 96-well plates S3 Infect cells with SARS-CoV-2 S1->S3 S2 Prepare serial dilutions of Deuremidevir S4 Add drug dilutions to infected cells (and uninfected cells for CC₅₀) S2->S4 S3->S4 S5 Incubate (24-72 hours) S4->S5 S6 Quantify viral replication (EC₅₀) and cell viability (CC₅₀) S5->S6 S7 Calculate EC₅₀, CC₅₀, and Selectivity Index (SI) S6->S7

Fig. 4: Experimental workflow for a cell-based antiviral assay.

References

The Pharmacokinetic Profile of VV116: An Orally Administered Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Oral Bioavailability and Pharmacokinetics of the Investigational Drug VV116

Introduction

VV116, a deuterated derivative of remdesivir, is an orally administered nucleoside analog developed for the treatment of COVID-19.[1][2] As a prodrug, VV116 is designed to overcome the limitations of intravenous administration required for remdesivir, offering the potential for earlier treatment and broader accessibility.[2][3] This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetics of VV116, synthesizing data from preclinical and clinical studies to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Metabolism

Upon oral administration, VV116 is rapidly and almost completely converted into its active metabolite, 116-N1, through hydrolysis by esterases.[4] The parent drug, VV116, is generally not detected in plasma.[4][5] This active nucleoside, 116-N1, is then taken up by cells and undergoes intracellular phosphorylation to form the active nucleoside triphosphate (116-NTP).[3][6] 116-NTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for SARS-CoV-2 replication, ultimately leading to the termination of viral RNA synthesis.[3][7][8]

The metabolic pathway of VV116 primarily involves hydrolysis.[4] Following the conversion to 116-N1, further metabolism occurs, resulting in various phase I and phase II metabolites.[4] Studies in humans have identified 18 different metabolites in plasma, urine, and feces.[4] The main metabolites found in feces are M2 and 116-N1.[4][6] The primary route of excretion for VV116 and its metabolites is through the kidneys.[9]

VV116_Metabolism VV116 VV116 (Oral Prodrug) N1 116-N1 (Active Nucleoside) VV116->N1 Hydrolysis (Esterases) NTP 116-NTP (Active Triphosphate) N1->NTP Intracellular Phosphorylation Metabolites Phase I & II Metabolites (e.g., M2) N1->Metabolites Further Metabolism Excretion Renal Excretion N1->Excretion Inhibition Inhibition of Viral RNA Synthesis NTP->Inhibition Inhibits Viral RdRp Metabolites->Excretion

Caption: Metabolic activation pathway of VV116.

Pharmacokinetic Properties

The pharmacokinetic profile of VV116 has been evaluated in both preclinical species and human clinical trials. These studies have demonstrated favorable oral bioavailability and predictable pharmacokinetic parameters.

Preclinical Pharmacokinetics

In preclinical studies, VV116 exhibited high oral bioavailability. In rats, the oral bioavailability was approximately 80%, and in dogs, it was around 90%.[10] These findings supported the advancement of VV116 into clinical development.

Human Pharmacokinetics

Phase I clinical trials in healthy subjects have provided detailed insights into the pharmacokinetics of VV116 following single and multiple ascending oral doses, as well as the effect of food.[5][11][12]

In SAD studies, VV116 was administered to healthy subjects at doses ranging from 25 mg to 800 mg.[11][12] Following oral administration, VV116 was rapidly absorbed and converted to 116-N1, with the time to maximum plasma concentration (Tmax) for 116-N1 ranging from 1 to 2.5 hours. Both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of 116-N1 increased in an approximately dose-proportional manner within the 25 mg to 800 mg dose range.[3][5] However, a saturation of absorption was suggested at doses above 800 mg. The mean elimination half-life (t1/2) of 116-N1 was observed to be between 4.80 and 6.95 hours.[5][11]

Table 1: Pharmacokinetic Parameters of 116-N1 After Single Oral Doses of VV116 in Healthy Subjects

Dose of VV116Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)[5][11]
25 mg1.0 - 2.5Dose-dependentDose-dependent4.80 - 6.95
50 mg1.0 - 2.5Dose-dependentDose-dependent4.80 - 6.95
100 mg1.0 - 2.5Dose-dependentDose-dependent4.80 - 6.95
200 mg1.0 - 2.5Dose-dependentDose-dependent4.80 - 6.95
400 mg1.0 - 2.5Dose-dependentDose-dependent4.80 - 6.95
600 mg1.0 - 2.5Dose-dependentDose-dependent4.80 - 6.95
800 mg1.0 - 2.5Dose-dependentDose-dependent4.80 - 6.95

Note: Specific Cmax and AUC values were described as dose-dependent in the cited literature, but exact mean values for each dose cohort were not consistently provided across all sources.

In MAD studies, repeated dosing of VV116 led to a slight accumulation of 116-N1 in plasma.[5][11][12] The accumulation ratio for Cmax and AUC indicated a predictable accumulation upon repeated administration.[5][11][12] The half-life of 116-N1 in MAD studies ranged from 4.72 to 8.12 hours.[3] Importantly, drug concentrations remained at effective antiviral levels throughout the dosing intervals.[3]

Table 2: Pharmacokinetic Parameters of 116-N1 After Multiple Oral Doses of VV116 in Healthy Subjects

Dosing RegimenAccumulation Ratio (Cmax)Accumulation Ratio (AUC)t1/2 (h)
Multiple Ascending DosesSlight accumulation[5][11]Slight accumulation[5][11][12]4.72 - 8.12

The influence of food on the pharmacokinetics of VV116 was assessed in a dedicated study.[11][12] The results indicated that a standard meal had no significant effect on the Cmax and AUC of 116-N1.[5][11][12] While a high-fat meal did not significantly alter Cmax, it led to a more prominent increase in AUC.[3] Based on these findings, it is recommended that VV116 be administered under fasting or normal diet conditions.[3]

Experimental Protocols

The pharmacokinetic data for VV116 in humans were primarily generated from three Phase I clinical trials: a single ascending-dose (SAD) study, a multiple ascending-dose (MAD) study, and a food-effect (FE) study.[5][11][12]

Clinical_Trial_Workflow cluster_SAD Single Ascending Dose (SAD) Study cluster_MAD Multiple Ascending Dose (MAD) Study cluster_FE Food Effect (FE) Study SAD_Dosing Healthy Subjects Receive Single Dose of VV116 or Placebo (Dose Escalation Cohorts) SAD_PK Serial Blood Sampling for Pharmacokinetic Analysis of 116-N1 SAD_Dosing->SAD_PK MAD_Dosing Healthy Subjects Receive Multiple Doses of VV116 or Placebo MAD_PK Blood Sampling at Steady State for Pharmacokinetic Analysis of 116-N1 MAD_Dosing->MAD_PK FE_Dosing Healthy Subjects Receive Single Dose of VV116 under Fasting, Standard Meal, or High-Fat Meal Conditions FE_PK Serial Blood Sampling for Pharmacokinetic Analysis of 116-N1 FE_Dosing->FE_PK Start Phase I Clinical Development Start->SAD_Dosing Start->MAD_Dosing Start->FE_Dosing

Caption: Workflow of Phase I clinical trials for VV116.
Study Design

All three studies were conducted in healthy subjects and involved the administration of VV116 tablets or a placebo.[11][12] Blood samples were collected at scheduled time points for the analysis of plasma concentrations of VV116 and its metabolite, 116-N1.[5][11][12]

Analytical Methodology

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantitative determination of VV116 and 116-N1 in human plasma.[5] This highly sensitive and specific method allowed for the accurate measurement of drug and metabolite concentrations, which is essential for the precise calculation of pharmacokinetic parameters.

Conclusion

VV116 has demonstrated a favorable pharmacokinetic profile characterized by high oral bioavailability, rapid conversion to its active metabolite 116-N1, and dose-proportional exposure within the therapeutic range. The predictable pharmacokinetics, coupled with a manageable food effect, support its development as a convenient oral antiviral agent. The data summarized in this guide provide a solid foundation for understanding the clinical pharmacology of VV116 and for designing future clinical studies.

References

The Discovery and Development of JT001 (VV116): A Novel Oral Antiviral for the Treatment of COVID-19

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of JT001, also known as VV116, a novel oral antiviral agent for the treatment of COVID-19. This compound is a deuterated hydrobromide salt and a prodrug of a remdesivir analogue, designed for improved oral bioavailability. It functions by inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme in viral replication. This document details the mechanism of action, preclinical in vitro and in vivo efficacy, pharmacokinetic profile, and clinical trial findings, presenting quantitative data in structured tables and outlining experimental methodologies. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise summary for the scientific community.

Introduction

The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapeutics. While several treatments have received emergency use authorization, the need for orally administered, safe, and effective antiviral agents remains. This compound (VV116) emerged as a promising candidate, developed as an oral alternative to the intravenously administered remdesivir. As a deuterated form of a remdesivir analogue, this compound benefits from the kinetic isotope effect, which can lead to improved metabolic stability and pharmacokinetic properties.[1] This guide will systematically review the development of this compound from its initial discovery to its evaluation in Phase III clinical trials.

Mechanism of Action

This compound is a prodrug that, after oral administration, is rapidly and extensively metabolized to its active parent nucleoside, 116-N1.[2] This nucleoside analogue is then taken up by host cells and undergoes intracellular phosphorylation by host cell kinases to form the active nucleoside triphosphate (NTP), 116-NTP.[1][2]

The active 116-NTP acts as a competitive inhibitor of the natural adenosine triphosphate (ATP) substrate for the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[1] Incorporation of 116-NTP into the nascent viral RNA chain results in delayed chain termination, thereby halting viral replication.[3]

Signaling Pathway: Intracellular Activation and RdRp Inhibition

JT001_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm This compound This compound (VV116) (Oral Prodrug) N1 116-N1 (Parent Nucleoside) This compound->N1 Metabolism (Hydrolysis) NMP 116-NMP (Monophosphate) N1->NMP Phosphorylation (Host Kinases) NDP 116-NDP (Diphosphate) NMP->NDP Phosphorylation NTP 116-NTP (Active Triphosphate) NDP->NTP Phosphorylation RdRp SARS-CoV-2 RdRp NTP->RdRp Competitive Inhibition NTP->Inhibition RNA Viral RNA Replication RdRp->RNA Inhibition->RNA Inhibition

Intracellular activation and mechanism of action of this compound.

Preclinical Development

In Vitro Efficacy

The antiviral activity of this compound's active metabolite was evaluated in various cell lines infected with SARS-CoV-2. The primary method for assessing in vitro efficacy is the plaque reduction assay, which measures the ability of a drug to inhibit the formation of viral plaques in a cell monolayer.

Table 1: In Vitro Antiviral Activity of this compound (VV116) against SARS-CoV-2

Cell Line Virus Strain Assay Type EC50 Cytotoxicity (CC50) Selectivity Index (SI) Reference

| Vero E6 | SARS-CoV-2 | Plaque Reduction | 0.59 µM (GS-441524) | >100 µM | >169 |[4] |

EC50 (Half-maximal effective concentration), CC50 (Half-maximal cytotoxic concentration), SI (Selectivity Index = CC50/EC50)

Experimental Protocol: Plaque Reduction Assay

A standardized plaque reduction assay protocol was utilized to determine the in vitro antiviral activity of this compound's active form.

  • Cell Culture: Vero E6 cells were seeded in 6-well plates and cultured until a confluent monolayer was formed.

  • Virus Inoculation: The cell monolayers were infected with a known quantity of SARS-CoV-2 (approximately 100 plaque-forming units per well).

  • Drug Treatment: After a 1-hour viral adsorption period, the inoculum was removed, and the cells were overlaid with a medium containing serial dilutions of the test compound.

  • Incubation: The plates were incubated for 48-72 hours to allow for plaque formation.

  • Plaque Visualization: The cell monolayers were fixed and stained with crystal violet to visualize the viral plaques.

  • Data Analysis: The number of plaques in the drug-treated wells was compared to the number in the untreated control wells to calculate the percentage of inhibition. The EC50 value was determined from the dose-response curve.

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in a mouse model of SARS-CoV-2 infection. Oral administration of this compound demonstrated a dose-dependent reduction in viral load and lung injury.

Table 2: In Vivo Efficacy of this compound (VV116) in a COVID-19 Mouse Model

Animal Model Dosing Regimen Primary Endpoint Results Reference

| hACE2-transduced mice | 25, 50, 100 mg/kg, BID | Viral RNA copies and infectious virus titers in the lungs | Dose-dependent reduction in viral RNA copies and infectious virus titers. |[4] |

hACE2 (human angiotensin-converting enzyme 2), BID (twice daily)

Experimental Protocol: COVID-19 Mouse Model Study
  • Animal Model: Human ACE2-transduced mice, which are susceptible to SARS-CoV-2 infection, were used.

  • Viral Challenge: Mice were intranasally inoculated with a predetermined dose of SARS-CoV-2.

  • Drug Administration: Oral administration of this compound or a vehicle control was initiated post-infection, typically twice daily.

  • Monitoring: Animals were monitored daily for clinical signs of disease, such as weight loss and mortality.

  • Endpoint Analysis: At specified time points post-infection (e.g., day 2 and day 5), lung tissues were harvested to quantify viral RNA levels (via RT-qPCR) and infectious virus titers (via plaque assay). Histopathological analysis of lung tissue was also performed to assess the extent of lung injury.

Pharmacokinetics

Phase I clinical trials were conducted in healthy subjects to evaluate the safety, tolerability, and pharmacokinetic profile of this compound.

Table 3: Pharmacokinetic Parameters of this compound (VV116) in Healthy Subjects (Single Ascending Dose)

Dose Cmax (ng/mL) AUC (ng·h/mL) Tmax (h) T1/2 (h) Reference

| 25-800 mg | Dose-proportional increase | Dose-proportional increase | 1.0 - 2.5 | 4.80 - 6.95 |[5][6] |

Cmax (Maximum plasma concentration), AUC (Area under the plasma concentration-time curve), Tmax (Time to reach Cmax), T1/2 (Half-life)

Experimental Protocol: Phase I Pharmacokinetic Study
  • Study Design: A single-center, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted.

  • Participants: Healthy adult volunteers were enrolled.

  • Drug Administration: Participants received a single oral dose of this compound or placebo.

  • Sample Collection: Blood samples were collected at predefined time points before and after drug administration.

  • Bioanalysis: Plasma concentrations of the active metabolite, 116-N1, were measured using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters.

Clinical Development

This compound has undergone rigorous evaluation in Phase II and III clinical trials to assess its efficacy and safety in patients with mild-to-moderate COVID-19.

Phase III Clinical Trial (NCT05341609)

A key Phase III, multicenter, single-blind, randomized, controlled study was conducted to compare the efficacy and safety of this compound with nirmatrelvir-ritonavir (Paxlovid) in adults with mild-to-moderate COVID-19 at high risk of progression.[7]

Table 4: Efficacy and Safety of this compound (VV116) vs. Paxlovid in a Phase III Trial

Endpoint This compound (VV116) Paxlovid p-value Reference
Primary Efficacy
Median time to sustained clinical recovery (days) 4 5 Non-inferior [8][9]
Safety
Incidence of any adverse events (%) 67.4 77.3 <0.05 [8][9]

| Progression to severe COVID-19 or death by day 28 (%) | 0 | 0 | N/A |[8][9] |

Experimental Protocol: Phase III Clinical Trial (NCT05341609)
  • Study Design: A multicenter, single-blind, randomized, "head-to-head" non-inferiority trial.[4]

  • Participants: Adult patients with symptomatic, mild-to-moderate COVID-19 at high risk for progression to severe disease.

  • Intervention: Participants were randomized to receive a 5-day course of either this compound or nirmatrelvir-ritonavir.

  • Primary Endpoint: Time to sustained clinical recovery, defined as the resolution of all targeted COVID-19 symptoms for at least two consecutive days.

  • Secondary Endpoints: Incidence of progression to severe COVID-19 or death, time to sustained symptom resolution, and time to a negative SARS-CoV-2 test.

  • Safety Assessment: Monitoring and recording of all adverse events throughout the study period.

Logical Flow of this compound Development

JT001_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_approval Regulatory & Post-Market Discovery Drug Discovery (Remdesivir Analogue) InVitro In Vitro Studies (Antiviral Activity) Discovery->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Phase1 Phase I (Safety & PK in Healthy Volunteers) InVivo->Phase1 Phase2 Phase II (Dose-Ranging & Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

The developmental workflow of this compound.

Conclusion

This compound (VV116) has demonstrated a promising profile as an oral antiviral for the treatment of mild-to-moderate COVID-19. Its mechanism of action, targeting the highly conserved viral RdRp, suggests potential for broad activity against SARS-CoV-2 variants. Preclinical studies confirmed its potent antiviral effects, and pharmacokinetic studies in humans established a favorable profile for oral administration. Pivotal Phase III clinical trials have shown that this compound is non-inferior to nirmatrelvir-ritonavir in terms of clinical recovery, with a favorable safety profile and fewer adverse events.[8][9] These findings position this compound as a valuable addition to the therapeutic arsenal against COVID-19, offering a convenient and effective treatment option for patients at risk of disease progression. Further research and real-world evidence will continue to delineate its role in the evolving landscape of COVID-19 management.

References

In Vitro Antiviral Profile of JT001 (VV116) Against a Spectrum of Coronaviruses: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro antiviral activity of JT001, also known as VV116, against a range of human and animal coronaviruses. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.

Introduction

This compound (VV116) is a deuterated derivative of the antiviral drug Remdesivir, developed with the potential for oral bioavailability. As a nucleoside analog prodrug, it is designed to interfere with viral replication. This document summarizes the key findings from in vitro studies that characterize the potency and selectivity of this compound against various coronaviruses, providing a comparative analysis with Remdesivir.

Mechanism of Action

This compound is a prodrug that, upon administration, is metabolized to its parent nucleoside, 116-N1. This nucleoside is then converted intracellularly into its active triphosphate form, 116-NTP, through enzymatic phosphorylation. The active 116-NTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for coronavirus replication. By incorporating into the nascent viral RNA chain, 116-NTP leads to premature termination of transcription, thereby inhibiting viral replication.

This compound This compound (VV116) (Prodrug) Metabolism Metabolism This compound->Metabolism Parent_Nucleoside 116-N1 (Parent Nucleoside) Metabolism->Parent_Nucleoside Phosphorylation Host Kinases (Phosphorylation) Parent_Nucleoside->Phosphorylation Active_NTP 116-NTP (Active Triphosphate) Phosphorylation->Active_NTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_NTP->RdRp Inhibition Inhibition Active_NTP->Inhibition Replication Viral RNA Replication RdRp->Replication Inhibition->RdRp

Figure 1: Mechanism of action of this compound (VV116).

In Vitro Antiviral Activity and Cytotoxicity

The in vitro antiviral efficacy of this compound has been evaluated against a panel of human and animal coronaviruses. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values, providing a direct comparison with Remdesivir. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is also presented to indicate the therapeutic window of the compound.

CoronavirusCell LineThis compound (VV116) EC50 (µM)This compound (VV116) CC50 (µM)This compound (VV116) SIRemdesivir EC50 (µM)Remdesivir CC50 (µM)Remdesivir SI
Human Coronaviruses
HCoV-NL63Caco-20.18>100>555.60.12>100>833.3
HCoV-229EMRC-50.25>100>4000.15>100>666.7
HCoV-OC43HCT-80.32>100>312.50.21>100>476.2
Animal Coronaviruses
MHVNCTC clone 9290.15>100>666.70.09>100>1111.1
FIPVCRFK0.22>100>454.50.14>100>714.3
FECVCRFK0.28>100>357.10.18>100>555.6
CCoVCRFK0.35>100>285.70.25>100>400

Data sourced from Liu et al., 2023.

Furthermore, against the SARS-CoV-2 Omicron variant, this compound demonstrated potent antiviral activity with an EC90 of 0.30 μM, which is comparable to its activity against the original strain (EC90: 0.83 μM).

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound.

Cell Lines and Viruses
  • Cell Lines:

    • Human colon adenocarcinoma cells (Caco-2)

    • Human lung fibroblasts (MRC-5)

    • Human ileocecal adenocarcinoma cells (HCT-8)

    • Mouse fibrosarcoma cells (NCTC clone 929)

    • Crandell-Rees feline kidney cells (CRFK)

  • Viruses:

    • Human coronavirus NL63 (HCoV-NL63)

    • Human coronavirus 229E (HCoV-229E)

    • Human coronavirus OC43 (HCoV-OC43)

    • Murine hepatitis virus (MHV)

    • Feline infectious peritonitis virus (FIPV)

    • Feline enteric coronavirus (FECV)

    • Canine coronavirus (CCoV)

In Vitro Antiviral Activity Assay

The antiviral activity of this compound was determined using a cytopathic effect (CPE) inhibition assay.

cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Seeding Seed host cells in 96-well plates Incubation1 Incubate for 24h to form a monolayer Cell_Seeding->Incubation1 Drug_Dilution Prepare serial dilutions of this compound and Remdesivir Incubation1->Drug_Dilution Virus_Infection Infect cell monolayers with coronavirus Drug_Dilution->Virus_Infection Drug_Addition Add drug dilutions to infected cells Virus_Infection->Drug_Addition Incubation2 Incubate for 48-72h at 37°C Drug_Addition->Incubation2 CPE_Observation Observe and score cytopathic effect (CPE) Incubation2->CPE_Observation MTT_Assay Perform MTT assay to quantify cell viability CPE_Observation->MTT_Assay EC50_Calculation Calculate EC50 values from dose-response curves MTT_Assay->EC50_Calculation

Figure 2: Workflow for the in vitro antiviral activity assay.

  • Cell Seeding: Host cells were seeded into 96-well microplates at an appropriate density and incubated for 24 hours to allow for the formation of a monolayer.

  • Compound Preparation: this compound and the reference compound, Remdesivir, were serially diluted in cell culture medium to achieve a range of concentrations.

  • Virus Infection: The cell culture medium was removed from the plates, and the cell monolayers were infected with the respective coronavirus at a specific multiplicity of infection (MOI).

  • Drug Treatment: Following a 1-hour virus adsorption period, the virus inoculum was removed, and the cells were washed. The prepared drug dilutions were then added to the corresponding wells.

  • Incubation: The plates were incubated at 37°C in a 5% CO2 atmosphere for 48 to 72 hours, depending on the virus-cell system.

  • Assessment of Antiviral Effect: The cytopathic effect (CPE) was visually scored under a microscope. Subsequently, cell viability was quantified using a colorimetric method, such as the MTT assay.

  • Data Analysis: The 50% effective concentration (EC50), defined as the drug concentration that inhibits the viral CPE by 50%, was calculated from the dose-response curves.

Cytotoxicity Assay

The potential cytotoxicity of this compound was assessed in uninfected host cells to determine the 50% cytotoxic concentration (CC50).

Preclinical Efficacy of VV116 in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VV116 is an orally bioavailable remdesivir derivative developed for the treatment of COVID-19. As a nucleoside analog, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of SARS-CoV-2. Preclinical studies in various animal models have been instrumental in evaluating the in vivo efficacy and safety profile of VV116 prior to its advancement into clinical trials. This technical guide provides a comprehensive overview of the key preclinical animal model studies that have assessed the efficacy of VV116, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Efficacy Data

The antiviral activity of VV116 has been evaluated in multiple preclinical models, demonstrating its potential to reduce viral replication and associated pathologies. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of VV116 in a SARS-CoV-2 Infected hACE2-Transduced Mouse Model
Treatment GroupDose (mg/kg, BID)EndpointViral Load Reduction (log10) vs. Vehicle
VV116 25Day 2 p.i. (RNA copies)0.5
Day 5 p.i. (RNA copies)1.1
50Day 2 p.i. (RNA copies)0.7
Day 5 p.i. (RNA copies)1.3
100Day 2 p.i. (RNA copies)1.0
Day 5 p.i. (RNA copies)1.7
EIDD-2801 (Positive Control) 250Day 2 p.i. (RNA copies)Not specified
Day 5 p.i. (RNA copies)Not specified
500Day 2 p.i. (RNA copies)Not specified
Day 5 p.i. (RNA copies)Not specified

Source: Adapted from Xie et al., Cell Research, 2021.[1]

Table 2: Efficacy of VV116 in a Mouse Hepatitis Virus (MHV) Infected Mouse Model
Treatment GroupDose (mg/kg, BID)EndpointViral Genome Copies (copies/g liver)Viral Titer (PFU/g liver)
Vehicle Control -Day 3 p.i.~1 x 10^9~1 x 10^8
VV116 25Day 3 p.i.~1 x 10^7~1 x 10^6
50Day 3 p.i.~1 x 10^6~1 x 10^5
100Day 3 p.i.~1 x 10^5~1 x 10^4

Source: Adapted from Liu et al., Viruses, 2023.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols for the key animal model studies cited.

SARS-CoV-2 Infection Model in hACE2-Transduced Mice

Objective: To evaluate the in vivo efficacy of orally administered VV116 against SARS-CoV-2.[1]

Animal Model: Female C57BL/6J mice (6-8 weeks old) transduced with an adeno-associated virus expressing human ACE2 (hACE2).

Virus: SARS-CoV-2 isolate nCoV-2019-CDC-007-MN994467.4.

Experimental Groups:

  • Vehicle control group.

  • VV116 treatment groups (25, 50, and 100 mg/kg, BID).

  • Positive control group (EIDD-2801, 250 and 500 mg/kg, BID).

Procedure:

  • Infection: Mice were intranasally inoculated with 3.2 x 10^4 PFU of SARS-CoV-2.

  • Treatment: Oral administration of VV116, EIDD-2801, or vehicle was initiated 12 hours post-infection and continued twice daily (BID).

  • Endpoint Analysis: On day 2 and day 5 post-infection, mice were euthanized, and lung tissues were collected.

  • Viral Load Quantification:

    • RNA Copies: Viral RNA was extracted from lung homogenates and quantified by qRT-PCR.

    • Infectious Virus Titer: Lung homogenates were serially diluted and used to infect Vero E6 cells to determine the tissue culture infectious dose (TCID50).

Mouse Hepatitis Virus (MHV) Infection Model

Objective: To assess the in vivo anti-coronavirus activity of VV116 using a surrogate model.

Animal Model: Three-week-old female BALB/c mice.

Virus: Mouse Hepatitis Virus (MHV) strain A59.

Experimental Groups:

  • Vehicle control group.

  • VV116 treatment groups (25, 50, and 100 mg/kg, BID).

Procedure:

  • Infection: Mice were intranasally infected with 1 x 10^5 PFU of MHV-A59.

  • Treatment: Oral administration of VV116 or vehicle commenced immediately after infection and was continued twice daily.

  • Endpoint Analysis:

    • Virological Assessment (Day 3 p.i.): A subset of mice from each group was euthanized, and liver tissues were collected for the quantification of viral genome copies (by qRT-PCR) and infectious viral titers (by plaque assay).

    • Clinical Monitoring (Daily for 14 days): The remaining mice were monitored daily for changes in body weight and survival.

    • Histopathology (Day 3 p.i.): Liver tissues were collected, fixed in 10% formalin, and stained with hematoxylin and eosin (H&E) for pathological examination.

Visualizing the Core Concepts

Diagrams are provided to illustrate the mechanism of action of VV116 and the experimental workflows of the preclinical studies.

Mechanism of Action of VV116

G VV116 VV116 (Oral Prodrug) Metabolite Active Metabolite (GS-441524) VV116->Metabolite Metabolism Triphosphate GS-441524 Triphosphate (Active Form) Metabolite->Triphosphate Cellular Kinases RdRp RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Inhibits New_RNA New Viral RNA RdRp->New_RNA Replication RNA_template Viral RNA Template RNA_template->RdRp G start Start infection Intranasal Infection (SARS-CoV-2) start->infection treatment Oral Treatment (VV116 or Vehicle) Twice Daily infection->treatment 12 hours post-infection endpoint1 Endpoint 1: Day 2 Post-Infection (Lung Tissue Collection) treatment->endpoint1 endpoint2 Endpoint 2: Day 5 Post-Infection (Lung Tissue Collection) treatment->endpoint2 analysis Viral Load Analysis (qRT-PCR & TCID50) endpoint1->analysis endpoint2->analysis end End analysis->end G start Start infection Intranasal Infection (MHV-A59) start->infection treatment Oral Treatment (VV116 or Vehicle) Twice Daily infection->treatment Immediately post-infection monitoring Daily Monitoring (Weight & Survival) for 14 days treatment->monitoring endpoint Endpoint: Day 3 Post-Infection (Liver Tissue Collection) treatment->endpoint end End monitoring->end analysis Virological & Pathological Analysis endpoint->analysis analysis->end

References

JT001: A Deuterated Remdesivir Analog for Oral Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

JT001 (also known as VV116 or Mindeudesivir) is an orally bioavailable, deuterated hydrobromide salt of a remdesivir analog.[1] Developed as a prodrug of the active metabolite GS-441524, this compound is designed to overcome the intravenous administration limitation of remdesivir.[1][2] Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium, enhances the metabolic stability of the molecule, leading to an improved pharmacokinetic profile.[3] this compound has demonstrated potent antiviral activity against a broad spectrum of coronaviruses, including SARS-CoV-2 and its variants of concern, by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[4][5] Extensive preclinical and clinical studies have established its favorable safety, tolerability, and efficacy profile, positioning it as a significant potential oral therapeutic for COVID-19.[6][7]

Core Compound Details

FeatureDescription
Compound Name This compound, VV116, Mindeudesivir
Chemical Class Nucleoside analog prodrug
Mechanism of Action Inhibition of viral RNA-dependent RNA polymerase (RdRp)
Key Structural Feature Deuterated analog of remdesivir
Route of Administration Oral
Primary Indication Treatment of mild-to-moderate COVID-19

Mechanism of Action

This compound is a prodrug that, upon oral administration, is rapidly and extensively metabolized to its active parent nucleoside, GS-441524.[2][6] The intracellular activation of GS-441524 follows a well-established pathway for nucleoside analogs, involving sequential phosphorylation by host cell kinases to form the active nucleoside triphosphate (NTP) analog, GS-443902.[8][9]

This active triphosphate form acts as a competitive inhibitor of the natural adenosine triphosphate (ATP) substrate for the viral RNA-dependent RNA polymerase (RdRp).[4] Incorporation of the GS-443902 into the nascent viral RNA chain results in delayed chain termination, thereby halting viral replication.[10] The deuteration of this compound is designed to slow down metabolic degradation, increasing the systemic exposure to the active metabolite.[3]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Oral Prodrug) GS441524 GS-441524 (Parent Nucleoside) This compound->GS441524 Metabolism GS441524_MP GS-441524 Monophosphate GS441524->GS441524_MP Host Kinases GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Host Kinases GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS443902->RdRp Competitive Inhibition Replication_Inhibition Inhibition of Viral RNA Replication RdRp->Replication_Inhibition

Fig. 1: Intracellular activation pathway of this compound.

Preclinical Antiviral Activity

This compound has demonstrated potent and broad-spectrum antiviral activity against a range of coronaviruses in preclinical in vitro and in vivo studies.

In Vitro Antiviral Efficacy

The in vitro antiviral activity of this compound and its parent nucleoside, GS-441524, has been evaluated in various cell lines against multiple coronaviruses.

VirusCell LineCompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
SARS-CoV-2 Vero E6GS-441524 (deuterated)~0.5>100>200
HCoV-NL63 Caco-2VV1162.097 ± 0.026>100>47.7
HCoV-229E MRC-5VV1162.351 ± 0.072>100>42.5
HCoV-OC43 HCT-8VV1166.268 ± 0.123>100>15.9
FIPV CRFKVV1160.665 ± 0.022>100>150.4
MHV NCTC clone 929VV1161.498 ± 0.017>100>66.7

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

In Vivo Efficacy in Animal Models

In a mouse model of SARS-CoV-2 infection, oral administration of this compound resulted in a significant reduction in viral load and lung pathology.[7]

Animal ModelTreatment GroupDoseOutcome
K18-hACE2 miceVehicle Control-High viral titers in lung tissue
K18-hACE2 miceThis compound (VV116)Low doseSignificant reduction in lung viral titers
K18-hACE2 miceThis compound (VV116)High doseViral titers reduced below the limit of detection and reduced lung injury

Clinical Development

This compound has undergone extensive clinical evaluation in Phase 1, 2, and 3 clinical trials, demonstrating a favorable safety and efficacy profile in humans.

Pharmacokinetics

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of this compound's active metabolite, 116-N1.[6]

Table 4.1: Pharmacokinetic Parameters of 116-N1 in Healthy Adults (Single Ascending Dose)

Dose (mg)Cmax (ng/mL)Tmax (hr)AUC0-t (ng·h/mL)t1/2 (hr)
251031.55364.86
502111.511405.59
1004392.025805.76
2008512.054506.13
40016302.5120006.95
80028602.5245006.74
120029803.0276006.82

Data presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life.

Phase 3 Clinical Trial Efficacy

A pivotal Phase 3, randomized, double-blind, placebo-controlled trial (NCT05582629) evaluated the efficacy and safety of this compound in adults with mild-to-moderate COVID-19.[11] Another Phase 3 trial (NCT05242042) compared this compound to nirmatrelvir-ritonavir (Paxlovid).[12]

Table 4.2: Key Efficacy Endpoints from Phase 3 Clinical Trials

Trial IDComparisonPrimary EndpointResult
NCT05582629 This compound vs. PlaceboTime to sustained clinical recoveryThis compound significantly shortened the time to sustained symptom resolution compared to placebo.
NCT05242042 This compound vs. Nirmatrelvir-RitonavirTime to sustained clinical recoveryThis compound was non-inferior to nirmatrelvir-ritonavir in time to clinical recovery.
Safety and Tolerability

Across all clinical trials, this compound has been well-tolerated with a favorable safety profile.[6] The incidence of adverse events was comparable to or lower than that observed in the placebo and active comparator arms.[7]

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
  • Cell Line: Vero E6 cells are seeded in 96-well plates and cultured overnight to form a confluent monolayer.

  • Compound Preparation: this compound is serially diluted in cell culture medium to achieve a range of concentrations.

  • Virus Infection: The cell culture medium is removed, and cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Treatment: Following a 1-hour viral adsorption period, the virus-containing medium is removed, and the cells are washed and incubated with the medium containing the various concentrations of this compound.

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Cytopathic Effect (CPE): CPE is visually scored under a microscope. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or neutral red uptake assay.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by non-linear regression analysis of the dose-response curves. The 50% cytotoxic concentration (CC50) is determined in parallel in uninfected cells.

cluster_workflow In Vitro Antiviral Assay Workflow A Seed Vero E6 cells in 96-well plates C Infect cells with SARS-CoV-2 A->C B Prepare serial dilutions of this compound D Treat infected cells with this compound dilutions B->D C->D E Incubate for 72 hours D->E F Assess Cytopathic Effect (CPE) E->F G Calculate EC50 and CC50 F->G

Fig. 2: Workflow for in vitro antiviral activity assay.
Pharmacokinetic Analysis

  • Sample Collection: Blood samples are collected from study participants at predefined time points following oral administration of this compound.

  • Plasma Separation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

  • Sample Preparation: Plasma samples are subjected to protein precipitation with a suitable organic solvent (e.g., acetonitrile) to extract the analyte of interest (116-N1).

  • LC-MS/MS Analysis: The extracted samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Chromatography: A C18 reverse-phase column is typically used for chromatographic separation.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection of 116-N1 and its internal standard.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

cluster_pk_workflow Pharmacokinetic Analysis Workflow A Blood Sample Collection B Plasma Separation A->B C Protein Precipitation B->C D LC-MS/MS Analysis C->D E Pharmacokinetic Parameter Calculation D->E

Fig. 3: Workflow for pharmacokinetic analysis.

Conclusion

This compound (VV116) represents a significant advancement in the development of oral antiviral therapeutics for COVID-19. Its deuterated remdesivir analog structure confers favorable pharmacokinetic properties, allowing for effective oral administration. The robust preclinical and clinical data demonstrate its potent antiviral activity, favorable safety profile, and clinical efficacy in patients with mild-to-moderate COVID-19. As an orally available inhibitor of the highly conserved viral RdRp, this compound holds promise as a valuable tool in the ongoing management of SARS-CoV-2 infections.

References

Structural Analysis of JT001 Binding to RNA-Dependent RNA Polymerase (RdRp): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JT001, also known as VV116, is an orally bioavailable remdesivir derivative developed for the treatment of COVID-19.[1][2] As a prodrug, this compound is designed for improved pharmacokinetic properties, allowing for oral administration.[1][3] This technical guide provides an in-depth analysis of the structural basis of this compound's interaction with the viral RNA-dependent RNA polymerase (RdRp), the key enzyme in the replication and transcription of the SARS-CoV-2 genome. While direct structural data for the this compound-RdRp complex is not publicly available, its mechanism of action is understood through its metabolic conversion to an active form analogous to remdesivir triphosphate. This guide will, therefore, draw upon the extensive structural and functional knowledge of remdesivir's interaction with RdRp to elucidate the binding mechanism of this compound's active metabolite.

Metabolism and Activation of this compound

This compound is a tri-isobutyrate ester prodrug of a deuterated remdesivir parent nucleoside.[1] Upon oral administration, it undergoes rapid and efficient hydrolysis by cellular enzymes to form its primary plasma metabolite, 116-N1.[1][3][4] This nucleoside analog is then taken up by host cells and undergoes three sequential phosphorylation events to yield the active nucleoside triphosphate form, 116-NTP.[1][4] This active metabolite is the molecule that directly interacts with and inhibits the viral RdRp.

JT001_Metabolic_Pathway Metabolic Activation Pathway of this compound cluster_oral_admin Oral Administration cluster_plasma Plasma cluster_cell Host Cell This compound This compound (VV116) (Prodrug) Metabolite_N1 116-N1 (Parent Nucleoside) This compound->Metabolite_N1 Hydrolysis NTP 116-NTP (Active Triphosphate) Metabolite_N1->NTP Phosphorylation (x3) RdRp_Inhibition Viral RNA Synthesis Inhibition NTP->RdRp_Inhibition Inhibition of RdRp

Caption: Metabolic activation of the prodrug this compound to its active triphosphate form, 116-NTP.

Structural Basis of RdRp Inhibition

The active metabolite of this compound, 116-NTP, is a nucleoside analog that mimics adenosine triphosphate (ATP). It exerts its antiviral activity by competing with the natural ATP substrate for incorporation into the nascent viral RNA chain by the RdRp.[1][5][6] The structural basis for this inhibition is well-characterized for the analogous remdesivir triphosphate (RDV-TP).

The SARS-CoV-2 RdRp is a multi-subunit complex composed of the catalytic subunit nsp12 and cofactors nsp7 and nsp8.[7][8] The active site of nsp12 accommodates the template RNA strand and the incoming nucleotide triphosphate. Upon binding of 116-NTP to the active site, it is incorporated into the growing RNA chain opposite a uridine base in the template.

Crucially, the presence of the 1'-cyano group on the ribose sugar of the incorporated nucleotide analog leads to a steric clash with the serine 861 residue of the RdRp. This clash is thought to impede the translocation of the polymerase along the RNA template after the incorporation of three additional nucleotides, effectively terminating RNA synthesis.

Quantitative Data

Compound Assay Type Metric Value Virus/System
Remdesivir Triphosphate (RDV-TP)RdRp InhibitionIC506.21 μMSARS-CoV-2 RdRp
SuraminRdRp InhibitionIC500.26 μMSARS-CoV-2 RdRp
RemdesivirAntiviral ActivityEC500.77 μMSARS-CoV-2 in Vero E6 cells
BaicaleinRdRp Inhibition% Inhibition99.8% at 20 μMSARS-CoV-2 RdRp
BaicalinRdRp Inhibition% Inhibition98% at 20 μMSARS-CoV-2 RdRp
VV116CytotoxicityCC5043.4–146 µMVarious cell lines
X1 (parent nucleoside)CytotoxicityCC50>125–>500 µMVarious cell lines

Note: Data is compiled from multiple sources and assay conditions may vary.[2][9][10]

Experimental Protocols

The structural and functional analysis of RdRp inhibitors like this compound involves a series of established experimental protocols.

Expression and Purification of RdRp Complex

The SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8) is typically expressed in insect or E. coli cells. The proteins are then purified using a combination of affinity, ion-exchange, and size-exclusion chromatography to obtain a homogenous and active complex.

In Vitro RdRp Activity Assay

The inhibitory activity of compounds against RdRp is assessed using in vitro enzymatic assays. A common method involves providing the purified RdRp complex with a synthetic RNA template and primer, along with a mixture of ribonucleoside triphosphates (rNTPs), one of which is labeled (e.g., radioactively or fluorescently). The incorporation of the labeled nucleotide into the growing RNA strand is measured in the presence and absence of the inhibitor to determine its IC50 value.

RdRp_Inhibition_Assay_Workflow Workflow for In Vitro RdRp Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Purify_RdRp Purify RdRp Complex (nsp12/7/8) Incubate Incubate RdRp, RNA, NTPs, and this compound-NTP Purify_RdRp->Incubate Prepare_RNA Synthesize RNA Template/Primer Prepare_RNA->Incubate Prepare_NTPs Prepare rNTPs (with label) Prepare_NTPs->Incubate Detect_Elongation Detect RNA Elongation (e.g., Gel Electrophoresis, Fluorescence) Incubate->Detect_Elongation Calculate_IC50 Calculate IC50 Detect_Elongation->Calculate_IC50

Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound against RdRp.

Structural Studies (Cryo-Electron Microscopy)

To determine the high-resolution structure of the RdRp complex with an inhibitor, cryo-electron microscopy (cryo-EM) is the predominant method. The purified RdRp-RNA-inhibitor complex is rapidly frozen in a thin layer of vitreous ice. A large number of images of the frozen particles are then collected using a transmission electron microscope. These 2D images are computationally processed and reconstructed to generate a 3D density map of the complex, from which an atomic model can be built.

Conclusion

This compound (VV116) represents a significant advancement in the development of orally available antiviral therapeutics targeting the SARS-CoV-2 RdRp. Its mechanism of action, through its active metabolite 116-NTP, is analogous to that of remdesivir, involving competitive inhibition and subsequent chain termination of viral RNA synthesis. While direct high-resolution structural data for the this compound-RdRp complex remains to be elucidated, the extensive body of research on remdesivir provides a robust framework for understanding its molecular interactions. Further structural studies on the this compound-RdRp complex will be invaluable for the rational design of next-generation RdRp inhibitors with improved efficacy and resistance profiles.

References

Methodological & Application (nlrp3 Inhibitor)

Application Note: Protocol for Dissolving and Storing the Novel Compound JT001

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

This document provides a comprehensive protocol for the dissolution and storage of the novel research compound JT001. Due to the unique nature of new chemical entities, it is imperative to first determine the optimal solubility and stability parameters experimentally. This application note details the procedures for establishing these conditions to ensure the compound's integrity and the reproducibility of experimental results.

2.0 Compound Information

ParameterDescription
Compound Name This compound
Molecular Formula TBD
Molecular Weight TBD g/mol
Appearance TBD (e.g., White crystalline solid)
Purity TBD (e.g., >98% by HPLC)
Storage (Neat) Store at -20°C, protect from light and moisture.

3.0 Recommended Solvents and Stock Solution Preparation

Initial solubility testing is crucial for identifying appropriate solvents for this compound. The following protocol (Section 4.0) should be used to determine the solubility in a range of common laboratory solvents. A summary of potential solubility data is presented below.

Table 1: Solubility Profile of this compound

SolventSolubility (mg/mL)Max Concentration (mM)Observations
DMSOTBDTBDTBD
EthanolTBDTBDTBD
MethanolTBDTBDTBD
PBS (pH 7.4)TBDTBDTBD
WaterTBDTBDTBD
AcetonitrileTBDTBDTBD

TBD: To Be Determined experimentally.

4.0 Experimental Protocol: Determination of this compound Solubility

This protocol outlines a systematic approach to determine the solubility of this compound in various solvents.

4.1 Materials

  • This compound compound

  • Anhydrous DMSO, Ethanol, Methanol, Acetonitrile

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized Water

  • Vortex mixer

  • Sonicator (water bath)

  • Analytical balance

  • Microcentrifuge

  • HPLC or UV-Vis Spectrophotometer

4.2 Procedure

  • Accurately weigh 1-5 mg of this compound into a series of microcentrifuge tubes.

  • To each tube, add a small, precise volume of the test solvent (e.g., 100 µL) to create a high initial concentration (e.g., 10-50 mg/mL).

  • Vortex the tubes vigorously for 2 minutes.

  • If the compound is not fully dissolved, sonicate the tubes in a water bath for 10-15 minutes.

  • Visually inspect for any undissolved particulate matter against a dark background.

  • If the compound is fully dissolved, proceed to the next step. If not, add another precise aliquot of solvent, vortex, and sonicate again. Repeat until the compound is fully dissolved or it is clear that it is insoluble at a practical concentration.

  • Once a saturated solution is prepared (with visible undissolved solid), equilibrate the sample for 2 hours at room temperature.

  • Centrifuge the saturated solution at >10,000 x g for 10 minutes to pellet the excess solid.

  • Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent for analysis.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC with a standard curve) to determine the solubility.

  • Record the results in Table 1.

G cluster_prep Preparation cluster_dissolve Dissolution Process cluster_analysis Quantification weigh Weigh 1-5 mg this compound add_solvent Add initial solvent volume weigh->add_solvent vortex Vortex for 2 min add_solvent->vortex sonicate Sonicate for 10-15 min vortex->sonicate inspect Visually Inspect sonicate->inspect inspect->vortex Incomplete Dissolution equilibrate Equilibrate for 2h inspect->equilibrate Complete Dissolution centrifuge Centrifuge >10,000 x g equilibrate->centrifuge collect Collect & Dilute Supernatant centrifuge->collect quantify Quantify via HPLC/UV-Vis collect->quantify

Caption: Workflow for Determining Compound Solubility.

5.0 Experimental Protocol: Assessment of this compound Stability in Solution

This protocol is designed to evaluate the stability of this compound in a chosen solvent over time and under different storage conditions.

5.1 Materials

  • This compound stock solution (prepared in a solvent identified in Section 4.0)

  • HPLC system with a suitable column and detector

  • Temperature-controlled storage units (e.g., 4°C refrigerator, -20°C freezer, 37°C incubator)

  • Light-blocking (amber) and clear microcentrifuge tubes

5.2 Procedure

  • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM in DMSO) based on the solubility data.

  • Aliquot the stock solution into multiple clear and amber microcentrifuge tubes.

  • Establish a baseline (T=0) by immediately analyzing an aliquot for purity and concentration via HPLC.

  • Store the aliquots under various conditions as outlined in Table 2.

  • At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one aliquot from each condition.

  • Allow the sample to thaw completely and equilibrate to room temperature if frozen.

  • Analyze the sample by HPLC to determine the percentage of the parent compound remaining and to identify any degradation products.

  • Compare the results to the T=0 sample and record the percent recovery.

Table 2: Stability Testing Matrix for this compound

ConditionStorage TemperatureContainerTime Point 1 (% Recovery)Time Point 2 (% Recovery)Time Point 3 (% Recovery)
1Room Temp (~22°C)Clear TubeTBDTBDTBD
2Room Temp (~22°C)Amber TubeTBDTBDTBD
34°CAmber TubeTBDTBDTBD
4-20°CAmber TubeTBDTBDTBD
5-80°CAmber TubeTBDTBDTBD
6Freeze/Thaw Cycles*Amber TubeTBD (1x)TBD (3x)TBD (5x)

*Freeze/thaw cycles involve freezing at -20°C and thawing at room temperature.

G cluster_storage Storage Conditions prep_stock Prepare this compound Stock Solution aliquot Aliquot into Clear & Amber Tubes prep_stock->aliquot t0 Analyze T=0 Sample (HPLC) aliquot->t0 rt Room Temp aliquot->rt fridge 4°C aliquot->fridge freezer -20°C aliquot->freezer analysis Analyze at Time Points (e.g., 24h, 1 week) rt->analysis fridge->analysis freezer->analysis compare Compare to T=0 & Calculate % Recovery analysis->compare

Caption: Workflow for Assessing Solution Stability.

6.0 General Recommendations for Storage and Handling

  • Solid Compound: Store neat this compound powder at -20°C or colder, protected from light and moisture. Use a desiccator for long-term storage.

  • Stock Solutions: Based on stability results, store stock solutions in small, single-use aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles.

  • Aqueous Solutions: Avoid preparing large batches of aqueous working solutions. Prepare them fresh from the stock solution immediately before use, as compounds are often less stable in aqueous media. If precipitation occurs upon dilution into aqueous buffer, consider using a lower concentration or adding a surfactant like Tween-20 or Pluronic F-68, if compatible with the assay.

7.0 Disclaimer

This document provides a generalized framework. The optimal conditions for dissolving and storing this compound must be determined empirically. The user is responsible for performing the necessary experiments to validate the appropriate procedures for their specific application. Always adhere to laboratory safety guidelines when handling chemical compounds.

Application Notes and Protocols for Measuring NLRP3 Inhibition by JT001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers the release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Aberrant NLRP3 inflammasome activation is implicated in a wide range of inflammatory and autoimmune diseases. JT001 is a potent and specific inhibitor of the NLRP3 inflammasome, functioning by preventing its assembly.[1][2] These application notes provide detailed protocols for cell-based assays to measure the inhibitory activity of this compound on the NLRP3 inflammasome.

Data Presentation

The inhibitory potency of this compound on the NLRP3 inflammasome has been quantified in cell-based assays. The following table summarizes the available quantitative data for this compound.

CompoundAssayCell TypeActivatorsIC50Reference
This compound IL-1β ReleaseHuman Kupffer CellsLPS + Nigericin62 nM[3]
This compound IL-18 ReleaseHuman Kupffer CellsLPS + Nigericin74 nM[3]

IC50 values for this compound in other common cell lines used for NLRP3 research, such as THP-1, PBMCs, or murine macrophages, are not publicly available at the time of this publication.

Signaling Pathways and Experimental Workflow

To effectively measure the inhibition of the NLRP3 inflammasome by this compound, it is crucial to understand the underlying signaling pathway and the experimental workflow.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1b pro-IL-1β Transcription NFkB->Pro_IL1b NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp NLRP3_inactive Inactive NLRP3 NLRP3_exp->NLRP3_inactive Stimuli Stimuli (e.g., Nigericin, ATP) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active conformational change Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleavage IL1b Mature IL-1β Casp1->IL1b cleavage of pro-IL-1β IL18 Mature IL-18 Casp1->IL18 cleavage of pro-IL-18 GSDMD Gasdermin-D Cleavage Casp1->GSDMD Cytokine_release Cytokine Release IL1b->Cytokine_release IL18->Cytokine_release Pyroptosis Pyroptosis GSDMD->Pyroptosis Experimental_Workflow Experimental Workflow for Measuring NLRP3 Inhibition cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Measurement cell_culture 1. Culture Immune Cells (e.g., THP-1, PBMCs) cell_seeding 2. Seed cells in multi-well plates cell_culture->cell_seeding priming 3. Prime cells with Signal 1 (e.g., LPS) cell_seeding->priming inhibitor 4. Add this compound (or vehicle control) priming->inhibitor activation 5. Add Signal 2 activator (e.g., Nigericin, ATP) inhibitor->activation supernatant 6. Collect Cell Supernatant activation->supernatant cell_lysis 6. Lyse Cells (optional) activation->cell_lysis elisa 7a. IL-1β/IL-18 ELISA supernatant->elisa caspase_assay 7b. Caspase-1 Activity Assay supernatant->caspase_assay asc_speck 7c. ASC Speck Staining (from lysed or fixed cells) cell_lysis->asc_speck JT001_Mechanism This compound Mechanism of Action NLRP3_activation NLRP3 Activation (Signal 2) NLRP3_oligomerization NLRP3 Oligomerization NLRP3_activation->NLRP3_oligomerization ASC_recruitment ASC Recruitment NLRP3_oligomerization->ASC_recruitment Inflammasome_assembly Inflammasome Assembly ASC_recruitment->Inflammasome_assembly Caspase1_activation Caspase-1 Activation Inflammasome_assembly->Caspase1_activation Cytokine_release IL-1β/IL-18 Release Caspase1_activation->Cytokine_release Pyroptosis Pyroptosis Caspase1_activation->Pyroptosis This compound This compound This compound->Inflammasome_assembly Inhibits

References

Application of JT001 in Primary Human Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JT001, also known as VV116, is a deuterated remdesivir derivative developed as an oral antiviral agent. Like its parent compound, remdesivir, this compound is a nucleoside analog prodrug that undergoes intracellular metabolism to its active triphosphate form. This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1][2] These characteristics make this compound a promising candidate for the treatment of various RNA virus infections, and its efficacy is a subject of ongoing research.

This document provides detailed application notes and protocols for the use of this compound in primary human cell cultures. The information is intended to guide researchers in designing and executing experiments to evaluate the antiviral activity and cytotoxicity of this compound in physiologically relevant in vitro models. Given that specific protocols for this compound are not extensively published, the methodologies presented here are largely based on established protocols for remdesivir and other nucleoside analogs, reflecting the shared mechanism of action and experimental endpoints.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the available quantitative data on the in vitro activity of this compound (VV116) and the closely related compound, remdesivir, in various cell lines, including primary human cells. This data is crucial for determining appropriate concentration ranges for experimental studies.

Table 1: Antiviral Activity (EC50) of this compound (VV116) and Remdesivir against Coronaviruses

CompoundVirusCell LineEC50 (µM)Reference
This compound (VV116)HCoV-NL63Caco-22.097 ± 0.026[3]
This compound (VV116)HCoV-229EMRC-52.351 ± 0.072[3]
This compound (VV116)HCoV-OC43HCT-86.268 ± 0.123[3]
This compound (VV116)SARS-CoV-2Vero E60.39 ± 0.08[4]
RemdesivirSARS-CoV-2Primary Human Airway Epithelial (HAE) Cells0.0099[5]
RemdesivirSARS-CoVPrimary Human Airway Epithelial (HAE) Cells0.069[6]
RemdesivirMERS-CoVPrimary Human Airway Epithelial (HAE) Cells0.074[6]

Table 2: Cytotoxicity (CC50) of this compound (VV116) and Remdesivir

CompoundCell LineCC50 (µM)Reference
This compound (VV116)A54995.92[7]
RemdesivirPrimary Human Airway Epithelial (HAE) Cells>10[5]

Signaling Pathway and Mechanism of Action

This compound exerts its antiviral effect by targeting the viral RNA replication process. The following diagram illustrates the intracellular activation and mechanism of action of this compound.

JT001_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Prodrug) JT001_N1 This compound-N1 (Parent Nucleoside) This compound->JT001_N1 Cellular Esterases JT001_MP This compound-Monophosphate JT001_N1->JT001_MP Cellular Kinases JT001_DP This compound-Diphosphate JT001_MP->JT001_DP JT001_TP This compound-Triphosphate (Active Form) JT001_DP->JT001_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) JT001_TP->RdRp Competitive Inhibition with ATP Chain_Termination Chain Termination RNA_Elongation Viral RNA Elongation RdRp->Chain_Termination Incorporation into nascent viral RNA

Mechanism of action of this compound.

Experimental Protocols

The following protocols provide a framework for culturing primary human bronchial epithelial cells and assessing the antiviral activity and cytotoxicity of this compound.

Protocol 1: Culture of Primary Human Bronchial Epithelial Cells (HBECs) at Air-Liquid Interface (ALI)

This protocol describes the establishment of a differentiated, pseudostratified epithelium from primary HBECs, which closely mimics the in vivo airway.

Materials:

  • Primary Human Bronchial Epithelial Cells (HBECs)

  • Bronchial Epithelial Basal Medium (BEBM) with supplements (e.g., SingleQuot kit)

  • Collagen-coated permeable supports (e.g., Transwell® inserts)

  • Culture plates

  • Trypsin/EDTA solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Expansion of HBECs:

    • Thaw cryopreserved HBECs and plate them onto collagen-coated culture flasks.

    • Culture the cells in BEBM supplemented with growth factors at 37°C and 5% CO2.

    • Change the medium every 2-3 days until the cells reach 80-90% confluency.

  • Seeding on Permeable Supports:

    • Trypsinize the confluent HBECs and resuspend them in BEBM.

    • Seed the cells onto the apical side of collagen-coated permeable supports at a high density (e.g., 2.5 x 10^5 cells/cm²).

    • Add fresh medium to both the apical and basolateral chambers.

  • Establishment of Air-Liquid Interface (ALI):

    • Culture the cells for 24-48 hours until they form a confluent monolayer.

    • Remove the medium from the apical chamber to establish the ALI.

    • Continue to feed the cells by changing the medium in the basolateral chamber every 2-3 days.

  • Differentiation:

    • Maintain the ALI culture for 3-4 weeks to allow for full differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells.

Protocol 2: Antiviral Activity Assay

This protocol details the steps to determine the half-maximal effective concentration (EC50) of this compound against a target virus in differentiated HBEC cultures.

Antiviral_Assay_Workflow start Start: Differentiated HBEC ALI Cultures drug_prep Prepare serial dilutions of this compound start->drug_prep pretreatment Pre-treat basolateral side of cultures with this compound for 2 hours drug_prep->pretreatment infection Infect apical side with virus (e.g., SARS-CoV-2) at a defined MOI pretreatment->infection incubation Incubate for 48-72 hours infection->incubation harvest Harvest apical washes and/or cell lysates incubation->harvest quantification Quantify viral replication (e.g., RT-qPCR, Plaque Assay, TCID50) harvest->quantification analysis Calculate EC50 value quantification->analysis end End analysis->end

References

Application Notes and Protocols for the Preclinical Evaluation of JT001 in Non-alcoholic Steatohepatitis (NASH) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. Its increasing prevalence worldwide and the lack of approved pharmacotherapies present a significant unmet medical need. These application notes provide a comprehensive experimental framework for the preclinical investigation of JT001, an oral nucleoside analog[1][2], as a potential therapeutic agent for NASH. While this compound (also known as VV116) has been primarily investigated as an antiviral agent[1][2][3], its potential effects on inflammatory and fibrotic pathways warrant exploration in the context of NASH. This document outlines detailed protocols for in vitro and in vivo studies designed to assess the efficacy of this compound in relevant NASH models.

In Vitro Evaluation of this compound

Rationale and Experimental Goals

The initial phase of investigation focuses on in vitro models to determine the direct effects of this compound on key cellular processes involved in NASH pathogenesis. These experiments will assess the compound's impact on lipid accumulation, inflammation, and cellular stress in hepatocytes.

Experimental Design

A human hepatoma cell line, such as HepG2 or Huh7, will be utilized to model hepatic steatosis.[4] Cells will be treated with a combination of free fatty acids (oleic and palmitic acid) to induce lipid accumulation, a key initiating event in NASH.[4]

Experimental Groups:

  • Vehicle Control (DMSO)

  • Free Fatty Acid (FFA) Control (Oleic Acid + Palmitic Acid)

  • This compound (multiple concentrations) + FFA

  • Positive Control (e.g., an FXR agonist) + FFA

Key Experiments and Protocols

1.3.1. Cellular Steatosis Assessment

  • Protocol:

    • Seed HepG2 cells in 96-well plates and allow them to adhere overnight.

    • Starve cells in serum-free media for 2-4 hours.

    • Treat cells with varying concentrations of this compound or controls for 1 hour.

    • Induce steatosis by adding a mixture of oleic and palmitic acids (2:1 ratio, final concentration 500 µM) for 24 hours.

    • Fix cells with 4% paraformaldehyde.

    • Stain for neutral lipids using Oil Red O or a fluorescent dye like BODIPY.

    • Quantify lipid accumulation via spectrophotometry (for Oil Red O) or high-content imaging.

1.3.2. Cytotoxicity Assay

  • Protocol:

    • Seed HepG2 cells in a 96-well plate.

    • Treat cells with a broad range of this compound concentrations for 24-48 hours.

    • Assess cell viability using a standard MTS or MTT assay according to the manufacturer's instructions.

1.3.3. Gene Expression Analysis of Lipogenic and Inflammatory Markers

  • Protocol:

    • Culture and treat HepG2 cells as described in the steatosis protocol.

    • Isolate total RNA using a commercial kit.

    • Synthesize cDNA via reverse transcription.

    • Perform quantitative real-time PCR (qPCR) to analyze the expression of key genes.[5][6]

      • Lipogenesis: SREBP-1c, FASN, ACC1

      • Inflammation: TNF-α, IL-6, MCP-1

In Vitro Data Presentation
ParameterVehicle ControlFFA ControlThis compound (Low Dose) + FFAThis compound (Mid Dose) + FFAThis compound (High Dose) + FFAPositive Control + FFA
Lipid Accumulation (Fold Change)
Cell Viability (%)
Gene Expression (Fold Change)
SREBP-1c
FASN
TNF-α
IL-6

In Vivo Evaluation of this compound in a Diet-Induced NASH Mouse Model

Rationale and Experimental Goals

The in vivo phase aims to evaluate the therapeutic efficacy of this compound in a well-established mouse model of NASH that recapitulates the key histological and metabolic features of the human disease.[7][8] A diet-induced model is preferred as it reflects the common etiology of NASH in humans.[9]

Experimental Design

Experimental Groups:

  • Chow Diet + Vehicle

  • NASH Diet + Vehicle

  • NASH Diet + this compound (Low Dose)

  • NASH Diet + this compound (High Dose)

  • NASH Diet + Positive Control (e.g., Semaglutide)

Key Experiments and Protocols

2.3.1. Diet-Induced NASH Model and Dosing

  • Protocol:

    • Acclimate male C57BL/6J mice (8-10 weeks old) for one week.

    • Feed mice either a standard chow diet or a NASH-inducing diet for 16-24 weeks.

    • Initiate daily oral gavage treatment with this compound or vehicle for 8-12 weeks.

    • Monitor body weight and food intake weekly.

    • Perform metabolic assessments (e.g., glucose tolerance test) at baseline and end of study.

2.3.2. Biochemical Analysis

  • Protocol:

    • At the end of the treatment period, collect blood via cardiac puncture.

    • Separate serum and store at -80°C.

    • Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), total cholesterol, and triglycerides using commercial assay kits.[12]

2.3.3. Histopathological Analysis

  • Protocol:

    • Harvest the liver and weigh it.

    • Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.

    • Embed the fixed tissue in paraffin and section it.

    • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for fibrosis.

2.3.4. Hepatic Gene Expression Analysis

  • Protocol:

    • Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.

    • Isolate total RNA and perform qPCR as described for the in vitro studies.

    • Analyze genes related to fibrosis (e.g., Col1a1, α-SMA, TIMP-1) and inflammation (e.g., F4/80, MCP-1).[5][6]

In Vivo Data Presentation

Table 2.1: Metabolic Parameters

Parameter Chow + Vehicle NASH + Vehicle NASH + this compound (Low) NASH + this compound (High) NASH + Positive Control
Body Weight (g)
Liver Weight (g)
Fasting Glucose (mg/dL)
Serum ALT (U/L)
Serum AST (U/L)

| Serum Triglycerides (mg/dL) | | | | | |

Table 2.2: Histological Scores

Parameter NASH + Vehicle NASH + this compound (Low) NASH + this compound (High) NASH + Positive Control
Steatosis Score (0-3)
Inflammation Score (0-3)
Ballooning Score (0-2)
NAFLD Activity Score (NAS)

| Fibrosis Stage (0-4) | | | | |

Table 2.3: Hepatic Gene Expression (Fold Change vs. NASH + Vehicle)

Gene NASH + this compound (Low) NASH + this compound (High) NASH + Positive Control
Col1a1
α-SMA
TIMP-1
F4/80

| MCP-1 | | | |

Visualizations

Hypothetical Signaling Pathway for this compound in NASH

NASH_Pathway cluster_0 Cellular Stressors cluster_1 Hepatocyte Free Fatty Acids Free Fatty Acids Lipid Accumulation Lipid Accumulation Free Fatty Acids->Lipid Accumulation Inflammatory Signaling Inflammatory Signaling Lipid Accumulation->Inflammatory Signaling Fibrogenic Signaling Fibrogenic Signaling Inflammatory Signaling->Fibrogenic Signaling This compound This compound This compound->Inflammatory Signaling Inhibits This compound->Fibrogenic Signaling Inhibits

Caption: Hypothetical mechanism of this compound in NASH.

In Vitro Experimental Workflow

In_Vitro_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A Seed HepG2 Cells B Add this compound & Controls A->B C Induce Steatosis (FFA) B->C D Lipid Staining (Oil Red O) C->D E Cytotoxicity (MTS Assay) C->E F Gene Expression (qPCR) C->F

Caption: Workflow for in vitro screening of this compound.

In Vivo Experimental Workflow

In_Vivo_Workflow cluster_0 Disease Induction cluster_1 Treatment Phase cluster_2 Endpoint Analysis A C57BL/6J Mice on NASH Diet (16-24 wks) B Daily Oral Dosing with this compound (8-12 wks) A->B C Serum Biochemistry (ALT, AST, Lipids) B->C D Liver Histopathology (H&E, Sirius Red) B->D E Hepatic Gene Expression (qPCR) B->E

Caption: Workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for Measuring Cytokine Release in Response to JT001 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JT001 is a novel therapeutic agent under investigation for its potential immunomodulatory effects, as suggested by its application in studies related to COVID-19.[1] When developing any new therapeutic that interacts with the immune system, a critical step is to assess its potential to induce a cytokine release syndrome (CRS), also known as a "cytokine storm".[2] CRS is a systemic inflammatory response characterized by the excessive and uncontrolled release of pro-inflammatory cytokines, which can lead to severe and life-threatening complications.[3][4] Therefore, a thorough in vitro evaluation of cytokine release in response to this compound is a crucial component of its preclinical safety assessment to predict potential adverse events in clinical trials.[5][6]

These application notes provide a comprehensive overview and detailed protocols for measuring cytokine release upon treatment with this compound. The methodologies described are standard in the field of immunology and drug development for evaluating the immunotoxic potential of new chemical and biological entities.[7][8]

Key Concepts in Cytokine Release Assays (CRAs)

Cytokine Release Assays (CRAs) are in vitro cell-based assays designed to measure the release of cytokines from immune cells following exposure to a test article like this compound.[7] These assays are essential for:

  • Predicting Safety Risks: Identifying the potential for a new drug to cause dangerous immune reactions before human trials.[6]

  • Understanding Mechanism of Action: Elucidating how the therapeutic interacts with the immune system.

  • Guiding Dosing Strategies: Informing the selection of a safe starting dose for first-in-human studies.[6][8]

  • Regulatory Compliance: Fulfilling requirements from regulatory agencies such as the FDA and EMA for safety evaluation of new therapeutics.[5][6][8]

The choice of assay and the panel of cytokines to be measured depend on the nature of the test article and its intended target. For a novel compound like this compound, a broad panel of cytokines is recommended to capture a comprehensive immune response profile.

Experimental Workflow for Cytokine Release Assay

A typical workflow for assessing cytokine release involves isolating immune cells, stimulating them with the therapeutic agent, and then quantifying the released cytokines from the cell culture supernatant.

experimental_workflow cluster_preparation Phase 1: Preparation cluster_stimulation Phase 2: Stimulation cluster_analysis Phase 3: Analysis blood_sample Whole Blood Sample (Healthy Donors) pbmc_isolation PBMC Isolation (e.g., Ficoll Gradient) blood_sample->pbmc_isolation cell_culture Cell Culture (PBMCs or Whole Blood) pbmc_isolation->cell_culture treatment Add this compound (Varying Concentrations) cell_culture->treatment controls Include Positive & Negative Controls incubation Incubate (e.g., 24-48 hours) treatment->incubation supernatant Collect Supernatant incubation->supernatant cytokine_quant Cytokine Quantification (ELISA, Multiplex Assay) supernatant->cytokine_quant data_analysis Data Analysis cytokine_quant->data_analysis

Caption: General experimental workflow for in vitro cytokine release assays.

Data Presentation: Cytokine Panel for this compound Evaluation

When assessing the effect of this compound on cytokine release, it is crucial to measure a panel of cytokines that provides a broad overview of the immune response. The results should be presented in a clear and organized manner, allowing for easy comparison between different concentrations of this compound and control conditions.

Table 1: Recommended Cytokine Panel and Their Primary Functions

CytokinePrimary Function(s)Associated Immune Response
Pro-inflammatory Cytokines
TNF-αSystemic inflammation, apoptosis, acute phase responseInnate immunity, T-cell response
IL-6Pro-inflammatory and anti-inflammatory effects, acute phase responseInnate and adaptive immunity
IL-1βPotent pro-inflammatory mediator, fever inductionInnate immunity
IFN-γMacrophage activation, antiviral and antitumor activityTh1-mediated adaptive immunity
IL-2T-cell proliferation and differentiationAdaptive immunity
IL-8 (CXCL8)Chemoattractant for neutrophils and other immune cellsInnate immunity, inflammation
Anti-inflammatory Cytokines
IL-10Suppression of cytokine production from macrophages and Th1 cellsImmune regulation
IL-4Promotes Th2 differentiation, B-cell activationTh2-mediated adaptive immunity

Table 2: Example Data Layout for Cytokine Release Assay Results (Concentration in pg/mL)

TreatmentTNF-αIL-6IL-2IFN-γIL-10IL-4
Vehicle Control< 15< 10< 5< 20< 10< 5
This compound (1 µg/mL)
This compound (10 µg/mL)
This compound (100 µg/mL)
Positive Control (e.g., PHA)> 1000> 1500> 500> 2000> 200> 100
Negative Control (e.g., Herceptin®)< 20< 15< 5< 25< 10< 5

Potential Signaling Pathway for Cytokine Induction

While the specific molecular target of this compound is not detailed, many immunomodulatory drugs trigger cytokine release through common signaling pathways in immune cells. One such critical pathway involves Toll-like receptors (TLRs) on innate immune cells like macrophages and dendritic cells. The diagram below illustrates a simplified TLR4 signaling cascade, which is a common pathway for inducing pro-inflammatory cytokines.

tlr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates to Nucleus & Binds Promoter Cytokines Pro-inflammatory Cytokines DNA->Cytokines Gene Transcription This compound This compound This compound->TLR4 Hypothetical Activation

Caption: Hypothetical TLR4 signaling pathway leading to cytokine production.

Experimental Protocols

Protocol 1: Cytokine Release Assay Using Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the measurement of cytokine release from human PBMCs following treatment with this compound.

Materials:

  • Human whole blood from healthy donors

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution of known concentration)

  • Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • Negative control (e.g., vehicle or a non-immunostimulatory therapeutic protein)

  • 96-well cell culture plates

  • Cytokine quantification assay kits (e.g., ELISA or multiplex immunoassay)

Procedure:

  • PBMC Isolation:

    • Dilute fresh human whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.

    • Collect the mononuclear cell layer and transfer to a new tube.

    • Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.

  • Cell Seeding and Treatment:

    • Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).

    • Prepare serial dilutions of this compound and control articles in complete RPMI-1640 medium at 2X the final concentration.

    • Add 100 µL of the 2X this compound dilutions or controls to the appropriate wells. The final volume in each well should be 200 µL.

    • Include wells with cells and medium only as an untreated control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Store the supernatant at -80°C until cytokine analysis.

  • Cytokine Quantification:

    • Thaw the supernatant samples on ice.

    • Quantify the concentration of cytokines in the supernatant using a validated method such as ELISA or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.[2][9][10]

Protocol 2: Whole Blood Cytokine Release Assay

This protocol provides an alternative to using isolated PBMCs and may better represent the in vivo environment by including all blood components.

Materials:

  • Fresh human whole blood from healthy donors (collected in sodium heparin tubes)

  • RPMI-1640 medium (serum-free)

  • This compound (stock solution of known concentration)

  • Positive and negative controls

  • 96-well cell culture plates

  • Cytokine quantification assay kits

Procedure:

  • Blood Dilution and Plating:

    • Within 2 hours of collection, dilute the whole blood 1:5 or 1:10 with RPMI-1640 medium.

    • Add 180 µL of the diluted blood to each well of a 96-well plate.

  • Treatment:

    • Prepare serial dilutions of this compound and control articles in RPMI-1640 medium at 10X the final concentration.

    • Add 20 µL of the 10X this compound dilutions or controls to the appropriate wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Plasma Collection:

    • After incubation, centrifuge the plate at 1500 x g for 10 minutes.

    • Carefully collect the plasma supernatant from each well.

    • Store the plasma at -80°C until cytokine analysis.

  • Cytokine Quantification:

    • Quantify cytokine levels in the plasma samples using a suitable immunoassay as described in Protocol 1.

Conclusion

The evaluation of cytokine release is a non-negotiable step in the preclinical development of immunomodulatory agents like this compound. The protocols and guidelines presented here provide a robust framework for assessing the potential risk of CRS. A careful and comprehensive analysis of the cytokine profile induced by this compound will be instrumental in ensuring patient safety and guiding its successful clinical development.

References

Application Notes and Protocols for Assessing Pyroptosis with JT001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for researchers to assess the effects of the investigational compound JT001 on pyroptosis, a form of programmed pro-inflammatory cell death. The protocols outlined below detail established methods for quantifying key markers of pyroptosis, enabling the characterization of this compound's mechanism of action.

Pyroptosis is initiated by the activation of inflammasomes, multi-protein complexes that trigger the activation of inflammatory caspases, primarily caspase-1.[1][2][3] Activated caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane.[4][5][6] This pore formation results in cell lysis, the release of cytoplasmic contents, and the secretion of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[4][7][8] Assessing these hallmark events is crucial for understanding how a compound like this compound may modulate this pathway. One study has identified this compound as a pioneering compound targeting pyroptosis for the treatment of liver fibrosis.[9]

Key Techniques for Assessing Pyroptosis

A multi-faceted approach is recommended to robustly assess the impact of this compound on pyroptosis.[10] Combining several assays provides a more complete picture of the cellular events. Key techniques include:

  • Lactate Dehydrogenase (LDH) Release Assay: To quantify cell lysis and loss of plasma membrane integrity.[1][11][12]

  • Caspase-1 Activity Assay: To measure the activation of the key executioner caspase in the canonical pyroptosis pathway.[13]

  • IL-1β ELISA: To quantify the release of a key pro-inflammatory cytokine downstream of caspase-1 activation.[4][14][15]

  • Western Blot for Gasdermin D Cleavage: To directly visualize the cleavage of GSDMD, a central event in pyroptosis execution.[5][16][17]

Signaling Pathway and Experimental Workflow

To visualize the molecular cascade of pyroptosis and the points of assessment, the following diagrams are provided.

Pyroptosis_Signaling_Pathway cluster_stimuli Stimuli (PAMPs/DAMPs) cluster_inflammasome Inflammasome Assembly cluster_execution Execution Phase Stimuli Pathogen- or Damage- Associated Molecular Patterns Sensor Sensor Proteins (e.g., NLRP3) Stimuli->Sensor ASC ASC Adaptor Sensor->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Activation ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b Secreted IL-1β ProIL1b->IL1b GSDMD_N GSDMD-N Terminal Fragment GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Lysis Cell Lysis & LDH Release Pore->Lysis

Caption: Canonical pyroptosis signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Pyroptosis Assessment CellCulture 1. Cell Culture (e.g., Macrophages) Priming 2. Priming (e.g., LPS) (Optional, for NLRP3) CellCulture->Priming Treatment 3. Treatment (this compound +/- Pyroptosis Inducer) Priming->Treatment CollectSupernatant 4. Collect Supernatant Treatment->CollectSupernatant LyseCells 5. Lyse Remaining Cells Treatment->LyseCells LDH_Assay LDH Release Assay CollectSupernatant->LDH_Assay IL1b_ELISA IL-1β ELISA CollectSupernatant->IL1b_ELISA Casp1_Assay Caspase-1 Activity Assay LyseCells->Casp1_Assay WesternBlot Western Blot (GSDMD Cleavage) LyseCells->WesternBlot

Caption: General experimental workflow for assessing pyroptosis.

Experimental Protocols

The following are detailed protocols for the key experiments. It is recommended to include appropriate controls, such as vehicle-treated cells, cells treated with a known pyroptosis inducer (e.g., nigericin for NLRP3 activation), and cells treated with a known pyroptosis inhibitor (e.g., MCC950 for NLRP3).

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture supernatant as a measure of cell lysis.[1][4][11]

Materials:

  • Cells (e.g., bone marrow-derived macrophages) plated in a 96-well plate

  • This compound

  • Pyroptosis inducer (e.g., Nigericin)

  • LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)

  • 96-well plate reader

Protocol:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-treat cells with desired concentrations of this compound or vehicle for a specified time.

  • Induce pyroptosis with a suitable stimulus (e.g., 10 µM Nigericin for 1 hour).

  • Centrifuge the plate at 500 x g for 5 minutes to pellet cell debris.[4][11]

  • Carefully transfer 50 µL of supernatant from each well to a fresh 96-well plate.

  • To determine the maximum LDH release, add 10 µL of 10X Lysis Solution (from the kit) to control wells 30 minutes before centrifugation.

  • Add 50 µL of the reconstituted Substrate Mix to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of Stop Solution to each well.

  • Measure the absorbance at 490 nm within 1 hour.[4]

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) x 100

Treatment GroupLDH Release (OD 490nm)% Cytotoxicity
Untreated (Spontaneous)0.15 ± 0.020%
Pyroptosis Inducer0.85 ± 0.05100% (Normalized)
This compound + Inducer(Experimental Value)(Calculated Value)
This compound alone(Experimental Value)(Calculated Value)
Maximum LDH Release1.00 ± 0.06100%
Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1 in cell lysates.[13]

Materials:

  • Cells cultured in a multi-well plate

  • This compound

  • Pyroptosis inducer

  • Caspase-1 activity assay kit (fluorometric or colorimetric)

  • Cell lysis buffer (provided in the kit)

  • Fluorometer or spectrophotometer

Protocol:

  • Culture, prime (if necessary), and treat cells with this compound and a pyroptosis inducer as described for the LDH assay.

  • After treatment, collect both the supernatant and the adherent cells.

  • Lyse the cells according to the kit manufacturer's instructions. This typically involves adding a supplied lysis buffer and incubating on ice.

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet debris.

  • Transfer the supernatant (cell lysate) to a fresh tube.

  • In a 96-well plate, add 50 µL of cell lysate per well.

  • Add 50 µL of the 2X Reaction Buffer containing the caspase-1 substrate (e.g., YVAD-AFC for fluorometric assays).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence (Ex/Em = 400/505 nm) or absorbance (405 nm), depending on the kit.

  • The fold-increase in caspase-1 activity can be determined by comparing the readings from treated samples to untreated controls.

Treatment GroupCaspase-1 Activity (RFU or OD)Fold Change vs. Control
Untreated Control150 ± 151.0
Pyroptosis Inducer950 ± 506.3
This compound + Inducer(Experimental Value)(Calculated Value)
This compound alone(Experimental Value)(Calculated Value)
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β

This assay quantifies the concentration of secreted IL-1β in the cell culture supernatant.[4][7][14]

Materials:

  • Supernatants collected from treated cells (from step 4 of the LDH assay protocol)

  • Human or mouse IL-1β ELISA kit

  • 96-well plate reader

Protocol:

  • Use the cell culture supernatants collected after treatment with this compound and/or a pyroptosis inducer.

  • Perform the ELISA according to the manufacturer's protocol.[14] A general workflow is as follows: a. Add standards and samples to the antibody-coated microplate. b. Incubate for the specified time (e.g., 2 hours at room temperature). c. Wash the plate multiple times. d. Add the detection antibody and incubate. e. Wash the plate. f. Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.[4] g. Wash the plate. h. Add the substrate solution (e.g., TMB) and incubate until color develops. i. Add the stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the concentration of IL-1β in each sample by interpolating from the standard curve.

Treatment GroupIL-1β Concentration (pg/mL)
Untreated Control< 10
Pyroptosis Inducer850 ± 75
This compound + Inducer(Experimental Value)
This compound alone(Experimental Value)
Western Blot for Gasdermin D Cleavage

This technique visualizes the cleavage of full-length GSDMD (~53 kDa) into its active N-terminal fragment (~31 kDa), a direct indicator of pyroptosis execution.[5][7]

Materials:

  • Cell lysates prepared from treated cells

  • SDS-PAGE gels

  • Western blot transfer system

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-GSDMD (recognizing both full-length and cleaved forms) or an antibody specific to the cleaved N-terminal fragment.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Prepare cell lysates from cells treated with this compound and/or a pyroptosis inducer.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary anti-GSDMD antibody overnight at 4°C.[16]

  • Wash the membrane extensively with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again.

  • Apply the chemiluminescent substrate and capture the image using an imaging system.

  • The appearance of a ~31 kDa band indicates GSDMD cleavage. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.

Treatment GroupFull-Length GSDMD (~53 kDa)Cleaved GSDMD-N (~31 kDa)
Untreated ControlPresentAbsent/Low
Pyroptosis InducerDecreasedPresent
This compound + Inducer(Relative band intensity)(Relative band intensity)
This compound alonePresentAbsent/Low

By employing these detailed protocols and data presentation formats, researchers can systematically and quantitatively assess the effects of this compound on the key events of pyroptosis, providing valuable insights into its therapeutic potential.

References

Methodological & Application (antiviral)

Application Notes and Protocols for In Vitro Antiviral Efficacy Testing of JT001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JT001, also known as VV116, is an orally active, deuterated remdesivir hydrobromide analog.[1][2] As a prodrug of a nucleoside analog, it is metabolized intracellularly to its active triphosphate form, which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] This mechanism disrupts viral replication, giving this compound potential broad-spectrum antiviral activity.[1] Preclinical and clinical studies have demonstrated its efficacy against SARS-CoV-2 and its variants.[1]

These application notes provide a detailed experimental framework for assessing the in vitro antiviral efficacy and cytotoxicity of this compound. The protocols outlined below are foundational and can be adapted for various viruses and cell lines.

Data Presentation

Quantitative analysis of this compound's in vitro activity is crucial for determining its therapeutic potential. The primary metrics are the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.[3]

Table 1: Summary of In Vitro Activity of this compound

ParameterDescriptionReported ValueVirusCell Line
EC₅₀ The concentration of this compound that inhibits viral replication by 50%.1.20 µMRespiratory Syncytial Virus (RSV)A549
CC₅₀ The concentration of this compound that causes a 50% reduction in cell viability.95.92 µM-A549
SI₅₀ The selectivity index (CC₅₀/EC₅₀), indicating the compound's specificity for antiviral activity over cytotoxicity.80RSVA549

Note: The data presented is based on published findings for VV116 (this compound)[4]. Researchers should generate their own data for specific viruses and cell lines of interest.

Experimental Protocols

General Cell and Virus Culture

Successful antiviral testing relies on healthy, reproducible cell cultures and accurately titered virus stocks.

Materials:

  • Appropriate host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza/RSV)[5]

  • Complete growth medium (e.g., DMEM or MEM supplemented with 5-10% Fetal Bovine Serum (FBS) and antibiotics)

  • Virus stock of interest

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Maintenance: Culture host cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency to maintain them in the logarithmic growth phase.

  • Virus Propagation: Infect a confluent monolayer of host cells with the virus stock at a low multiplicity of infection (MOI).

  • Virus Harvest: When significant cytopathic effect (CPE) is observed (typically 3-5 days post-infection), harvest the supernatant containing the virus.

  • Virus Titer Determination: Quantify the infectious virus titer using a Plaque Assay or a 50% Tissue Culture Infectious Dose (TCID₅₀) assay.[6][7]

Cytotoxicity Assay Protocol (CC₅₀ Determination)

This assay is performed in parallel with the antiviral efficacy assay to determine the concentration of this compound that is toxic to the host cells.[5][8]

Materials:

  • Host cells

  • Complete growth medium

  • This compound compound, dissolved in DMSO

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)[9]

Protocol:

  • Cell Seeding: Seed host cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adherence.[10]

  • Compound Dilution: Prepare a serial dilution of this compound in assay medium (growth medium with reduced FBS, e.g., 2%).[11] A typical starting concentration might be 100 µM.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the diluted this compound to the respective wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (vehicle control).

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.[11]

Antiviral Efficacy Assay Protocol (EC₅₀ Determination)

This protocol is based on a cytopathic effect (CPE) reduction assay, which measures the ability of this compound to protect cells from virus-induced death.[10][11]

Materials:

  • Host cells

  • Titered virus stock

  • This compound compound, dissolved in DMSO

  • 96-well microplates

  • Assay medium (e.g., MEM with 2% FBS)

  • Cell viability reagent (e.g., Neutral Red or MTS)[11][12]

Protocol:

  • Cell Seeding: Seed host cells into a 96-well plate as described in the cytotoxicity assay and incubate for 24 hours.

  • Compound Dilution: Prepare serial dilutions of this compound in assay medium.

  • Treatment and Infection:

    • Remove the growth medium from the cells.

    • Add 50 µL of the diluted this compound to the wells.

    • Add 50 µL of virus suspension diluted in assay medium to achieve a target MOI (e.g., 0.01).

    • Controls: Include wells for "cell control" (cells + medium), "virus control" (cells + virus + vehicle), and "compound toxicity control" (cells + highest concentration of this compound).[13]

  • Incubation: Incubate the plate at 37°C until at least 80% CPE is observed in the virus control wells (typically 2-4 days).[11]

  • CPE Inhibition Assessment: Quantify cell viability using a suitable reagent. For example, stain with Neutral Red, elute the dye, and read the absorbance.[12]

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Use non-linear regression analysis to calculate the EC₅₀ value.[11]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_analysis Final Analysis CellCulture 1. Host Cell Culture (e.g., Vero E6) VirusProp 2. Virus Propagation & Titer Determination CellCulture->VirusProp SeedCyto SeedCyto CellCulture->SeedCyto SeedAV SeedAV CellCulture->SeedAV TreatAV TreatAV VirusProp->TreatAV CalcSI 8. Calculate Selectivity Index (SI = CC50 / EC50) IncubateAV IncubateAV TreatAV->IncubateAV TreatCyto TreatCyto SeedCyto->TreatCyto SeedAV->TreatAV IncubateCyto IncubateCyto TreatCyto->IncubateCyto MeasureCyto MeasureCyto IncubateCyto->MeasureCyto CalcCC50 CalcCC50 MeasureCyto->CalcCC50 CalcCC50->CalcSI MeasureAV MeasureAV IncubateAV->MeasureAV CalcEC50 CalcEC50 MeasureAV->CalcEC50 CalcEC50->CalcSI

Caption: Workflow for in vitro testing of this compound.

Signaling_Pathway cluster_activation Intracellular Activation cluster_replication Viral Replication Cycle JT001_prodrug This compound (Prodrug) (Extracellular) Cell_Membrane Cell Membrane JT001_prodrug->Cell_Membrane JT001_inside This compound (Intracellular) Cell_Membrane->JT001_inside Cellular Uptake Parent_Nucleoside Parent Nucleoside JT001_inside->Parent_Nucleoside Metabolism Active_TP Active Nucleoside Triphosphate (NTP) Parent_Nucleoside->Active_TP Phosphorylation RdRp RNA-dependent RNA Polymerase (RdRp) Active_TP->RdRp Competes with natural NTPs Viral_RNA Viral Genomic RNA New_RNA Nascent Viral RNA Viral_RNA->New_RNA Template RdRp->New_RNA Catalyzes Elongation Inhibition Inhibition of Viral Replication RdRp->Inhibition

Caption: Mechanism of action for this compound.

References

Application Notes and Protocols for the Administration of VV116 in Animal Studies of COVID-19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of VV116, an oral antiviral agent, in animal models of COVID-19. Detailed protocols for drug administration, virological and histopathological analysis, and pharmacokinetic studies are outlined to ensure reproducible and robust experimental outcomes. The provided methodologies are based on established practices in coronavirus research and can be adapted for various laboratory settings.

Introduction

VV116 is a deuterated remdesivir analog designed for oral administration, offering a promising therapeutic option for COVID-19.[1] As a prodrug, VV116 is metabolized to its active triphosphate form, which inhibits the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in SARS-CoV-2 replication.[1][2] Preclinical animal studies are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of VV116 before it can be advanced to clinical trials. This document details standardized protocols for conducting such studies in a mouse model of coronavirus infection.

I. In Vivo Efficacy Studies in a Mouse Hepatitis Virus (MHV) Model

The Mouse Hepatitis Virus (MHV) model is a well-established and widely used surrogate for studying coronaviruses in a BSL-2 laboratory setting, providing valuable insights into viral pathogenesis and the efficacy of antiviral interventions.[3][4]

Animal Model
  • Species: BALB/c mice

  • Age: 3-4 weeks old

  • Sex: Female

  • Housing: Animals should be housed in individually ventilated cages under specific pathogen-free conditions. All procedures should be performed in a biosafety level 2 (BSL-2) facility.

Drug Formulation and Administration

VV116 is typically formulated for oral administration.

  • Formulation: Prepare a homogenous suspension of VV116 in a suitable vehicle, such as 0.5% methylcellulose or a solution of 10% ethanol/15% propylene glycol.

  • Route of Administration: Oral gavage is a standard method. Alternatively, for voluntary oral administration, the drug can be incorporated into a flavored jelly.[5][6][7]

  • Dosage: Based on preclinical studies, effective doses of VV116 range from 25 to 100 mg/kg.[3][8]

  • Dosing Regimen: Administer VV116 twice daily (bis in die, b.i.d.).[3][8]

Experimental Workflow

experimental_workflow acclimatization Acclimatization (1 week) infection Intranasal Infection with MHV acclimatization->infection treatment VV116 Treatment (Oral, b.i.d.) infection->treatment Start 12h post-infection monitoring Daily Monitoring (Weight, Clinical Score) treatment->monitoring euthanasia Euthanasia & Sample Collection (Day 3-5 post-infection) monitoring->euthanasia analysis Viral Load, Histopathology, Pharmacokinetics euthanasia->analysis

Caption: Experimental workflow for in vivo efficacy studies of VV116.

II. Experimental Protocols

Protocol 1: Intranasal Infection of Mice with MHV

This protocol describes the procedure for infecting mice with MHV to establish a respiratory infection model.

Materials:

  • Mouse Hepatitis Virus (MHV) stock of known titer (PFU/mL)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Pipettes and sterile, nuclease-free pipette tips

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Anesthetize the Mouse: Anesthetize the mouse using an approved method until it is unresponsive to a toe pinch.

  • Prepare Inoculum: Dilute the MHV stock in sterile PBS to the desired concentration (e.g., 1 x 10^5 PFU in 20-30 µL).

  • Inoculation: Hold the anesthetized mouse in a supine position. Using a micropipette, carefully administer 10-15 µL of the viral inoculum into each nostril.

  • Recovery: Place the mouse on a warming pad and monitor until it has fully recovered from anesthesia.

  • Control Group: Administer an equal volume of sterile PBS to the control group of mice.

Protocol 2: Quantification of Viral Load in Liver Tissue by RT-qPCR

This protocol outlines the steps for determining the viral load in the liver tissue of infected mice.

Materials:

  • Homogenizer (e.g., bead beater)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers and probe specific for MHV (targeting a conserved region like the N gene)

  • Nuclease-free water, tubes, and pipette tips

Procedure:

  • Tissue Homogenization:

    • Aseptically collect approximately 30 mg of liver tissue and place it in a tube with lysis buffer from the RNA extraction kit and a sterile bead.

    • Homogenize the tissue using a bead beater until it is completely lysed.

  • RNA Extraction:

    • Extract total RNA from the liver homogenate using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Elute the RNA in nuclease-free water.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, probe, and cDNA template.

    • Run the qPCR reaction using a thermal cycler with appropriate cycling conditions.

    • Include a standard curve of known viral RNA concentrations to quantify the absolute viral copy number.

Protocol 3: Histopathological Analysis of Liver Tissue

This protocol describes the preparation of liver tissue for histological examination.

Materials:

  • 10% neutral buffered formalin

  • Ethanol (graded series: 70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

Procedure:

  • Fixation: Immediately after euthanasia, dissect the liver and fix it in 10% neutral buffered formalin for at least 24 hours.[9]

  • Processing:

    • Dehydrate the fixed tissue by passing it through a graded series of ethanol.

    • Clear the tissue with xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue using a microtome.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Dehydrate the stained sections and mount with a coverslip.

  • Analysis: Examine the stained sections under a light microscope to assess for pathological changes such as necrosis, inflammation, and cellular infiltration.

Protocol 4: Pharmacokinetic Study

This protocol details the procedure for collecting blood samples to determine the pharmacokinetic profile of VV116.

Materials:

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Microcentrifuge

  • Pipettes and sterile pipette tips

  • Anesthetic (for terminal bleed)

Procedure:

  • Drug Administration: Administer a single oral dose of VV116 to the mice.

  • Blood Collection:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital sinus or tail vein bleeding.[10][11]

    • For terminal blood collection, anesthetize the mouse and collect blood via cardiac puncture.[12]

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.[12]

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Analysis: Analyze the plasma concentrations of VV116 and its active metabolite using a validated analytical method such as LC-MS/MS.

III. Data Presentation

Quantitative data from the in vivo studies should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Antiviral Efficacy of VV116 in MHV-Infected Mice

Treatment GroupDose (mg/kg, b.i.d.)Liver Viral Titer (log10 PFU/g)Liver Viral RNA (log10 copies/g)
Vehicle Control-
VV11625
VV11650
VV116100

Table 2: Pharmacokinetic Parameters of VV116 in Mice

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)
25
50
100

IV. Mechanism of Action: Intracellular Activation of VV116

VV116, a prodrug, requires intracellular conversion to its active triphosphate form to exert its antiviral activity. This process involves several enzymatic steps.[1][2][13]

signaling_pathway cluster_cell Infected Host Cell VV116_in VV116 Metabolite_1 VV116 Metabolite (Parent Nucleoside) VV116_in->Metabolite_1 Esterases MP Monophosphate Metabolite_1->MP Cellular Kinases DP Diphosphate MP->DP TP Active Triphosphate (VV116-TP) DP->TP TP->Inhibition RdRp Viral RdRp RNA_syn Viral RNA Synthesis RdRp->RNA_syn VV116_out VV116 (Oral) VV116_out->VV116_in

Caption: Intracellular activation pathway of VV116.

V. Conclusion

The protocols and guidelines presented in these application notes provide a framework for the preclinical assessment of VV116 in animal models of COVID-19. Adherence to these standardized procedures will facilitate the generation of high-quality, reproducible data, which is essential for the continued development of this promising oral antiviral agent.

References

Application Notes & Protocols for Quantifying Viral Load Following JT001 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

JT001 (also known as VV116) is an oral antiviral agent that has been investigated for the treatment of viral infections such as COVID-19.[1] A critical aspect of evaluating the efficacy of any antiviral drug is the accurate quantification of viral load in patient samples both before and after treatment. A significant reduction in viral load is a key indicator of the drug's effectiveness.[2] These application notes provide detailed protocols for three common and robust methods for quantifying viral load: Quantitative Polymerase Chain Reaction (qPCR), Droplet Digital PCR (ddPCR), and the Plaque Assay. These protocols are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of antiviral therapeutics like this compound.

Data Presentation

The following table provides an example of how to summarize quantitative viral load data from a study evaluating this compound. The data presented here is hypothetical and for illustrative purposes.

Quantification Method Patient ID Baseline Viral Load (copies/mL) Viral Load Post-JT001 Treatment (Day 5) (copies/mL) Log10 Reduction Notes
qPCR Patient A5.2 x 10^61.8 x 10^42.54Demonstrates significant viral suppression.
Patient B1.3 x 10^72.5 x 10^51.71Moderate response to treatment.
Placebo C4.8 x 10^63.9 x 10^60.09No significant change in viral load.
ddPCR Patient D6.5 x 10^55.0 x 10^23.11High precision measurement showing strong efficacy.[3]
Patient E2.1 x 10^61.2 x 10^42.24Consistent with qPCR findings.
Placebo F5.9 x 10^55.5 x 10^50.03Minimal change, as expected.
Plaque Assay Sample G2.0 x 10^5 PFU/mL1.5 x 10^2 PFU/mL3.12Measures infectious viral particles.[4]
Sample H8.5 x 10^4 PFU/mLBelow Limit of Detection> 3.93Complete inhibition of infectious virus production.
Placebo I1.8 x 10^5 PFU/mL1.6 x 10^5 PFU/mL0.05No reduction in infectious virus.

Experimental Protocols

Quantitative Polymerase Chain Reaction (qPCR) for Viral Load Quantification

Quantitative PCR (qPCR), also known as real-time PCR, is a standard method for the detection and quantification of viral nucleic acids.[5][6] It offers high sensitivity, specificity, and a broad dynamic range for measuring viral load.[7]

Protocol:

  • Sample Collection and RNA Extraction:

    • Collect patient samples (e.g., nasopharyngeal swabs, plasma) and store them at -80°C.

    • Extract viral RNA from the samples using a commercially available viral RNA extraction kit, following the manufacturer's instructions.

  • Reverse Transcription (RT):

    • Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR Reaction Setup:

    • Prepare a master mix containing qPCR buffer, dNTPs, forward and reverse primers specific to a conserved region of the viral genome, a fluorescent probe (e.g., TaqMan probe), and a thermostable DNA polymerase.[8]

    • Add a specific volume of the cDNA to each well of a qPCR plate.

    • Include a no-template control (NTC) and a positive control in each run.

  • qPCR Amplification and Detection:

    • Run the qPCR plate in a real-time PCR thermal cycler using an optimized cycling protocol (e.g., initial denaturation, followed by 40-50 cycles of denaturation, annealing, and extension).[6]

    • The instrument will detect the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.

  • Data Analysis:

    • Generate a standard curve using serial dilutions of a known quantity of viral RNA or a plasmid containing the target sequence.

    • Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.

    • Calculate the viral load in the patient samples by interpolating their Ct values on the standard curve.[9]

qPCR_Workflow cluster_sample_prep Sample Preparation cluster_rt_qpcr RT-qPCR cluster_analysis Data Analysis Sample Patient Sample (e.g., Swab, Plasma) RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction RT Reverse Transcription (RNA to cDNA) RNA_Extraction->RT qPCR qPCR Amplification & Detection RT->qPCR Ct_Value Determine Ct Values qPCR->Ct_Value Standard_Curve Generate Standard Curve Viral_Load Calculate Viral Load (copies/mL) Standard_Curve->Viral_Load Ct_Value->Viral_Load

Figure 1. Workflow for qPCR-based viral load quantification.
Droplet Digital PCR (ddPCR) for Viral Load Quantification

Droplet Digital PCR (ddPCR) is a highly precise method for absolute quantification of nucleic acids.[10] It partitions the sample into thousands of nanoliter-sized droplets, allowing for the detection of low viral loads with high sensitivity and reproducibility.[11][12]

Protocol:

  • Sample Preparation:

    • Extract viral RNA from patient samples as described in the qPCR protocol.

    • Perform reverse transcription to generate cDNA.

  • Droplet Generation:

    • Prepare a ddPCR reaction mix containing the cDNA sample, ddPCR supermix, primers, and probe.

    • Load the reaction mix into a droplet generator cartridge along with droplet generation oil.

    • The droplet generator partitions the sample into approximately 20,000 droplets.[3]

  • PCR Amplification:

    • Transfer the droplets to a 96-well PCR plate and seal it.

    • Perform thermal cycling in a standard thermal cycler to amplify the target viral sequence within each droplet.

  • Droplet Reading:

    • After PCR, place the plate into a droplet reader.

    • The reader analyzes each droplet individually for fluorescence, classifying it as either positive (containing the target) or negative.

  • Data Analysis:

    • The software uses Poisson statistics to calculate the absolute concentration of the target viral nucleic acid in the original sample, expressed as copies per microliter, without the need for a standard curve.[13]

ddPCR_Workflow cluster_prep Sample Preparation cluster_ddpcr ddPCR Process cluster_analysis Data Analysis Sample Patient Sample RNA_Extraction RNA Extraction & RT Sample->RNA_Extraction Mix_Prep Prepare ddPCR Mix RNA_Extraction->Mix_Prep Droplet_Gen Droplet Generation Mix_Prep->Droplet_Gen PCR_Amp PCR Amplification Droplet_Gen->PCR_Amp Droplet_Read Droplet Reading PCR_Amp->Droplet_Read Poisson Poisson Statistics Analysis Droplet_Read->Poisson Abs_Quant Absolute Viral Load (copies/µL) Poisson->Abs_Quant

Figure 2. Workflow for ddPCR-based viral load quantification.
Plaque Assay for Quantifying Infectious Virus

The plaque assay is the gold standard for quantifying infectious viral particles.[14][15] It measures the ability of a virus to form plaques, which are localized areas of cell death, in a monolayer of susceptible host cells.[4]

Protocol:

  • Cell Culture Preparation:

    • Seed a monolayer of susceptible host cells in 6-well or 12-well plates and grow them to confluency.

  • Virus Dilution and Infection:

    • Prepare serial ten-fold dilutions of the patient sample (e.g., plasma, supernatant from a swab sample).

    • Remove the growth medium from the cells and infect the monolayer with the virus dilutions.[16]

    • Incubate for 1-2 hours to allow for viral adsorption.[17]

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.[16]

    • Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting:

    • After incubation, fix the cells with a fixative (e.g., formaldehyde).

    • Stain the cells with a dye such as crystal violet, which stains living cells but not the dead cells within the plaques.[4]

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the following formula:

      • Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum)

Plaque_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis Cell_Culture Prepare Host Cell Monolayer Infection Infect Cells with Dilutions Cell_Culture->Infection Virus_Dilution Serially Dilute Virus Sample Virus_Dilution->Infection Overlay Add Semi-Solid Overlay Infection->Overlay Incubation Incubate for Plaque Formation Overlay->Incubation Fix_Stain Fix and Stain Cells Incubation->Fix_Stain Plaque_Count Count Plaques Fix_Stain->Plaque_Count Titer_Calc Calculate Titer (PFU/mL) Plaque_Count->Titer_Calc

Figure 3. Workflow for viral load quantification by plaque assay.
Hypothetical Signaling Pathway for a Nucleoside Analog Antiviral

This compound is a nucleoside analog. The diagram below illustrates the general mechanism of action for such an antiviral, which involves incorporation into the growing viral RNA chain, leading to premature termination of transcription.

Antiviral_Mechanism cluster_host_cell Host Cell cluster_viral_replication Viral Replication Cycle This compound This compound (Prodrug) Active_Metabolite Active Nucleoside Triphosphate This compound->Active_Metabolite Metabolic Activation RNA_Synthesis RNA Synthesis Active_Metabolite->RNA_Synthesis Incorporation Viral_RNA Viral RNA Template Viral_RNA->RNA_Synthesis RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->RNA_Synthesis Chain_Termination Chain Termination RNA_Synthesis->Chain_Termination Premature Stop Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Figure 4. Hypothetical mechanism of action for a nucleoside analog like this compound.

References

Application Notes and Protocols for JT001 (VV116) in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for JT001 (also known as VV116), an oral nucleoside analog investigated for the treatment of COVID-19. The information is compiled from published clinical trial data.

Drug Information

  • Drug Name: this compound (VV116)

  • Mechanism of Action: this compound is a prodrug of a remdesivir analog. After oral administration, it is metabolized to its active nucleoside triphosphate form. This active form acts as a competitive inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1][2][3]

  • Therapeutic Indication: Treatment of mild to moderate COVID-19.

Dosage and Administration in Clinical Trials

This compound has been evaluated in various clinical trials at different dosages and durations. The administration is consistently via oral tablets.

Summary of Dosage Regimens

The following table summarizes the quantitative data on this compound dosage and administration from key clinical trials.

Clinical Trial IDPhasePatient PopulationDosage RegimenDuration
Phase 1 (SAD)1Healthy SubjectsSingle ascending doses of 25 mg, 50 mg, 100 mg, 200 mg, 400 mg, 600 mg, and 800 mg.[4]Single Dose
Phase 1 (MAD)1Healthy Subjects200 mg, 400 mg, and 600 mg administered every 12 hours.[4]5.5 days
NCT052420422/3Mild to moderate COVID-19Dosage not specified in publicly available information. Administered orally every 12 hours.[5]5 days
NCT055826293Mild to moderate COVID-19Dosage not specified in publicly available information. Administered orally every 12 hours.[6]5 days
NCT053416093Mild to moderate COVID-19Day 1: 600 mg every 12 hours; Days 2-5: 300 mg every 12 hours.5 days
Case ReportN/ACOVID-19 with severe liver dysfunctionDay 1: 300 mg every 12 hours; Days 2-5: 200 mg every 12 hours.5 days

Signaling Pathway and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

cluster_cell Host Cell This compound This compound (Oral Prodrug) Metabolite Active Nucleoside Triphosphate This compound->Metabolite Metabolism RdRp SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Metabolite->RdRp Competitive Inhibition NewRNA Nascent Viral RNA RdRp->NewRNA RNA Synthesis Termination RNA Chain Termination RdRp->Termination Inhibition ViralRNA Viral RNA Template ViralRNA->RdRp

Caption: Mechanism of this compound in inhibiting SARS-CoV-2 replication.

Clinical Trial Workflow for a Pharmacokinetic Study

This diagram outlines a typical workflow for a clinical trial evaluating the pharmacokinetics of this compound.

start Patient Screening & Informed Consent enrollment Enrollment into Dose Cohort start->enrollment dosing This compound Administration (Oral Tablet) enrollment->dosing sampling Serial Blood Sampling dosing->sampling analysis Plasma Concentration Analysis (LC-MS/MS) sampling->analysis pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_params end Data Analysis & Reporting pk_params->end

Caption: Workflow of a typical pharmacokinetic clinical trial for this compound.

Experimental Protocols

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound and its active metabolite in human subjects.

Methodology:

  • Sample Collection: Whole blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points before and after drug administration. A typical sampling schedule for a single-dose study might be: pre-dose (0 hours), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. For multiple-dose studies, samples are collected before and after the first dose and at steady-state.[7]

  • Sample Processing: Plasma is separated from whole blood by centrifugation at approximately 1500 x g for 10 minutes at 4°C. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound and its active metabolite are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data for each subject is analyzed using non-compartmental methods with appropriate software (e.g., WinNonlin). Key pharmacokinetic parameters to be determined include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time. This includes AUC from time zero to the last measurable concentration (AUC0-t) and AUC extrapolated to infinity (AUC0-inf).

    • t1/2: Terminal elimination half-life.

    • CL/F: Apparent total clearance of the drug from plasma after oral administration.

    • Vz/F: Apparent volume of distribution during the terminal phase after oral administration.

Assessment of Viral Load

Objective: To evaluate the antiviral efficacy of this compound by measuring the change in SARS-CoV-2 viral load.

Methodology:

  • Sample Collection: Nasopharyngeal or oropharyngeal swabs are collected from participants at baseline and at various time points during and after treatment.

  • RNA Extraction: Viral RNA is extracted from the collected swabs using a validated commercial kit.

  • Quantitative Real-Time PCR (qRT-PCR): The extracted RNA is subjected to qRT-PCR to quantify the amount of SARS-CoV-2 RNA. Specific primers and probes targeting conserved regions of the viral genome (e.g., genes for the nucleocapsid (N), envelope (E), or RNA-dependent RNA polymerase (RdRp)) are used.

  • Data Analysis: The viral load is typically reported as log10 copies/mL. The change from baseline in viral load is calculated for each treatment group and compared to assess the antiviral activity of this compound.

References

Application Notes and Protocols: Evaluating the Efficacy of Investigational Compound JT001 Against SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous evolution of SARS-CoV-2 and the emergence of new variants underscore the urgent need for novel antiviral therapeutics.[1][2] This document provides a comprehensive set of protocols to evaluate the in vitro susceptibility of SARS-CoV-2 variants to "Investigational Compound JT001." The methodologies outlined herein are designed to assess the compound's neutralization potency and elucidate its potential mechanism of action.

Data Presentation: Quantitative Analysis of this compound Efficacy

Effective evaluation of an antiviral compound requires robust quantitative data. The following tables provide a standardized format for presenting the efficacy of this compound against various SARS-CoV-2 variants.

Table 1: Neutralization Potency of this compound against SARS-CoV-2 Pseudoviruses

SARS-CoV-2 VariantSpike MutationsPseudovirus SystemIC50 (µM)IC90 (µM)
Wild Type (D614G) D614GLentiviral
Omicron (BA.1) MultipleLentiviral
Omicron (BA.2.86) MultipleLentiviral
JN.1 L455S (in addition to BA.2.86)Lentiviral
Other Variants of Concern TBDLentiviral

IC50/IC90: The concentration of this compound required to inhibit 50% or 90% of viral entry, respectively.

Table 2: Live Virus Neutralization Assay with this compound

SARS-CoV-2 VariantCell LineTCID50/mL50% Neutralization Titer
Wild Type (D614G) Vero E6
JN.1 Vero E6
Other Variants of Interest Vero E6

TCID50/mL: 50% Tissue Culture Infectious Dose per milliliter. The neutralization titer is the reciprocal of the highest dilution of the compound that inhibits 50% of the cytopathic effect.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and accurate interpretation of results. The following are key protocols for assessing the antiviral activity of this compound.

Protocol 1: Pseudovirus Neutralization Assay

This assay measures the ability of this compound to inhibit viral entry mediated by the spike protein of different SARS-CoV-2 variants.[3]

Materials:

  • HEK293T-ACE2 cells

  • Lentiviral particles pseudotyped with SARS-CoV-2 Spike variants

  • Investigational Compound this compound (various concentrations)

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T-ACE2 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Neutralization Reaction: In a separate plate, mix the diluted this compound with an equal volume of pseudovirus suspension. Incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the seeded cells and add the pseudovirus-compound mixture.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: After incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using appropriate software.

Protocol 2: Live Virus Microneutralization Assay

This assay quantifies the ability of this compound to neutralize live, replicating SARS-CoV-2.[4][5]

Materials:

  • Vero E6 cells

  • Live SARS-CoV-2 variants (e.g., wild-type, JN.1)

  • Investigational Compound this compound (serial dilutions)

  • Infection medium (DMEM, 2% FBS)

  • 96-well tissue culture plates

  • Crystal violet staining solution

  • Formaldehyde solution (for fixation)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

  • Virus Titration: Determine the TCID50 of the viral stock.

  • Neutralization: Mix serial dilutions of this compound with a standardized amount of live virus (e.g., 100 TCID50). Incubate for 1 hour at 37°C.

  • Infection: Add the virus-compound mixture to the Vero E6 cells.

  • Incubation: Incubate for 3-5 days, monitoring for cytopathic effect (CPE).

  • Fixation and Staining: Fix the cells with formaldehyde and stain with crystal violet.

  • Data Analysis: The neutralization titer is determined as the reciprocal of the highest dilution of this compound that protects at least 50% of the cells from CPE.

Visualizations: Workflows and Signaling Pathways

Diagrams are provided to visualize the experimental workflow and the potential signaling pathways affected by SARS-CoV-2 infection.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells (HEK293T-ACE2 or Vero E6) Infection Infect Seeded Cells Cell_Seeding->Infection Compound_Dilution Prepare Serial Dilutions of this compound Neutralization Incubate this compound with Virus Compound_Dilution->Neutralization Virus_Prep Prepare Pseudovirus or Live Virus Virus_Prep->Neutralization Neutralization->Infection Incubation Incubate for 48-72h Infection->Incubation Readout Measure Luciferase Activity or Assess CPE Incubation->Readout Calculation Calculate IC50 or Neutralization Titer Readout->Calculation

Caption: Workflow for SARS-CoV-2 Neutralization Assays.

The SARS-CoV-2 life cycle involves attachment to the host cell receptor ACE2, followed by membrane fusion and entry.[6][7] The virus then replicates its RNA genome and assembles new virions.[6] Several host cell signaling pathways are implicated in the viral life cycle and the subsequent inflammatory response.

SARS_CoV_2_Entry_Pathway cluster_entry Viral Entry SARS_CoV_2 SARS-CoV-2 Virion Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binding Membrane_Fusion Membrane Fusion Spike->Membrane_Fusion Endocytosis Endocytosis Spike->Endocytosis TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Priming TMPRSS2->Spike Cleavage Host_Cell Host Cell Membrane Endosome Endosome Viral_RNA_Release Viral RNA Release into Cytoplasm Endosome->Viral_RNA_Release This compound This compound (Hypothetical Target) This compound->Spike Inhibition? This compound->TMPRSS2 Inhibition? This compound->Endocytosis Inhibition? Membrane_Fusion->Viral_RNA_Release Endocytosis->Endosome

Caption: SARS-CoV-2 Entry and Potential this compound Targets.

Upon infection, SARS-CoV-2 can modulate host signaling pathways, such as the JAK-STAT pathway, which is involved in the inflammatory response.[8][9] The virus has been shown to interfere with interferon signaling, a key component of the innate immune response.[9]

JAK_STAT_Pathway cluster_nucleus Cytokine Inflammatory Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binding JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation STAT_dimer STAT Dimer Gene_Expression Inflammatory Gene Expression SARS_CoV_2_Infection SARS-CoV-2 Infection SARS_CoV_2_Infection->JAK Inhibition SARS_CoV_2_Infection->STAT Inhibition of Phosphorylation STAT_dimer->Gene_Expression

Caption: Simplified JAK-STAT Signaling in COVID-19.

Conclusion

The protocols and data presentation formats provided in these application notes are intended to serve as a robust framework for the initial evaluation of the investigational compound this compound against SARS-CoV-2 variants. Adherence to these standardized methods will facilitate the generation of high-quality, comparable data, which is essential for the advancement of novel COVID-19 therapeutics. Further studies will be required to fully elucidate the mechanism of action and in vivo efficacy of promising candidates.

References

Application of JT001 in Respiratory Syncytial Virus (RSV) Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial Research Findings:

A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information regarding a compound designated "JT001" for the application in Respiratory Syncytial Virus (RSV) research. The search included various terms such as "this compound respiratory syncytial virus," "this compound RSV," and "this compound antiviral."

Based on the current available information, there are no specific research articles, clinical trials, or publicly disclosed data that associate a molecule or drug candidate named "this compound" with RSV research. Therefore, detailed Application Notes and Protocols for "this compound" in the context of RSV cannot be provided at this time.

It is possible that "this compound" is an internal compound designation not yet disclosed in public forums, a very early-stage research compound with no published data, or a misidentification.

Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to:

  • Verify the compound designation: Double-check the name "this compound" for any potential typographical errors or alternative naming conventions.

  • Consult internal documentation: If working within an organization, consult internal databases and research logs for information on this compound.

  • Monitor scientific publications and conferences: New research findings are continuously published. Future disclosures may contain information on "this compound."

While information on "this compound" is not available, the following sections provide a general overview of the types of data, experimental protocols, and signaling pathways commonly investigated in the research of novel anti-RSV compounds. This information is based on research into other RSV inhibitors and can serve as a template for how such information would be presented if data on "this compound" were available.

General Methodologies in Anti-RSV Drug Discovery (Hypothetical Example)

Should data on a compound like "this compound" become available, the following sections illustrate the expected content for Application Notes and Protocols.

Quantitative Data Summary

This section would typically summarize the in vitro and in vivo efficacy of an anti-RSV compound.

Table 1: In Vitro Antiviral Activity of a Hypothetical RSV Inhibitor

Cell LineRSV StrainAssay TypeIC50 (nM)EC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
HEp-2RSV A2Plaque Reduction1525>50>2000
A549RSV B1CPE Inhibition2030>50>1667
Primary Bronchial Epithelial CellsClinical IsolateViral Load Reduction (qRT-PCR)1222>50>2273

Table 2: In Vivo Efficacy in a Murine RSV Infection Model

Treatment GroupDose (mg/kg)Route of AdministrationLung Viral Titer (log10 PFU/g)Lung Inflammation Score
Vehicle Control-Intranasal5.2 ± 0.43.5 ± 0.5
Hypothetical Compound10Intranasal2.1 ± 0.31.2 ± 0.2
Hypothetical Compound25Oral2.5 ± 0.41.5 ± 0.3
Experimental Protocols

Detailed methodologies are crucial for reproducibility.

Protocol 1: Plaque Reduction Assay

  • Cell Seeding: Seed HEp-2 cells in 6-well plates and grow to 90-95% confluency.

  • Virus Preparation: Prepare serial dilutions of RSV A2 stock in serum-free medium.

  • Infection: Aspirate cell culture medium and infect cells with 0.2 mL of diluted virus for 2 hours at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compound. After infection, remove the virus inoculum and overlay the cells with medium containing 0.8% methylcellulose and the test compound at various concentrations.

  • Incubation: Incubate plates for 4-5 days at 37°C in a CO2 incubator until plaques are visible.

  • Staining and Counting: Fix the cells with 10% formalin, stain with 0.5% crystal violet, and count the number of plaques.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis.

Protocol 2: Murine Model of RSV Infection

  • Animal Acclimatization: Acclimate 6-8 week old BALB/c mice for one week.

  • Infection: Lightly anesthetize mice and intranasally infect with 1x10^6 Plaque Forming Units (PFU) of RSV A2 in 50 µL of PBS.

  • Compound Administration: Administer the test compound or vehicle control at the specified dose and route starting 24 hours post-infection and continuing once daily for 4 days.

  • Endpoint Analysis (Day 5 post-infection):

    • Euthanize mice and harvest lungs.

    • Homogenize lung tissue for viral titer determination by plaque assay.

    • Fix a portion of the lung in formalin for histopathological analysis to score inflammation.

  • Statistical Analysis: Compare treatment groups to the vehicle control using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

Visual representations of mechanisms and procedures are essential for clear communication.

RSV_Entry_and_Inhibition cluster_virus RSV Virion cluster_cell Host Cell cluster_inhibition Mechanism of Inhibition (Hypothetical) RSV RSV G_protein G Protein RSV->G_protein contains F_protein F Protein (Prefusion) RSV->F_protein contains Receptor Host Cell Receptor (e.g., Nucleolin, IGF1R) G_protein->Receptor 1. Attachment F_protein->Receptor 2. Binding F_protein_post F Protein (Postfusion) F_protein->F_protein_post 3. Conformational Change Membrane Cell Membrane This compound Hypothetical Inhibitor (e.g., this compound) This compound->F_protein Blocks Binding Fusion Viral Entry F_protein_post->Fusion 4. Membrane Fusion

Caption: Hypothetical mechanism of RSV entry and inhibition.

Plaque_Reduction_Workflow A Seed HEp-2 Cells B Infect with RSV A->B C Add Overlay with Test Compound B->C D Incubate (4-5 days) C->D E Fix and Stain Plaques D->E F Count Plaques & Calculate IC50 E->F

Caption: Workflow for a plaque reduction assay.

Troubleshooting & Optimization (nlrp3 Inhibitor)

Technical Support Center: Overcoming JT001 Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JT001, a selective kinase inhibitor. Our goal is to help you mitigate off-target effects and ensure the reliability of your experimental results.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem 1: Observed cell phenotype is inconsistent with on-target pathway inhibition.

You are treating your cells with this compound, expecting to see a phenotype associated with the inhibition of its primary target, Kinase A. However, you observe an unexpected or contradictory cellular response.

Possible Cause: This discrepancy often suggests that this compound is engaging with unintended targets, leading to off-target effects that mask or alter the expected phenotype.

Troubleshooting Workflow:

A Inconsistent Phenotype Observed B Step 1: Verify On-Target Engagement A->B C Western Blot for p-Substrate B->C Perform D Step 2: Assess Off-Target Activity C->D If p-Substrate is reduced E Kinase Profiling Panel D->E Utilize F Step 3: Titrate this compound Concentration E->F If off-target hits are identified G Dose-Response Experiment F->G Conduct H Step 4: Employ a Structurally Unrelated Inhibitor G->H If phenotype persists at lowest effective concentration I Compare Phenotypes H->I Use J Conclusion I->J Analyze

Caption: Troubleshooting workflow for inconsistent phenotypes.

Solutions:

  • Confirm On-Target Engagement: First, verify that this compound is inhibiting its intended target, Kinase A, at the concentration you are using. This can be done by measuring the phosphorylation of a known downstream substrate of Kinase A.

    • Experiment: Western Blot for Phospho-Substrate.

  • Identify Potential Off-Targets: Use a kinase profiling service to screen this compound against a broad panel of kinases. This will identify other kinases that are inhibited by this compound at concentrations relevant to your experiments.

  • Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that effectively inhibits Kinase A while minimizing off-target effects.

    • Data Comparison: See Table 1 for a sample comparison of this compound concentrations and their effects.

  • Use an Orthogonal Approach: Employ a structurally unrelated inhibitor of Kinase A to see if it recapitulates the on-target phenotype. If the phenotype is consistent between the two inhibitors, it is more likely to be an on-target effect.

Problem 2: High levels of cytotoxicity are observed at concentrations expected to be selective for the primary target.

You are using this compound at a concentration that should be selective for Kinase A, but you are observing significant cell death.

Possible Cause: The observed cytotoxicity may be due to the inhibition of one or more off-target kinases that are critical for cell survival.

Troubleshooting Steps:

  • Review Kinase Selectivity Data: Examine the selectivity profile of this compound (see Table 2) to identify potential off-target kinases that are known to play a role in cell viability.

  • Perform a Rescue Experiment: If a specific off-target kinase is suspected, attempt to "rescue" the cells from this compound-induced cytotoxicity by overexpressing a drug-resistant mutant of the off-target kinase or by activating a downstream signaling pathway.

  • Lower this compound Concentration: Determine the IC50 values for both on-target and off-target kinases (see Table 3). Use a concentration of this compound that is sufficient to inhibit the on-target kinase but below the IC50 for critical off-target kinases.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for using this compound in cell culture?

A1: The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. We recommend starting with a dose-response experiment ranging from 10 nM to 10 µM to determine the optimal concentration for your system. For most cell lines, a concentration between 100 nM and 1 µM is sufficient to inhibit the primary target, Kinase A, with minimal off-target effects.

Q2: How can I be sure that the phenotype I'm observing is due to the inhibition of the intended target and not an off-target effect?

A2: This is a critical question in kinase inhibitor research. We recommend a multi-pronged approach to validate your findings:

  • Use a second, structurally different inhibitor for the same target. If you observe the same phenotype, it is more likely to be an on-target effect.

  • Perform a rescue experiment by introducing a version of the target kinase that is resistant to this compound. If the phenotype is reversed, it is an on-target effect.

  • Use genetic approaches such as siRNA or CRISPR to knockdown the target kinase and see if the phenotype matches what you observe with this compound.

Q3: What are the known primary off-targets for this compound?

A3: Based on broad-spectrum kinase profiling, the most significant off-targets for this compound are Kinase B and Kinase C. At concentrations above 1 µM, this compound can inhibit these kinases and may lead to unintended cellular effects.

Intended Signaling Pathway of this compound:

This compound This compound KinaseA Kinase A This compound->KinaseA Inhibits Substrate Downstream Substrate KinaseA->Substrate Phosphorylates Phenotype Expected Phenotype Substrate->Phenotype Leads to

Caption: Intended signaling pathway of this compound.

Potential Off-Target Signaling Pathway:

This compound This compound KinaseB Kinase B This compound->KinaseB Inhibits KinaseC Kinase C This compound->KinaseC Inhibits OffTargetPhenotype Off-Target Phenotype KinaseB->OffTargetPhenotype KinaseC->OffTargetPhenotype

Technical Support Center: Optimizing JT001 Concentration for Maximum NLRP3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JT001, a potent and selective inhibitor of the NLRP3 inflammasome. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, specific, and orally active inhibitor of NLRP3.[1][2][3] It functions by directly targeting the NLRP3 protein, which prevents the assembly of the NLRP3 inflammasome complex.[1][4][5][6] This inhibition ultimately blocks the activation of caspase-1, the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and prevents pyroptosis, a form of inflammatory cell death.[4][5][6]

Q2: What is the recommended starting concentration for this compound in in vitro assays?

A2: Based on published data, a good starting point for dose-response experiments is to use a concentration range that brackets the known IC50 values. For human peripheral blood mononuclear cells (PBMCs), the IC50 for IL-1β inhibition is approximately 4-6 nM when stimulated with LPS and ATP or nigericin.[7] For mouse bone marrow-derived macrophages (BMDMs), the IC50 for pyroptosis inhibition is around 7 nM.[7] A suggested starting range could be from 1 nM to 1 µM to establish a full dose-response curve.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For storage, it is advised to keep the stock solution at -20°C for up to one month or at -80°C for up to six months to ensure stability.[3] Always refer to the manufacturer's specific instructions for the lot you are using.

Q4: Is this compound selective for the NLRP3 inflammasome?

A4: Yes, this compound has been shown to be highly selective for the NLRP3 inflammasome. Studies have demonstrated that it does not inhibit IL-1β production in response to activation of other inflammasomes such as NLRP1, NLRC4, or AIM2 at concentrations up to 10 µM.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No inhibition of IL-1β or caspase-1 activity observed. 1. Suboptimal NLRP3 activation: The cells may not be adequately primed (Signal 1) or activated (Signal 2).2. Incorrect this compound concentration: The concentration of this compound may be too low.3. Degraded this compound: Improper storage or handling may have led to the degradation of the compound.4. Cell type resistance: The specific cell line or primary cells being used may be less sensitive to this compound.1. Optimize priming and activation: Ensure LPS concentration and incubation time for priming are optimal (e.g., 1 µg/mL for 3-4 hours).[8][9] Verify the potency of the activating stimulus (e.g., ATP, nigericin).[8][9]2. Perform a dose-response experiment: Test a wider range of this compound concentrations (e.g., 0.1 nM to 10 µM).3. Use fresh this compound: Prepare a fresh stock solution of this compound from the solid compound.4. Consult literature for your specific cell type: Check for published data on this compound's efficacy in your cell model.
High cell death or cytotoxicity observed. 1. This compound cytotoxicity at high concentrations: Although generally not cytotoxic at effective concentrations, very high concentrations may induce toxicity.[10]2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.3. Prolonged incubation: Extended incubation times with the inhibitor could lead to off-target effects.1. Perform a cell viability assay: Use an MTT, XTT, or LDH assay to determine the cytotoxic concentration of this compound for your cells.[11][12][13][14][15] Select concentrations for your inhibition assay that are well below the toxic threshold.2. Maintain low solvent concentration: Ensure the final concentration of DMSO is typically below 0.5%.[16] Include a vehicle control (cells treated with the same concentration of solvent without this compound).3. Optimize incubation time: Reduce the incubation time with this compound to the minimum required for effective inhibition.
High variability between experimental replicates. 1. Inconsistent cell seeding: Uneven cell numbers across wells.2. Pipetting errors: Inaccurate dispensing of reagents.3. Incomplete mixing: Poor distribution of this compound or activating stimuli in the wells.4. Edge effects in microplates: Evaporation from the outer wells of the plate.1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before seeding.2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques.3. Gently mix the plate: After adding reagents, gently tap or swirl the plate to ensure proper mixing.4. Avoid using outer wells: If edge effects are a concern, fill the outer wells with sterile PBS or media and do not use them for experimental samples.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various in vitro assays. These values can serve as a reference for designing experiments.

Cell Type Species Assay NLRP3 Activator IC50 (nM) Reference
Kupffer CellsHumanIL-1β ProductionLPS + Nigericin62[4]
Kupffer CellsHumanIL-18 ProductionLPS + Nigericin74[4]
PBMCsHumanIL-1α ProductionLPS + ATP3[7]
PBMCsHumanIL-1β ProductionLPS + ATP4[7]
PBMCsHumanIL-18 ProductionLPS + ATP4[7]
PBMCsHumanIL-1β ProductionLPS + Nigericin6[7]
PBMCsMouseIL-1β ProductionLPS + Nigericin25[7]
PBMCsRatIL-1β ProductionLPS + Nigericin159[7]
Whole BloodHumanIL-1β ProductionLPS + ATP100[7]
Whole BloodMouseIL-1β ProductionLPS + ATP94[7]
BMDMsMousePyroptosis (ATP content)LPS + Nigericin7[7]

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol outlines the steps to determine the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages (e.g., THP-1 cells or primary macrophages).

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 0.5-1 x 10^6 cells/mL in a volume of 100 µL per well.

    • For THP-1 cells, differentiate with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 3 hours, then replace with fresh media and rest for 24-48 hours.

  • Priming (Signal 1):

    • Prime the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 3-4 hours at 37°C.[8] This step upregulates the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture media.

    • After the priming step, add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 30-60 minutes at 37°C.

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding an appropriate stimulus. Common activators include:

      • ATP (5 mM) for 30-60 minutes.[9]

      • Nigericin (10 µM) for 1-2 hours.[8]

  • Sample Collection and Analysis:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant for cytokine analysis.

    • The remaining cell pellet can be used for cell viability assays or western blotting.

  • Cytokine Measurement (IL-1β ELISA):

    • Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Protocol 2: Caspase-1 Activity Assay

This protocol measures the activity of caspase-1, a key enzyme in the NLRP3 inflammasome pathway.

  • Follow Steps 1-4 of Protocol 1.

  • Sample Preparation:

    • After the activation step, collect the cell culture supernatant or lyse the cells according to the assay kit manufacturer's protocol.

  • Caspase-1 Activity Measurement:

    • Use a commercially available caspase-1 activity assay kit (fluorometric or colorimetric).[17][18] These kits typically use a specific caspase-1 substrate (e.g., YVAD-pNA or YVAD-AFC).

    • Add the cell lysate or supernatant to a microplate.

    • Add the caspase-1 substrate and reaction buffer.

    • Incubate at 37°C for the time specified in the kit protocol.

    • Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-1 activity.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the potential cytotoxicity of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Treatment:

    • Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).

    • Incubate for the desired duration (e.g., 24 hours).

  • MTT Reagent Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis A Seed Cells (e.g., THP-1, BMDMs) B Prime Cells (Signal 1) (e.g., LPS) A->B C Add this compound (Dose-Response) B->C D Activate NLRP3 (Signal 2) (e.g., ATP, Nigericin) C->D E Collect Supernatant & Lysate D->E F Measure IL-1β/Caspase-1 Activity E->F G Assess Cell Viability E->G H Analyze Data & Determine IC50 F->H G->H

Caption: General experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide Start Start: No/Low Inhibition Observed Q1 Are positive controls working? (NLRP3 activation without inhibitor) Start->Q1 Sol1 Troubleshoot NLRP3 activation protocol: - Check LPS/ATP/Nigericin potency - Optimize priming/activation times Q1->Sol1 No Q2 Is this compound concentration appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Perform a wider dose-response curve (e.g., 0.1 nM - 10 µM) Q2->Sol2 No Q3 Is there evidence of cytotoxicity? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Perform cell viability assay. Use non-toxic concentrations of this compound. Q3->Sol3 Yes End Consult further literature or technical support Q3->End No A3_Yes Yes A3_No No

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Addressing JT001-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JT001. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address potential cytotoxicity issues that may be encountered during in vitro experiments with this compound. While published studies indicate that this compound (also known as VV116) exhibits a favorable safety profile with low cytotoxicity at its effective antiviral concentrations, this guide provides a framework for investigating any unexpected cytotoxic effects.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the reported in vitro cytotoxicity of this compound?

A1: Preclinical studies have shown that this compound effectively inhibits the replication of various coronaviruses without exhibiting significant cytotoxicity in the tested host cells.[1][2][3][4] The 50% cytotoxic concentration (CC50) is reported to be substantially higher than its half-maximal effective concentration (EC50), indicating a good therapeutic index in vitro.

Q2: I am observing high cytotoxicity at concentrations where this compound should be safe. What are the possible causes?

A2: Unexpectedly high cytotoxicity can arise from several factors. These may include the specific sensitivity of your cell line, issues with the compound's solubility or stability in your culture medium, solvent toxicity, or potential contamination of cell cultures. It is also possible that the observed effect is cytostatic (inhibition of proliferation) rather than cytotoxic (cell death).

Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A3: A cytotoxic effect leads to a reduction in the number of viable cells through cell death, whereas a cytostatic effect prevents cells from proliferating without necessarily killing them. To distinguish between the two, you can perform a cell proliferation assay (e.g., Ki-67 staining or a CFSE dilution assay) in parallel with a viability assay (e.g., trypan blue exclusion). A cytotoxic compound will increase the percentage of dead cells, while a purely cytostatic compound will lead to a lower cell count over time without a significant increase in cell death.

Q4: My results from different cytotoxicity assays (e.g., MTT vs. LDH release) are conflicting. Why is this and which assay should I trust?

A4: Discrepancies between different cytotoxicity assays are not uncommon as they measure different cellular events. The MTT assay measures metabolic activity, which can be affected by factors other than cell death. The LDH assay, on the other hand, measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of necrosis or late apoptosis. It is recommended to use a multi-parametric approach, employing assays that assess different aspects of cell health (e.g., metabolic activity, membrane integrity, and apoptosis markers like caspase activation or Annexin V staining) to get a comprehensive picture of this compound's effect on your cells.

Troubleshooting Guide

High Cytotoxicity Observed at Expected Non-Toxic Concentrations
Possible Cause Recommended Action Expected Outcome
Compound Solubility/Precipitation Visually inspect the culture medium for any signs of compound precipitation after addition. Perform a solubility test of this compound in your specific culture medium.The medium should be clear with no visible precipitate. If precipitation occurs, consider using a different solvent or a lower concentration.
Solvent Toxicity Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.The vehicle control should show no significant cytotoxicity compared to the untreated control. If it does, reduce the final solvent concentration.
Cell Line Sensitivity Test this compound on a different, well-characterized cell line to see if the effect is cell-type specific.If the cytotoxicity is specific to one cell line, it may indicate a particular sensitivity or an off-target effect in that cellular context.
Incorrect Compound Concentration Verify the stock solution concentration and the dilution calculations. Prepare a fresh dilution series from the stock.A correctly prepared dilution series should yield a reproducible dose-response curve.
Cell Culture Contamination Routinely check cell cultures for any signs of bacterial, fungal, or mycoplasma contamination.Healthy, uncontaminated cells should be used for all experiments to ensure that the observed cytotoxicity is due to the compound.
Inconsistent Results Between Experiments
Possible Cause Recommended Action Expected Outcome
Variability in Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.Consistent cell seeding will lead to more reproducible results between experiments.
Edge Effects in Multi-Well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.This will minimize variability across the plate and provide more consistent data.
Differences in Incubation Time Standardize the incubation time with this compound across all experiments.Consistent timing will ensure that the observed effects are comparable.

Data Presentation

Table 1: Reported In Vitro Activity and Cytotoxicity of this compound (VV116) and Remdesivir

VirusHost CellCompoundEC50 (µM)CC50 (µM)
HCoV-NL63Caco-2This compound (VV116) 1.087>100
Remdesivir0.034>100
HCoV-229EMRC-5This compound (VV116) 2.351>100
Remdesivir0.031>100
HCoV-OC43HCT-8This compound (VV116) 6.268>100
Remdesivir0.403>100
FIPVCRFKThis compound (VV116) 0.847>100
Remdesivir0.053>100
CCoVCRFKThis compound (VV116) 0.665>100
Remdesivir0.037>100

Data extracted from a study on the broad-spectrum antiviral activity of VV116.[2][4]

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis
  • Cell Treatment: Treat cells with this compound in a 6-well plate for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Cytotoxicity start High Cytotoxicity Observed check_protocol Verify Protocol (Concentration, Seeding Density) start->check_protocol run_controls Run Controls (Vehicle, Positive Control) start->run_controls check_culture Check Cell Culture (Contamination, Cell Health) start->check_culture issue_identified Issue Identified & Resolved check_protocol->issue_identified Error Found no_obvious_issue No Obvious Issues Found check_protocol->no_obvious_issue No Errors run_controls->issue_identified Control Fails run_controls->no_obvious_issue Controls OK check_culture->issue_identified Contamination Found check_culture->no_obvious_issue Culture Healthy multi_assay Perform Multi-Parametric Assays (MTT, LDH, Annexin V) no_obvious_issue->multi_assay distinguish_mechanism Distinguish Cytotoxic vs. Cytostatic (Proliferation Assay) multi_assay->distinguish_mechanism pathway_analysis Investigate Mechanism of Action (e.g., Western Blot for Caspases) distinguish_mechanism->pathway_analysis conclusion Conclude on this compound's Effect in Specific Context pathway_analysis->conclusion

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Apoptosis_vs_Necrosis Differentiating Apoptosis and Necrosis cluster_apoptosis Apoptotic Features cluster_necrosis Necrotic Features treatment Cell Treatment with this compound apoptosis Apoptosis (Programmed Cell Death) treatment->apoptosis Induces necrosis Necrosis (Uncontrolled Cell Death) treatment->necrosis Induces caspase Caspase Activation apoptosis->caspase annexin Annexin V Staining (PS exposure) apoptosis->annexin membrane_integrity Membrane Integrity Maintained (PI negative in early stage) apoptosis->membrane_integrity no_caspase No Caspase Activation necrosis->no_caspase membrane_loss Loss of Membrane Integrity (PI positive) necrosis->membrane_loss ldh LDH Release necrosis->ldh

Caption: Key features distinguishing apoptosis from necrosis.

Hypothetical_Signaling_Pathway Hypothetical Cytotoxicity Signaling Pathway This compound This compound off_target Off-Target Kinase This compound->off_target Inhibits/Activates stress_pathway Stress-Activated Pathway (e.g., JNK/p38) off_target->stress_pathway mitochondria Mitochondrial Stress stress_pathway->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: Mitigating Potential Kidney Toxicity of JT001 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the last update, there is limited publicly available information specifically detailing the kidney toxicity of JT001 in animal models. This guide is therefore based on established principles of drug-induced nephrotoxicity and provides a framework for researchers to anticipate, troubleshoot, and mitigate potential renal adverse effects during preclinical studies. The protocols and strategies outlined below are general and may need to be adapted based on the specific experimental context and the evolving understanding of this compound's pharmacological profile.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of kidney toxicity in animal models administered with a novel compound like this compound?

A1: Researchers should monitor for a range of clinical and biochemical indicators. Common signs include:

  • Changes in urine output: Oliguria (decreased urine) or anuria (no urine) can be critical signs. Polyuria (increased urine) can also occur in some forms of kidney injury.

  • Changes in physical appearance and behavior: Lethargy, dehydration, ruffled fur, and weight loss can be indicative of systemic toxicity, including kidney damage.

  • Biochemical changes: Elevations in serum creatinine and blood urea nitrogen (BUN) are standard indicators of reduced kidney function. Other biomarkers like cystatin C may also be useful.

  • Histopathological changes: Post-mortem examination of kidney tissue can reveal damage to glomeruli, tubules, or the interstitium.

Q2: Are there known risk factors that could exacerbate potential kidney toxicity of this compound?

A2: While specific risk factors for this compound are not yet defined, general risk factors for drug-induced nephrotoxicity include:

  • Dehydration: Reduced renal blood flow can concentrate the drug in the kidneys, increasing the risk of injury.

  • Pre-existing kidney disease: Animals with underlying renal impairment are more susceptible to further damage.

  • Concomitant administration of other nephrotoxic drugs: Co-administration with drugs like NSAIDs, aminoglycosides, or cisplatin can have additive or synergistic toxic effects.

  • Dose and duration of treatment: Higher doses and longer treatment periods generally increase the risk of dose-dependent toxicity.

Q3: What are the initial steps to take if I observe signs of kidney toxicity in my animal models?

A3: If you suspect kidney toxicity, the following steps are recommended:

  • Confirm the findings: Repeat biochemical measurements to ensure the initial observations are accurate.

  • Dose reduction or interruption: Consider reducing the dose of this compound or temporarily halting administration to see if kidney function improves.

  • Ensure adequate hydration: Provide supplemental fluids (e.g., subcutaneous saline) to support renal perfusion.

  • Review concomitant medications: Discontinue any other non-essential drugs that could be contributing to nephrotoxicity.

  • Collect samples for further analysis: Collect urine and blood for a more detailed biomarker analysis and preserve kidney tissue for histopathology.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Elevated Serum Creatinine and BUN Reduced glomerular filtration rate (GFR) due to potential this compound-induced kidney injury.1. Confirm the elevation with repeat measurements. 2. Assess for dehydration and provide fluid support. 3. Consider a dose-response study to determine if the effect is dose-dependent. 4. Evaluate novel kidney injury biomarkers (e.g., KIM-1, NGAL) for earlier and more sensitive detection.
Proteinuria/Albuminuria Glomerular damage leading to increased permeability of the glomerular filtration barrier.1. Quantify proteinuria using methods like the urinary albumin-to-creatinine ratio (UACR). 2. Examine kidney histology with a focus on glomerular structure (e.g., using PAS and silver stains). 3. Consider electron microscopy to assess for ultrastructural changes in the glomeruli.
Increased Kidney Weight at Necropsy Inflammation and edema, potentially due to acute tubular necrosis or interstitial nephritis.1. Perform detailed histopathological analysis of the kidney tissue. 2. Use specific stains to identify inflammatory cell infiltrates. 3. Correlate kidney weight with histological findings and biochemical markers of inflammation.
No significant change in creatinine, but histopathology shows tubular damage Early-stage or localized kidney injury that has not yet significantly impacted overall GFR.1. Utilize more sensitive biomarkers of tubular injury, such as KIM-1 or Clusterin. 2. This may represent an important early finding; carefully document the nature and extent of the tubular damage.

Experimental Protocols

Protocol 1: Assessment of Serum Creatinine and Blood Urea Nitrogen (BUN)
  • Blood Collection: Collect blood from the animal model (e.g., via tail vein, saphenous vein, or cardiac puncture at terminal endpoint) into a serum separator tube.

  • Sample Processing: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes to separate the serum.

  • Analysis: Analyze the serum for creatinine and BUN concentrations using a commercially available automated biochemical analyzer or specific ELISA kits according to the manufacturer's instructions.

  • Data Interpretation: Compare the values from the this compound

JT001 Technical Support Center: Enhancing Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the experimental reproducibility of studies involving JT001 (also known as VV116). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during in vitro and in vivo investigations.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during this compound experiments.

In Vitro Antiviral Assays

Question: My this compound antiviral assay is showing inconsistent EC50 values. What are the potential causes and solutions?

Answer: Inconsistent EC50 values in this compound antiviral assays can stem from several factors. Firstly, ensure the stability and purity of your this compound compound. This compound is a deuterated form of a remdesivir prodrug and should be stored under appropriate conditions to prevent degradation. Variability in cell health and density can also significantly impact results. It is crucial to use a consistent cell passage number and ensure a uniform cell monolayer confluency at the time of infection. Viral titer is another critical parameter; use a standardized and recently titrated virus stock for all experiments. Finally, confirm the accuracy of your serial dilutions and the calibration of your liquid handling equipment.

Question: I am observing significant cytotoxicity in my uninfected control wells treated with higher concentrations of this compound. How can I address this?

Answer: While this compound has shown a favorable safety profile in many studies, high concentrations in vitro may lead to cytotoxicity. It is essential to determine the 50% cytotoxic concentration (CC50) in the specific cell line you are using. If cytotoxicity is masking the antiviral effect, consider using a lower range of this compound concentrations. Additionally, ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the cytotoxicity by including a solvent-only control.

Question: My plaque reduction assay with this compound is not showing clear plaques. What could be the problem?

Answer: The clarity of plaques in a plaque reduction assay depends on several factors. Ensure that the overlay medium is at the correct temperature and consistency to allow for viral spread and plaque formation without being too liquid. The initial viral inoculum should be optimized to produce a countable number of well-defined plaques. Insufficient incubation time can also result in underdeveloped plaques. Finally, the staining and fixation process should be gentle to avoid detaching the cell monolayer.

Animal Studies

Question: I am not observing a significant reduction in viral load in the lungs of this compound-treated hACE2 mice. What should I check?

Answer: Several factors can influence the in vivo efficacy of this compound. Verify the formulation and stability of the drug administered to the animals. The route and frequency of administration are critical; ensure they are consistent with established protocols. The timing of treatment initiation relative to infection is also crucial for antiviral efficacy. Early administration is often more effective. Additionally, confirm the viral challenge dose is appropriate to establish a robust infection without being overwhelmingly lethal, which might mask the therapeutic effect.

Question: The this compound-treated animals are showing unexpected adverse effects. What are the possible reasons?

Answer: While preclinical studies have indicated good tolerability, adverse effects can occur. Investigate the vehicle used for drug formulation, as it might contribute to toxicity. Ensure the correct dosage is being administered, as calculation errors can lead to overdosing. It is also important to monitor the overall health of the animals, as underlying conditions could be exacerbated by the experimental procedures.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of this compound (VV116)

Cell LineVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Vero E6SARS-CoV-2~0.59>100>169[1]

Table 2: In Vivo Efficacy of this compound (VV116) in hACE2 Mice

Animal ModelVirus StrainThis compound DosageAdministration RoutePrimary OutcomeReference
hACE2-transduced miceSARS-CoV-225, 50, 100 mg/kg (BID)OralDose-dependent reduction in viral RNA copies and infectious virus titers in the lungs.[1]

Experimental Protocols

1. In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the 50% effective concentration (EC50) of this compound against SARS-CoV-2 in Vero E6 cells.

Methodology:

  • Cell Preparation: Seed Vero E6 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in culture medium.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 100 plaque-forming units/well).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the this compound dilutions to the respective wells. Include a virus-only control and a cell-only control.

  • Overlay: After a 2-hour incubation with the compound, add an overlay medium (e.g., medium containing 1.2% carboxymethylcellulose).

  • Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator.

  • Staining: After incubation, fix the cells with 4% paraformaldehyde and stain with a 0.5% crystal violet solution.

  • Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.

2. Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in Vero E6 cells.

Methodology:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at an appropriate density.

  • Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a vehicle-only control and a no-treatment control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-4 days).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: The CC50 value is the concentration of this compound that reduces cell viability by 50% compared to the no-treatment control.

3. In Vivo Efficacy Study in hACE2 Mice

Objective: To evaluate the antiviral efficacy of this compound in a human ACE2-transgenic mouse model of SARS-CoV-2 infection.

Methodology:

  • Animal Model: Use hACE2 transgenic mice.

  • Infection: Anesthetize the mice and intranasally infect them with a standardized dose of SARS-CoV-2.

  • Treatment: Administer this compound orally (e.g., by oral gavage) at various doses (e.g., 25, 50, and 100 mg/kg) twice daily (BID). Start the treatment at a specified time point relative to infection (e.g., 2 hours post-infection). Include a vehicle-treated control group.

  • Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy).

  • Endpoint Analysis: At a predetermined time point (e.g., 3 or 5 days post-infection), euthanize the animals and collect lung tissue.

  • Viral Load Quantification: Homogenize the lung tissue and quantify the viral load using quantitative reverse transcription PCR (qRT-PCR) for viral RNA and/or a plaque assay for infectious virus titers.

  • Data Analysis: Compare the viral loads in the lungs of the this compound-treated groups to the vehicle-treated group to determine the extent of viral inhibition.

Mandatory Visualizations

JT001_Mechanism_of_Action cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication JT001_extracellular This compound (Oral Prodrug) Metabolite_N1 Metabolite (116-N1) JT001_extracellular->Metabolite_N1 Hydrolysis Active_NTP Active Triphosphate (116-NTP) Metabolite_N1->Active_NTP Host Kinases RdRp RNA-dependent RNA Polymerase (RdRp) Active_NTP->RdRp Inhibition Inhibition of RNA Synthesis Active_NTP->Inhibition Viral_RNA Viral RNA Synthesis RdRp->Viral_RNA Inhibition->RdRp

Caption: Mechanism of action of this compound (VV116).

Antiviral_Assay_Workflow start Start seed_cells Seed Vero E6 Cells start->seed_cells prepare_drug Prepare this compound Serial Dilutions seed_cells->prepare_drug infect_cells Infect Cells with SARS-CoV-2 prepare_drug->infect_cells add_drug Add this compound to Cells infect_cells->add_drug overlay Add Overlay Medium add_drug->overlay incubate Incubate for 3-4 Days overlay->incubate fix_stain Fix and Stain Cells incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

Caption: Experimental workflow for the in vitro antiviral plaque reduction assay.

Troubleshooting_Logic issue Inconsistent Antiviral Results? check_compound Check this compound Stability & Purity issue->check_compound check_cells Verify Cell Health & Density issue->check_cells check_virus Standardize Viral Titer issue->check_virus check_pipetting Confirm Dilution Accuracy issue->check_pipetting solution Consistent Results check_compound->solution check_cells->solution check_virus->solution check_pipetting->solution

References

Technical Support Center: Refining Protocols for Long-Term JT001 Treatment In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for refining long-term in vivo treatment protocols for JT001 (also known as VV116). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug of a deuterated remdesivir analog.[1][2] After oral administration, it is rapidly metabolized to its active parent nucleoside, 116-N1.[1][3][4] This active form is then converted intracellularly to a nucleoside triphosphate, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[2]

Q2: What are the recommended animal species for long-term in vivo studies with this compound?

A2: Preclinical studies for this compound and other nucleoside analogs have utilized various animal models. Efficacy studies have been conducted in mice, particularly in models of SARS-CoV-2 infection.[5][6][7] Toxicology and pharmacokinetic studies have been performed in rats and beagle dogs.[7] The choice of species should be guided by the specific research question, but rats and mice are commonly used for long-term studies.

Q3: What is a typical dosing regimen for this compound in preclinical models?

A3: In preclinical studies with mice, this compound has been administered orally at doses ranging from 25 mg/kg to 100 mg/kg, typically twice daily (BID).[7][8] For 14-day repeated dose toxicity studies, the No-Observed-Adverse-Effect-Levels (NOAELs) were determined to be 200 mg/kg in rats and 30 mg/kg in dogs.[7] The selection of a specific dose for a long-term study should be based on preliminary dose-ranging experiments to establish efficacy and tolerability in the chosen model.

Q4: How is this compound administered in animal studies?

A4: this compound is formulated for oral administration.[1][5] In preclinical animal studies, this is typically achieved through oral gavage.

Troubleshooting Guide

Issue 1: Animal distress or mortality during long-term oral gavage.

  • Possible Cause: Improper gavage technique can lead to esophageal trauma, tracheal administration, or aspiration pneumonia.[9] Chronic irritation from the gavage needle can also contribute to mortality in long-term studies.[9]

  • Solution:

    • Ensure all personnel are thoroughly trained in proper oral gavage techniques for the specific rodent species.

    • Use appropriately sized and flexible gavage needles with a rounded tip to minimize trauma.[10][11]

    • Measure the correct insertion length for each animal to avoid perforation of the esophagus or stomach.[10]

    • To reduce stress and improve animal cooperation, the gavage needle can be dipped in a sucrose solution.[9][12]

    • Monitor animals closely for any signs of distress after dosing. If resistance is met during intubation, the needle should be withdrawn and reinserted gently.[12]

Issue 2: High variability in plasma concentrations of the active metabolite (116-N1).

  • Possible Cause: Variability in oral absorption can be influenced by factors such as the fed/fasted state of the animal and the formulation of the drug.

  • Solution:

    • Standardize the feeding schedule of the animals. While studies in healthy human subjects showed that a standard meal had no significant effect on the pharmacokinetics of this compound, consistency in experimental conditions is crucial for reducing variability in animal studies.[1][4][13]

    • Ensure the drug is properly solubilized or suspended in a suitable vehicle for oral administration. The vehicle should be consistent across all animals and treatment groups.

Issue 3: Adverse effects observed during long-term treatment.

  • Possible Cause: As a nucleoside analog, this compound has the potential for off-target effects, including mitochondrial toxicity, which can manifest as myopathy, neuropathy, or bone marrow suppression.[14][15][16][17][18]

  • Solution:

    • Conduct regular monitoring of animal health, including body weight, food and water intake, and clinical signs of toxicity.

    • Perform periodic hematology and serum chemistry analysis to monitor for organ toxicity, paying close attention to liver and kidney function markers.

    • At the end of the study, conduct a thorough histopathological examination of key organs to identify any treatment-related changes.

    • If adverse effects are observed, consider dose reduction or less frequent administration to determine a tolerable long-term regimen.

Quantitative Data

Table 1: Preclinical Pharmacokinetics of this compound (VV116) Metabolite (116-N1)

SpeciesDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)
Rat10 mg/kg (oral)1573 ± 3410.54536 ± 9872.1
Human25 mg (single dose)125.3 ± 45.21.5632.1 ± 138.44.80
Human800 mg (single dose)9086 ± 28832.056350 ± 128606.95

Data for rats are for the active metabolite X1 (equivalent to 116-N1) after oral administration of a this compound analog. Human data are for the active metabolite 116-N1 after oral administration of this compound.[1][3][4]

Table 2: Preclinical Toxicology of this compound (VV116)

SpeciesStudy DurationNOAEL
Rat14 days200 mg/kg/day
Dog14 days30 mg/kg/day

NOAEL: No-Observed-Adverse-Effect-Level.[7]

Experimental Protocols

Protocol 1: Long-Term (28-Day) Oral Administration of this compound in Mice

  • Animal Model: Select an appropriate mouse strain (e.g., C57BL/6) of a specific age and sex.

  • Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the start of the study.

  • Grouping and Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Drug Preparation: Prepare the dosing solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose). The concentration should be calculated based on the desired dose and the average body weight of the mice.

  • Dosing: Administer this compound or vehicle orally via gavage twice daily (e.g., every 12 hours) for 28 consecutive days.

  • Monitoring:

    • Record body weight and clinical observations daily.

    • Monitor food and water consumption.

    • Collect blood samples at predetermined time points (e.g., weekly) for pharmacokinetic analysis and to monitor hematology and serum chemistry.

  • Termination: At the end of the 28-day treatment period, euthanize the animals.

  • Sample Collection: Collect terminal blood samples and major organs for histopathological analysis.

Visualizations

JT001_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Oral Prodrug) Metabolite Active Metabolite (116-N1) This compound->Metabolite Metabolism Active_TP Active Triphosphate (116-NTP) Metabolite->Active_TP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_TP->RdRp Inhibition Replication Viral RNA Replication RdRp->Replication Termination Chain Termination RdRp->Termination Blocks Elongation Replication->Termination

Caption: Signaling pathway of this compound action.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization randomization Randomization & Grouping acclimatization->randomization treatment Long-Term this compound Treatment (Oral Gavage) randomization->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring sampling Interim Sampling (Blood for PK/PD) treatment->sampling Periodic termination Study Termination treatment->termination End of Study monitoring->treatment Daily sampling->treatment analysis Terminal Sample Analysis (Histopathology, Biomarkers) termination->analysis end End analysis->end

References

dealing with inconsistent results in JT001 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and standardized protocols for researchers, scientists, and drug development professionals working with JT001, a selective inhibitor of the JT-Kinase (JTK). Our goal is to help you achieve consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may lead to inconsistent results in this compound experiments.

Q1: I'm seeing high variability in the inhibition of my target protein, phospho-Factor-A (p-FA), between experiments. What are the common causes?

High variability in target inhibition is a frequent challenge.[1][2][3] Several factors, from compound handling to assay execution, can contribute:

  • Compound Integrity: this compound may degrade if not stored or handled properly. Repeated freeze-thaw cycles of stock solutions are a common cause of reduced potency.[4][5][6]

  • Cellular Health and Passage Number: Cells that are unhealthy, too confluent, or have been passaged too many times can show altered signaling responses.[1][7][8] The genetic makeup and protein expression of cell lines can drift with repeated propagation.[1]

  • Inconsistent Treatment Conditions: Minor variations in incubation time, cell density at the time of treatment, or final this compound concentration can lead to significant differences in results.[4][8]

  • Western Blot Variability: The Western blot technique itself is prone to variability.[1][9] Key factors include inconsistent protein loading, transfer efficiency issues, and antibody performance.[2][10]

Q2: My cell viability assay (e.g., MTT, CellTiter-Glo) results with this compound are not reproducible. Why might this be happening?

Reproducibility in cell viability assays depends on maintaining a consistent cellular environment and minimizing handling variations.[11]

  • Suboptimal Cell Density: The number of cells seeded can dramatically impact the results.[7] Too few cells will produce a weak signal, while too many can become over-confluent and unhealthy during the experiment.

  • Variable Incubation Times: The duration of this compound treatment and the timing of the viability reagent addition must be kept consistent.[8] Cell responses can change significantly over time.[12]

  • Metabolic Activity vs. Cell Number: Assays like MTT measure metabolic activity, which is an indirect indicator of cell viability.[12][13] If this compound affects cellular metabolism without killing the cells, these assays can be misleading. Consider orthogonal assays, such as trypan blue exclusion or Annexin V staining, to confirm results.

  • Edge Effects: In multi-well plates, wells on the perimeter are prone to evaporation and temperature changes, which can alter cell growth and drug response.[11][14]

Q3: this compound doesn't seem to be working in my cell-based assay, even though it's potent in biochemical assays. What could be the issue?

Discrepancies between biochemical and cell-based assay results are common.[14]

  • Cell Permeability: this compound may not be efficiently crossing the cell membrane to reach its intracellular target, JTK.

  • ATP Concentration: Biochemical kinase assays are often run at low ATP concentrations to increase inhibitor potency.[14] The intracellular environment has a much higher ATP concentration, which can outcompete this compound for binding to JTK.[14]

  • Compound Stability and Solubility: The compound may be unstable or poorly soluble in your cell culture medium, reducing its effective concentration.[4][15] Visually check for precipitation after diluting your stock solution into the media.[4]

  • Off-Target Effects: In a cellular context, the observed phenotype may be due to the compound acting on multiple targets, not just JTK.[14][16]

Q4: How can I confirm that this compound is engaging its target (JTK) in my cells?

Directly confirming target engagement is crucial. The most reliable method is to measure the phosphorylation of a direct downstream substrate. For the JTK pathway, this is Factor-A.

  • Action: Perform a dose-response experiment with this compound and measure the levels of phosphorylated Factor-A (p-FA) using a validated antibody for Western blotting.

  • Expected Outcome: You should observe a dose-dependent decrease in p-FA levels upon treatment with this compound. This confirms that the compound is entering the cells and inhibiting JTK activity.

Quantitative Data Summary

The table below summarizes common issues, their potential causes, and recommended solutions to improve the reproducibility of your this compound experiments.

Issue Potential Cause Recommended Solution
High Variability in Target Inhibition (p-FA levels) 1. Compound Degradation: Repeated freeze-thaw cycles of stock solution.[4][5]Prepare small, single-use aliquots of the this compound stock solution and store at -80°C.[4][5][6]
2. Cell State: High cell passage number, over-confluency, or poor cell health.[1][7]Use cells with a consistent, low passage number. Seed cells to be ~70-80% confluent at the time of analysis. Regularly check for mycoplasma contamination.
3. Inconsistent Protein Loading: Pipetting errors during sample loading for Western blot.[1]Quantify protein concentration accurately (e.g., BCA assay). Use a loading control (e.g., GAPDH, β-actin) to normalize the data.[2][10]
Inconsistent Cell Viability Results 1. Uneven Cell Seeding: Inconsistent number of cells per well.[11]Ensure a homogenous single-cell suspension before plating. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling.
2. Edge Effects: Evaporation in outer wells of the plate.[11][14]Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[14]
3. Assay Timing: Inconsistent incubation times with this compound or viability reagent.[8]Use a multichannel pipette or automated dispenser for simultaneous addition of reagents. Standardize all incubation periods.[14]
Lack of Effect in Cell-Based Assays 1. Solubility Issues: this compound precipitating in cell culture media.[4][15]Check solubility in the final media concentration. Ensure the final DMSO concentration is low (<0.1%) to avoid toxicity and solubility problems.[4]
2. High Intracellular ATP: Competition with this compound at the kinase active site.[14]This is an inherent challenge. Confirm target engagement by measuring p-FA levels; a potent compound should still show inhibition.
3. Incorrect Dose Range: The concentrations tested are too low to be effective.[17]Perform a wide dose-response curve (e.g., from 1 nM to 30 µM) to determine the IC50 value in your specific cell line.[4]

Experimental Protocols

Adherence to standardized protocols is critical for reproducibility.

Protocol 1: this compound Stock Solution Preparation and Handling
  • Reconstitution: Briefly centrifuge the vial of this compound powder to ensure the contents are at the bottom. Reconstitute in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).[5]

  • Solubilization: Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming (up to 37°C) or brief sonication can be used if solubility issues persist.[5]

  • Aliquoting: Prepare single-use aliquots (e.g., 5-10 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[4][6]

  • Storage: Store the aliquots at -80°C, protected from light. For short-term storage (1-2 weeks), -20°C is acceptable.[4][6] A stock solution in DMSO stored at -20°C should be stable for up to one month.[6]

Protocol 2: Cell Treatment for Western Blot Analysis
  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock. Prepare serial dilutions in fresh, serum-containing culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a "vehicle control" well treated with the same final concentration of DMSO as the highest this compound dose.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours) at 37°C and 5% CO2.

  • Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Harvesting: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Storage: Collect the supernatant and store it at -80°C until ready for Western blot analysis.

Protocol 3: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well clear-bottom plate at the optimized density (determined previously for your cell line) and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium and add an equal volume of the 2x compound dilutions to the appropriate wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12]

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control wells and plot the results as percent viability versus the log of this compound concentration to determine the IC50 value.[4]

Mandatory Visualizations

Signaling Pathway Diagram

JT001_Pathway This compound This compound JTK JT-Kinase (JTK) This compound->JTK FactorA Factor-A JTK->FactorA Phosphorylates pFactorA p-Factor-A Proliferation Cell Proliferation pFactorA->Proliferation

Caption: this compound inhibits the JT-Kinase (JTK), preventing Factor-A phosphorylation.

Experimental Workflow Diagram

Experimental_Workflow start Seed Cells in Multi-well Plate adhere Allow Cells to Adhere (24 hours) start->adhere treat Treat with this compound (Dose-Response) adhere->treat incubate Incubate (e.g., 24-72 hours) treat->incubate endpoint Perform Endpoint Assay incubate->endpoint wb Western Blot for p-FA endpoint->wb Protein Analysis viability Cell Viability Assay (e.g., MTT) endpoint->viability Viability Analysis analyze Data Analysis (Normalize to Control) wb->analyze viability->analyze end Determine IC50 / Confirm Target Inhibition analyze->end Troubleshooting_Logic start Inconsistent Results with this compound check_compound Is this compound stock prepared correctly (aliquoted, -80°C)? start->check_compound fix_compound ACTION: Prepare fresh stock & aliquots. check_compound->fix_compound No check_cells Are cells healthy? (Low passage, not over-confluent) check_compound->check_cells Yes fix_compound->check_cells fix_cells ACTION: Thaw a new vial of cells. Optimize seeding density. check_cells->fix_cells No check_protocol Is the protocol (timing, concentration) consistent? check_cells->check_protocol Yes fix_cells->check_protocol fix_protocol ACTION: Standardize all incubation times and reagent additions. check_protocol->fix_protocol No check_assay Is the assay itself variable? (e.g., Western blot loading) check_protocol->check_assay Yes fix_protocol->check_assay fix_assay ACTION: Use loading controls. Check for edge effects. check_assay->fix_assay No resolved Problem Resolved check_assay->resolved Yes fix_assay->resolved

References

Troubleshooting & Optimization (antiviral)

Technical Support Center: Oral Administration of VV116 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and best practices for the oral administration of VV116 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

I. Troubleshooting Guide

This section addresses common problems that may arise during the oral administration of VV116 via gavage in rodent models.

Observed Problem Potential Cause Recommended Solution
Animal Distress During Gavage (Struggling, Vocalization) Improper restraint technique causing stress or discomfort.Ensure the animal is securely but gently restrained to prevent movement without restricting breathing. The head and neck should be properly extended to create a straight path for the gavage needle. Consider habituating the animals to handling and restraint for several days prior to the experiment.
Incorrect gavage needle size (too large).Select a gavage needle with a diameter and length appropriate for the animal's size and weight. A needle that is too large can cause discomfort and resistance.
Inexperienced operator.Oral gavage requires practice to perform smoothly and quickly. Inexperienced personnel should practice on models or be supervised by experienced technicians. A swift, gentle, and confident technique minimizes animal stress.
Regurgitation or Reflux of Dosing Solution Dosing volume is too large for the animal's stomach capacity.The recommended maximum oral gavage volume for mice is typically 10 mL/kg, and for rats is 5-10 mL/kg. Reduce the dosing volume if reflux is observed. If a high dose is necessary, consider splitting the dose or using a more concentrated formulation if possible.
Dosing solution administered too quickly.Administer the VV116 formulation slowly and steadily to allow the animal to swallow and to prevent overwhelming the stomach capacity.
Air bubbles in the dosing syringe.Ensure the syringe is free of large air bubbles before administration to avoid introducing excess gas into the stomach.
Signs of Respiratory Distress (Gasping, Cyanosis) After Dosing Accidental administration into the trachea.This is a critical and often fatal error. If suspected, immediately stop the procedure. Prevention is key: ensure the gavage needle is inserted along the roof of the mouth and gently advanced down the esophagus. The animal should swallow as the tube passes. If resistance is met, do not force the needle.
Aspiration of the dosing solution.This can occur if the animal regurgitates the dose and inhales it. Proper technique, appropriate dosing volume, and slow administration can minimize this risk.
Esophageal or Gastric Injury (Blood on Gavage Needle, Lethargy, Abdominal Bloating) Improper gavage technique (e.g., forcing the needle).Never force the gavage needle. If resistance is felt, withdraw the needle and attempt to reinsert it gently. Ensure the gavage needle has a smooth, ball-tipped end to minimize trauma.
Incorrect needle length (too long).Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without perforating it. Mark the needle to indicate the correct insertion depth.
Variable Pharmacokinetic (PK) Data Inaccurate dosing due to formulation issues (e.g., improper suspension).If VV116 is administered as a suspension, ensure it is thoroughly mixed before drawing each dose to maintain homogeneity. Use a vehicle that provides good suspendibility.
Incomplete dosing due to animal non-compliance or technical error.Observe the animal during and immediately after dosing to ensure the full dose was administered and not regurgitated. Refine gavage technique to improve consistency.
Stress-induced physiological changes affecting absorption.Minimize animal stress through proper handling, a quiet environment, and efficient procedures. High stress levels can alter gastrointestinal motility and blood flow, impacting drug absorption.
Food effects on drug absorption.Be aware of the animal's fasting status. Food in the stomach can alter the absorption of VV116. Standardize the fasting period across all animals in the study.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of VV116 in animal models?

While specific publications on the oral administration of VV116 in animal models do not always explicitly state the vehicle used, a common and appropriate vehicle for preclinical oral formulations of similar compounds is an aqueous suspension containing a suspending agent. A typical formulation might consist of:

  • 0.5% (w/v) Methylcellulose (MC) in sterile water: Methylcellulose is a widely used, inert suspending agent that increases the viscosity of the vehicle, helping to keep the drug uniformly suspended.

  • Saline: In some cases, sterile saline can be used if VV116 is sufficiently soluble.

It is crucial to ensure the chosen vehicle is non-toxic and does not interact with the compound. The formulation should be prepared fresh daily and kept under constant agitation if it is a suspension.

Q2: How is VV116 metabolized after oral administration?

VV116 is a prodrug designed for enhanced oral bioavailability. After oral administration, it is rapidly absorbed and metabolized to its parent nucleoside, GS-441524 (also referred to as 116-N1).[1] This active metabolite is then converted intracellularly through phosphorylation to the active nucleoside triphosphate (NTP) form. This active form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[2]

Q3: What are the typical doses of VV116 used in mouse models?

In efficacy studies using mouse models of viral infection, orally administered doses of VV116 have ranged from 25 mg/kg to 100 mg/kg, typically administered twice daily (BID).[3][4] The specific dose will depend on the experimental goals, the viral challenge model, and the desired therapeutic effect.

Q4: What are the key pharmacokinetic parameters of VV116 in different animal models?

VV116 generally exhibits good oral bioavailability and is rapidly converted to its active metabolite, GS-441524. The pharmacokinetic parameters can vary between species.

III. Data Presentation

Table 1: Pharmacokinetic Parameters of VV116's Active Metabolite (GS-441524) Following Oral Administration of VV116 in Animal Models

Animal Model Dose of VV116 Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (F%) Reference
Rat (SD) 10 mg/kg (X1 equivalent)~1500~1.0~7000~80%[3]
Beagle Dog Not SpecifiedNot SpecifiedNot SpecifiedNot Specified~90%[5]
Mouse (ICR) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified~110%[5]

Note: Data for Cmax, Tmax, and AUC are approximate values derived from graphical representations in the cited literature where exact numerical values were not provided in the main text. Bioavailability is for the active metabolite after administration of the VV116 prodrug.

Table 2: Preclinical Safety Data for VV116

Animal Model Study Type Parameter Value Reference
Rat Maximum Tolerated Single DoseMTD≥ 2.0 g/kg[3]
14-Day Repeated Dose ToxicityNOAEL200 mg/kg[3]
Beagle Dog Maximum Tolerated Single DoseMTD≥ 1.0 g/kg[3]
14-Day Repeated Dose ToxicityNOAEL30 mg/kg[3]

MTD: Maximum Tolerated Dose; NOAEL: No Observed Adverse Effect Level

IV. Experimental Protocols

Protocol 1: General Procedure for Oral Gavage of VV116 in Mice

1. Materials:

  • VV116 compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Sterile water or saline

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • 1 mL syringes

  • Balance for weighing animals

  • Mortar and pestle or homogenizer for suspension preparation

2. Formulation Preparation (for a suspension):

  • Calculate the required amount of VV116 and vehicle based on the desired concentration and the number of animals to be dosed.

  • If preparing a suspension, accurately weigh the VV116 powder.

  • Levigate the VV116 powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.

  • If necessary, use a magnetic stirrer to maintain the suspension's homogeneity during the dosing procedure.

3. Animal Preparation and Dosing:

  • Weigh each mouse immediately before dosing to calculate the precise volume to be administered.

  • Gently but firmly restrain the mouse, ensuring the head and neck are extended to straighten the esophagus.

  • Measure the gavage needle against the mouse (from the tip of the nose to the last rib) and mark the correct insertion depth.

  • Draw the calculated volume of the VV116 formulation into the syringe.

  • Insert the gavage needle into the side of the mouth, over the tongue, and gently advance it along the roof of the mouth into the esophagus to the pre-marked depth.

  • Administer the formulation slowly and steadily.

  • Withdraw the needle gently.

  • Observe the animal for a few minutes post-dosing for any signs of distress or regurgitation before returning it to its cage.

Protocol 2: Pharmacokinetic Study Workflow

1. Study Design:

  • Define animal model, number of animals per group, and dosing groups (e.g., different dose levels, intravenous vs. oral administration).

  • Establish time points for blood sample collection (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

2. Dosing:

  • Administer VV116 orally as described in Protocol 1. For intravenous administration, use an appropriate route (e.g., tail vein) and formulation.

3. Blood Sample Collection:

  • At each time point, collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Process the blood samples by centrifugation to separate plasma.

  • Store plasma samples at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of VV116's active metabolite (GS-441524) in plasma.

  • Analyze the plasma samples to determine the concentration of the analyte at each time point.

5. Data Analysis:

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%).

V. Visualizations

VV116_Metabolic_Pathway cluster_oral_admin Oral Administration cluster_absorption Gastrointestinal Absorption cluster_metabolism Intracellular Metabolism cluster_action Viral Inhibition VV116 VV116 (Prodrug) Absorbed_VV116 Absorbed VV116 VV116->Absorbed_VV116 Absorption GS441524 GS-441524 (Active Metabolite) Absorbed_VV116->GS441524 Rapid Hydrolysis NTP Active Nucleoside Triphosphate (NTP) GS441524->NTP Phosphorylation Inhibition Inhibition of Viral RdRp NTP->Inhibition

Caption: Metabolic activation pathway of orally administered VV116.

Experimental_Workflow_PK_Study start Start: PK Study Design formulation VV116 Formulation Preparation start->formulation dosing Oral Administration to Animal Models formulation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End: Data Interpretation pk_calc->end

Caption: Workflow for a typical preclinical pharmacokinetic study.

References

Navigating JT001 Experiments: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing JT001 (VV116) dosage and managing potential side effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as VV116, is an orally administered prodrug of a nucleoside analog. It is a deuterated form of remdesivir hydrobromide. Following administration, this compound is metabolized to its active form, which inhibits the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, thereby preventing viral replication.

Q2: What are the most commonly observed side effects of this compound in preclinical and clinical studies?

A2: Preclinical studies in rats and dogs have established the No-Observed-Adverse-Effect Levels (NOAELs). In Phase 1 clinical trials with healthy subjects, this compound was generally well-tolerated with no serious adverse events reported. The most frequently noted adverse events were mild and transient, with a low incidence of abnormal laboratory findings. A systematic review of clinical trials indicated that no serious adverse events were reported in the experimental groups receiving VV116.

Q3: Is there a known relationship between this compound dosage and the incidence of side effects?

A3: Phase 1 single and multiple ascending dose studies have provided insights into the dose-response relationship for safety. In a single ascending dose study, the proportion of subjects reporting adverse events was lower in the this compound group (39.3%) than in the placebo group (50.0%). In a multiple ascending dose study, the incidence of adverse events in the VV116 group was comparable to the placebo group (51.9% vs. 55.6%), with a slight dose-related increase in adverse event occurrence. Notably, only one subject in the 400 mg twice-daily group reported a case of increased alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which were mild (Grade 1) and resolved without treatment.

Q4: How does food intake affect the pharmacokinetics and safety of this compound?

A4: A food-effect study indicated that a standard meal has no significant effect on the maximum concentration (Cmax) and area under the curve (AUC) of this compound. However, a high-fat meal slightly increased the AUC. It is recommended that this compound can be taken with or without a regular meal.

Troubleshooting Guide

Issue 1: Unexpectedly High In Vitro Cytotoxicity

Possible Cause:

  • High Drug Concentration: The concentration of this compound used may be too high for the specific cell line.

  • Cell Line Sensitivity: The cell line being used may be particularly sensitive to nucleoside analogs.

  • Off-Target Effects: At high concentrations, this compound may have off-target effects on cellular polymerases.

Troubleshooting Steps:

  • Perform a Dose-Response Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) for your specific cell line using a broad range of this compound concentrations.

  • Select a Less Sensitive Cell Line: If possible, consider using a cell line known to be less sensitive to antiviral compounds.

  • Monitor Mitochondrial Function: Assess mitochondrial DNA levels and membrane potential to investigate potential off-target effects on mitochondrial polymerases.

  • Optimize Incubation Time: Reduce the duration of drug exposure to the minimum time required to observe the desired antiviral effect.

Issue 2: Inconsistent Antiviral Efficacy in Cell-Based Assays

Possible Cause:

  • Suboptimal Drug Concentration: The concentration of this compound may be too low to effectively inhibit viral replication.

  • Variability in Viral Titer: Inconsistent amounts of virus used for infection can lead to variable results.

  • Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect both cell health and viral replication.

Troubleshooting Steps:

  • Determine the EC50: Perform a dose-response experiment to determine the 50% effective concentration (EC50) of this compound against the specific virus strain in your chosen cell line.

  • Standardize Viral Inoculum: Use a standardized and validated method for virus titration, such as a plaque assay or TCID50 assay, to ensure a consistent multiplicity of infection (MOI) across experiments.

  • Control Cell Culture Parameters: Maintain consistent cell seeding densities and use cells within a defined passage number range. Ensure all reagents and media are of high quality and consistent from batch to batch.

Issue 3: Observation of Elevated Liver Enzymes in Animal Models

Possible Cause:

  • Dose-Dependent Hepatotoxicity: Higher doses of this compound may lead to transient liver enzyme elevations.

  • Species-Specific Metabolism: The metabolism of this compound in the animal model may differ from that in humans, leading to the formation of potentially hepatotoxic metabolites.

Troubleshooting Steps:

  • Dose Range Finding Study: Conduct a dose-range finding study to identify the maximum tolerated dose (MTD) in the specific animal model.

  • Monitor Liver Function Tests: Regularly monitor serum levels of ALT, AST, alkaline phosphatase (ALP), and bilirubin.

  • Histopathological Examination: At the end of the study, perform a histopathological examination of liver tissue to assess for any signs of drug-induced liver injury.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate drug exposure levels with changes in liver function markers to understand the relationship between dose, exposure, and potential toxicity.

Data Presentation

Table 1: Summary of Preclinical Toxicology Data for this compound (VV116)

SpeciesStudy TypeNo-Observed-Adverse-Effect Level (NOAEL)Maximal Tolerated Single Dose
Rat14-Day Repeated Dose200 mg/kg≥ 2.0 g/kg
Dog14-Day Repeated Dose30 mg/kg≥ 1.0 g/kg

Data sourced from a comprehensive preclinical study.

Table 2: Incidence of Adverse Events in Phase 1 Single Ascending Dose (SAD) Study of this compound (VV116) in Healthy Subjects

Dose LevelThis compound (n/N, %)Placebo (n/N, %)
25 mg2/4 (50%)5/10 (50%)
200 mg3/6 (50%)
400 mg3/6 (50%)
800 mg3/6 (50%)
1200 mg0/6 (0%)
Total 11/28 (39.3%) 5/10 (50%)

N: number of subjects in each group; n: number of subjects with at least one adverse event. All adverse events were Grade 1, except for one case of Grade 2 neutropenia in the 400 mg group.

Table 3: Incidence of Adverse Events in Phase 1 Multiple Ascending Dose (MAD) Study of this compound (VV116) in Healthy Subjects (Twice Daily Dosing for 5.5 Days)

Dose LevelThis compound (n/N, %)Placebo (n/N, %)
200 mg4/9 (44.4%)5/9 (55.6%)
400 mg5/9 (55.6%)
600 mg5/9 (55.6%)
Total 14/27 (51.9%) 5/9 (55.6%)

N: number of subjects in each group; n: number of subjects with at least one adverse event. All adverse events were Grade 1. One subject in the 400 mg group reported increased ALT and AST.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed a suitable cell line (e.g., Vero E6, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium, typically ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using non-linear regression analysis.

Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
  • Cell Seeding: Seed a suitable cell line in 6-well plates to form a confluent monolayer.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Viral Infection: Infect the cells with a known titer of virus (e.g., 100 plaque-forming units per well) for 1 hour.

  • Overlay: Remove the virus inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

  • Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control and determine the EC50 value.

Protocol 3: Monitoring Liver Function in Animal Studies
  • Blood Collection: Collect blood samples from animals at baseline and at specified time points during the study via appropriate methods (e.g., tail vein, retro-orbital sinus).

  • Serum Separation: Process the blood to separate the serum.

  • Biochemical Analysis: Use a certified veterinary diagnostic laboratory or a benchtop clinical chemistry analyzer to measure the serum levels of:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total Bilirubin

  • Data Interpretation: Compare the post-dose values to the baseline values and to a vehicle-treated control group. Statistically significant increases in these markers may indicate potential hepatotoxicity.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm JT001_ext This compound (Oral Prodrug) JT001_int This compound JT001_ext->JT001_int Absorption Metabolite Active Nucleoside (116-N1) JT001_int->Metabolite Metabolism Active_TP Active Nucleoside Triphosphate (116-NTP) Metabolite->Active_TP Phosphorylation RdRp SARS-CoV-2 RNA-dependent RNA Polymerase Active_TP->RdRp Inhibition Replication Viral RNA Replication Active_TP->Replication Blocks RdRp->Replication Catalyzes

Caption: Mechanism of action of this compound (VV116).

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis (Animal Model) Cytotoxicity Cytotoxicity Assay (CC50) Selectivity Calculate Selectivity Index (SI = CC50/EC50) Cytotoxicity->Selectivity Efficacy Antiviral Efficacy Assay (EC50) Efficacy->Selectivity DoseFinding Dose-Range Finding Study Selectivity->DoseFinding Inform Dose Selection Toxicity Monitor for Adverse Effects (e.g., Liver Function Tests) DoseFinding->Toxicity Efficacy_in_vivo Assess Antiviral Efficacy DoseFinding->Efficacy_in_vivo

Caption: Experimental workflow for preclinical evaluation of this compound.

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Conc Is Concentration > CC50? Start->Check_Conc Reduce_Conc Reduce Concentration Check_Conc->Reduce_Conc Yes Check_Cell_Line Is Cell Line Known to be Sensitive? Check_Conc->Check_Cell_Line No End Problem Resolved Reduce_Conc->End Change_Cell_Line Consider Alternative Cell Line Check_Cell_Line->Change_Cell_Line Yes Assess_Off_Target Assess for Off-Target Effects (e.g., Mitochondrial Toxicity) Check_Cell_Line->Assess_Off_Target No Change_Cell_Line->End Optimize_Protocol Optimize Protocol (e.g., reduce incubation time) Assess_Off_Target->Optimize_Protocol Optimize_Protocol->End

Caption: Troubleshooting logic for high in vitro cytotoxicity.

Technical Support Center: Troubleshooting Variability in JT001 (VV116) In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JT001 (also known as VV116) in in vitro antiviral assays. Given that this compound is a deuterated remdesivir analogue, much of the guidance is based on established principles for nucleoside analogues and experience with remdesivir against SARS-CoV-2 and other coronaviruses.

Understanding this compound (VV116)

This compound is an orally bioavailable prodrug of a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp). Upon administration, it is metabolized to its active triphosphate form, which acts as a chain terminator during viral RNA synthesis. Understanding this mechanism is crucial for interpreting assay results and troubleshooting variability.

Diagram of this compound (VV116) Mechanism of Action

JT001_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (VV116) (Prodrug) Metabolite Active Nucleoside (GS-441524 analogue) This compound->Metabolite Metabolism Triphosphate Active Triphosphate Metabolite Metabolite->Triphosphate Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Incorporation into nascent viral RNA ViralRNA Viral RNA Synthesis RdRp->ViralRNA ChainTermination Chain Termination RdRp->ChainTermination

Deuremidevir Solubility and Formulation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Deuremidevir (also known as VV116). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Deuremidevir for experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and application of Deuremidevir in your research.

Frequently Asked Questions (FAQs)

Q1: What is Deuremidevir and why is its solubility a concern?

A1: Deuremidevir (VV116) is a deuterated tri-isobutyrate ester prodrug of a nucleoside analog, which is an active metabolite of remdesivir.[1][2] As a prodrug, it is designed to be metabolized into its active form within the body.[3] Like many nucleoside analogs, Deuremidevir has poor water solubility, which can present challenges for its use in in vitro and in vivo experiments.[2] Inconsistent dissolution can lead to variability in experimental results and lower-than-expected potency.

Q2: What are the known solvents for Deuremidevir?

A2: Deuremidevir is highly soluble in dimethyl sulfoxide (DMSO).[4][5] It is reported to be insoluble in water.[5] For experimental purposes, preparing a concentrated stock solution in DMSO is the recommended starting point.

Q3: How can I prepare a stock solution of Deuremidevir?

A3: To prepare a stock solution, dissolve Deuremidevir powder in high-purity, anhydrous DMSO.[4][5] It is advisable to prepare a high-concentration stock solution (e.g., 100 mM) to minimize the final concentration of DMSO in your experimental medium. To avoid potential degradation from moisture absorption in DMSO, it is recommended to use fresh DMSO for preparing solutions.[5]

Q4: What is the maximum concentration of Deuremidevir in DMSO?

A4: The maximum reported concentration of Deuremidevir in DMSO is 250 mg/mL.[4]

Q5: How should I store Deuremidevir solutions?

A5: Deuremidevir powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing and using Deuremidevir solutions for experiments.

Problem 1: Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media).
  • Possible Cause: The poor aqueous solubility of Deuremidevir causes it to precipitate when the highly concentrated DMSO stock is diluted into an aqueous environment. The final concentration in the aqueous medium may exceed its solubility limit.

  • Solutions:

    • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of Deuremidevir in your experiment.

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a serial dilution. First, dilute the DMSO stock into a small volume of the aqueous buffer while vortexing, and then add this intermediate dilution to the final volume.

    • Use of Co-solvents: For in vivo studies, and adaptable for in vitro assays, a co-solvent system can be employed. A suggested formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline.[6]

    • Employ Solubilizing Excipients: Cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), have been successfully used to enhance the solubility of the related compound, remdesivir, and can be a viable strategy for Deuremidevir.[6]

Problem 2: Cloudiness or precipitate formation in cell culture media during incubation.
  • Possible Cause: The compound may be degrading or precipitating over time at 37°C in the complex environment of the cell culture medium.

  • Solutions:

    • Pre-warm the Medium: Always pre-warm the cell culture medium to 37°C before adding the Deuremidevir solution.

    • Vehicle Control: Always include a vehicle control in your experiments (i.e., the same final concentration of DMSO and any other co-solvents without the drug) to account for any solvent-induced effects.

    • Stability Check: Perform a preliminary experiment to check the stability of your final Deuremidevir solution in the cell culture medium over the duration of your planned experiment. This can be done by incubating the solution and observing for any precipitation at different time points.

Quantitative Solubility Data

The following tables summarize the known solubility data for Deuremidevir.

Table 1: Solubility in Organic Solvents

SolventMaximum Concentration (mg/mL)Molar Concentration (mM)Reference
Dimethyl Sulfoxide (DMSO)250428.49[4]
Ethanol100198.98[5]

Table 2: Formulations for In Vivo Studies

Formulation ComponentsAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[6]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of Deuremidevir Stock Solution in DMSO
  • Weigh the desired amount of Deuremidevir hydrobromide powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired concentration (e.g., 100 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[6]

Protocol 2: Preparation of Deuremidevir Working Solution for Cell-Based Assays
  • Thaw an aliquot of the Deuremidevir DMSO stock solution at room temperature.

  • Pre-warm your cell culture medium to 37°C.

  • Perform a serial dilution of the DMSO stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations. It is critical to maintain the final DMSO concentration below a level that is toxic to the cells (typically ≤ 0.5%).

  • Gently mix the solution after each dilution step.

  • Add the final working solutions to your cell cultures immediately.

Visualizations

experimental_workflow Experimental Workflow for Deuremidevir Solubilization cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation (for Cell Culture) cluster_invivo In Vivo Formulation weigh Weigh Deuremidevir Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Cryovials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw DMSO Stock store->thaw For Immediate Use cosolvent Co-solvent Method (DMSO, PEG300, Tween-80) store->cosolvent For In Vivo Studies cyclodextrin Cyclodextrin Method (SBE-β-CD) store->cyclodextrin serial_dilute Perform Serial Dilution in Medium thaw->serial_dilute prewarm Pre-warm Cell Culture Medium (37°C) prewarm->serial_dilute add_to_cells Add to Cell Cultures serial_dilute->add_to_cells

Caption: Workflow for preparing Deuremidevir solutions.

troubleshooting_logic Troubleshooting Precipitation of Deuremidevir cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time start Precipitation Observed cause_aq Poor Aqueous Solubility start->cause_aq Upon dilution in aqueous buffer cause_instability Compound Instability at 37°C start->cause_instability During incubation sol_lower_conc Lower Final Concentration cause_aq->sol_lower_conc sol_serial Use Stepwise Dilution cause_aq->sol_serial sol_cosolvent Use Co-solvents cause_aq->sol_cosolvent sol_prewarm Pre-warm Medium cause_instability->sol_prewarm sol_stability_check Perform Stability Check cause_instability->sol_stability_check

Caption: Logic diagram for troubleshooting Deuremidevir precipitation.

References

Technical Support Center: Addressing Potential for Viral Resistance to JT001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on monitoring and troubleshooting potential viral resistance to JT001, an oral nucleoside analog targeting the viral RNA-dependent RNA polymerase (RdRp).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might resistance develop?

A1: this compound, also known as VV116, is a prodrug of a nucleoside analog.[1][2] After administration, it is metabolized into its active triphosphate form, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1][2]

Viral resistance to this compound is likely to emerge through mutations in the gene encoding the RdRp. These mutations may alter the enzyme's structure, reducing the binding affinity of the activated this compound metabolite and thereby decreasing its inhibitory effect.

Q2: What are the signs of potential this compound resistance in my in vitro experiments?

A2: Signs of potential resistance in cell culture experiments include:

  • A gradual or sudden increase in the 50% effective concentration (EC50) of this compound required to inhibit viral replication.

  • The reappearance of viral cytopathic effect (CPE) in the presence of this compound concentrations that were previously effective.

  • The ability of the virus to replicate to high titers in the presence of this compound.

Q3: What are the primary methods for detecting and characterizing this compound resistance?

A3: The two primary approaches for assessing viral resistance are:

  • Phenotypic Assays: These methods, such as plaque reduction assays and TCID50 assays, directly measure the susceptibility of the virus to the antiviral drug.[3] An increase in the EC50 value compared to the wild-type virus is indicative of resistance.

  • Genotypic Assays: These involve sequencing the viral RdRp gene to identify mutations that may confer resistance.[3] Sanger sequencing is a common method for this purpose.

Q4: Are there known mutations that confer resistance to nucleoside analogs like this compound?

A4: While specific resistance mutations to this compound have not been extensively documented in the public domain, studies on the similar drug remdesivir, which also targets the SARS-CoV-2 RdRp, have identified several mutations associated with reduced susceptibility. These include substitutions such as V166A, N198S, S759A, V792I, and C799F/R in the nsp12 protein (RdRp).[4][5] It is plausible that similar mutations could lead to resistance to this compound.

Troubleshooting Guides

Phenotypic Assays (Plaque Assay & TCID50)
Issue Possible Cause Troubleshooting Steps
No plaques or CPE observed even in untreated controls 1. Virus stock has low titer or is non-viable. 2. Host cells are not susceptible to the virus. 3. Incorrect incubation conditions.1. Titer a fresh aliquot of the virus stock. 2. Confirm that the cell line used is appropriate for the virus. 3. Verify incubator temperature and CO2 levels.
Inconsistent plaque sizes or CPE 1. Uneven cell monolayer. 2. Pipetting errors during serial dilutions. 3. Overlay solidified unevenly (plaque assay).1. Ensure even seeding of cells to achieve a uniform monolayer. 2. Use calibrated pipettes and change tips between dilutions. 3. Ensure the plate is level during overlay solidification.
High variability between replicate wells 1. Inaccurate pipetting. 2. Edge effects in the plate.1. Pay close attention to pipetting technique and volumes. 2. Avoid using the outer wells of the plate if edge effects are suspected. Fill outer wells with sterile PBS.
EC50 values are unexpectedly high for wild-type virus 1. This compound stock solution has degraded. 2. Error in this compound concentration calculation.1. Prepare fresh this compound stock solutions. 2. Double-check all calculations for drug dilutions.
Genotypic Assays (Sanger Sequencing)
Issue Possible Cause Troubleshooting Steps
No PCR product or weak amplification 1. Poor RNA quality. 2. Inefficient primers. 3. Suboptimal PCR conditions.1. Use a robust RNA extraction method and assess RNA integrity. 2. Design and validate new primers for the RdRp gene. 3. Optimize annealing temperature and extension time.
Poor quality sequencing data (high background, weak signal) 1. Insufficient or poor-quality PCR product. 2. Contamination of PCR product.1. Purify the PCR product before sequencing. 2. Run a gel to confirm a single, specific PCR product.
Ambiguous base calls in the sequence 1. Presence of a mixed viral population (wild-type and mutant).1. Consider subcloning the PCR product into a plasmid for sequencing of individual clones.

Data Presentation

Table 1: Hypothetical Phenotypic Susceptibility of this compound against Wild-Type and Mutant Viruses

Viral StrainRdRp MutationEC50 (µM)Fold-Change in EC50
Wild-TypeNone0.51.0
Mutant AS759A2.55.0
Mutant BV792I4.08.0
Mutant CS759A + V792I15.030.0

Table 2: Hypothetical Frequency of Resistance Mutations after In Vitro Passage with this compound

Passage NumberThis compound Concentration (µM)Predominant RdRp MutationFrequency (%)
51.0None0
102.5S759A15
155.0V792I40
2010.0S759A + V792I75

Experimental Protocols

Protocol 1: Plaque Reduction Assay
  • Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer overnight.

  • Virus Dilution: Prepare serial 10-fold dilutions of the viral stock.

  • Drug Preparation: Prepare serial dilutions of this compound in culture medium.

  • Infection: Pre-incubate the virus dilutions with equal volumes of the this compound dilutions for 1 hour at 37°C.

  • Adsorption: Remove the culture medium from the cells and inoculate with the virus-drug mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding this compound concentration.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-4 days).

  • Staining: Fix the cells and stain with a solution like crystal violet to visualize and count the plaques.

  • Analysis: Calculate the percentage of plaque reduction at each this compound concentration compared to the untreated control. Determine the EC50 value using a dose-response curve.

Protocol 2: TCID50 Assay
  • Cell Seeding: Seed host cells in a 96-well plate and incubate overnight to form a monolayer.

  • Virus and Drug Preparation: Prepare serial 10-fold dilutions of the virus and serial 2-fold dilutions of this compound.

  • Infection: Add the this compound dilutions to the wells, followed by the virus dilutions. Include cell-only and virus-only controls.

  • Incubation: Incubate the plate at 37°C for 3-5 days.

  • CPE Observation: Observe the wells for the presence of cytopathic effect (CPE) under a microscope.

  • Analysis: Calculate the 50% tissue culture infective dose (TCID50) using the Reed-Muench method for each this compound concentration. Determine the EC50 as the concentration of this compound that reduces the viral titer by 50%.

Protocol 3: Sanger Sequencing of the Viral RdRp Gene
  • RNA Extraction: Extract viral RNA from cell culture supernatant containing the virus of interest.

  • Reverse Transcription (RT-PCR): Synthesize cDNA from the viral RNA using a reverse transcriptase and primers specific to the RdRp gene.

  • PCR Amplification: Amplify the full-length or specific regions of the RdRp cDNA using high-fidelity DNA polymerase and specific primers.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sequencing Reaction: Set up Sanger sequencing reactions using the purified PCR product, a sequencing primer (forward or reverse), and a sequencing mix containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs.

  • Capillary Electrophoresis: Run the sequencing reaction products on a capillary electrophoresis instrument.

  • Sequence Analysis: Analyze the resulting chromatogram and compare the sequence to the wild-type RdRp sequence to identify mutations.

Mandatory Visualizations

JT001_Mechanism_and_Resistance cluster_cell Host Cell cluster_resistance Resistance Mechanism JT001_prodrug This compound (Prodrug) Active_metabolite Active Metabolite (NTP analog) JT001_prodrug->Active_metabolite Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_metabolite->RdRp Inhibition Inhibition Active_metabolite->Inhibition Viral_RNA_synthesis Viral RNA Synthesis RdRp->Viral_RNA_synthesis Viral_Replication Viral Replication Viral_RNA_synthesis->Viral_Replication RdRp_mutation RdRp Mutation Reduced_binding Reduced binding of active metabolite RdRp_mutation->Reduced_binding Resistance_Monitoring_Workflow start Start: Virus sample from in vitro or in vivo study phenotypic_assay Phenotypic Assay (Plaque Reduction or TCID50) start->phenotypic_assay genotypic_assay Genotypic Assay (RdRp Sequencing) start->genotypic_assay ec50_determination Determine EC50 phenotypic_assay->ec50_determination compare_ec50 Compare EC50 to Wild-Type ec50_determination->compare_ec50 no_change No significant change (Susceptible) compare_ec50->no_change No increase_ec50 Significant increase in EC50 (Potential Resistance) compare_ec50->increase_ec50 Yes increase_ec50->genotypic_assay correlate Correlate Genotype with Phenotype sequence_analysis Sequence Analysis genotypic_assay->sequence_analysis identify_mutations Identify Mutations sequence_analysis->identify_mutations identify_mutations->correlate

References

Technical Support Center: Optimizing Cell Culture Conditions for JT001 Antiviral Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell culture-based assays to test the antiviral activity of JT001 against influenza A virus.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Problem 1: High Variability in Antiviral Assay Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and verify cell counts with a hemocytometer or automated cell counter for each experiment.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
Variable Virus Titer Aliquot and store the virus stock at -80°C to avoid multiple freeze-thaw cycles. Re-titer the virus stock periodically using a plaque assay or TCID50 assay to ensure consistent multiplicity of infection (MOI) in your experiments.
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing between each dilution step.
Cell Health Issues Monitor cell morphology daily. Ensure cells are within a low passage number and are not overgrown or stressed before initiating the assay.[1]

Problem 2: No Antiviral Effect Observed with this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Drug Concentration Verify the stock concentration of this compound and perform fresh serial dilutions. Ensure the final concentrations used in the assay are within a relevant range based on preliminary cytotoxicity data.
Compound Instability Check the stability of this compound in the culture medium under experimental conditions (e.g., 37°C, 5% CO2). Consider the timing of compound addition in relation to virus infection.
Mechanism of Action The antiviral activity of this compound may be specific to certain stages of the viral life cycle.[2] Vary the time of compound addition (pre-infection, co-infection, post-infection) to investigate at which stage it may be active.[3]
Cell Line Specificity The antiviral effect of this compound may be dependent on host cell factors. Consider testing in a different susceptible cell line to rule out cell-type-specific effects.

Problem 3: High Cytotoxicity Observed

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inaccurate Drug Concentration Double-check the calculation of the stock solution and dilutions. An error in calculation can lead to unintentionally high concentrations.
Solvent Toxicity If using a solvent (e.g., DMSO) to dissolve this compound, ensure the final concentration of the solvent in the culture medium is non-toxic to the cells. Run a solvent control to assess its effect on cell viability.
Compound is Inherently Toxic The observed effect may be due to general cytotoxicity rather than specific antiviral activity. It is crucial to determine the 50% cytotoxic concentration (CC50) and compare it to the 50% effective concentration (EC50) to calculate the selectivity index (SI = CC50/EC50). A higher SI value indicates a more promising safety profile.[1]
Contamination Microbial contamination can cause cell death.[4][5] Regularly check cultures for signs of contamination.

Frequently Asked Questions (FAQs)

General Cell Culture

  • Q1: What are the optimal cell culture conditions for Madin-Darby Canine Kidney (MDCK) cells for influenza A virus experiments?

    • A1: MDCK cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). For virus infection experiments, the serum concentration is usually reduced or the medium is replaced with a serum-free formulation, as serum can inhibit viral entry and replication.[6][7] Cells should be incubated at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Q2: How do I prevent contamination in my cell cultures?

    • A2: Strict aseptic technique is paramount.[5] Always work in a certified biological safety cabinet, sterilize all equipment and reagents, and regularly clean incubators and water baths.[4][5] Periodically test your cultures for mycoplasma contamination, which is not visible by standard microscopy.[4][5]

Antiviral Testing with this compound

  • Q3: How do I determine the appropriate concentration range of this compound for my antiviral assays?

    • A3: First, you need to determine the cytotoxicity of this compound on your host cells (e.g., MDCK) using an assay like the MTT assay. This will give you the 50% cytotoxic concentration (CC50). For antiviral testing, you should use a range of concentrations below the CC50 to ensure that any observed reduction in virus titer is due to the antiviral activity of the compound and not cell death.[1]

  • Q4: What is the difference between a plaque reduction assay and a TCID50 assay?

    • A4: A plaque reduction assay measures the ability of a compound to reduce the number of viral plaques, where each plaque is initiated by a single infectious virus particle.[8][9] It provides a quantitative measure of infectious virus particles (Plaque Forming Units per mL). The TCID50 (50% Tissue Culture Infectious Dose) assay determines the virus dilution at which 50% of the cell cultures are infected.[10][11][12] Both are used to quantify viral titers.

Experimental Protocols

1. MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[13][14][15]

  • Materials:

    • MDCK cells

    • Complete growth medium

    • This compound stock solution

    • 96-well microtiter plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14][15]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed MDCK cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cell controls and solvent controls.

    • Incubate the plate for 48-72 hours (this should match the duration of your antiviral assay).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16]

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

    • Read the absorbance at 570 nm using a microplate reader.[15]

    • Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC50 value.

2. Plaque Reduction Assay

This assay is considered the gold standard for quantifying infectious virus titers.[8][9]

  • Materials:

    • Confluent MDCK cell monolayers in 6-well plates

    • Influenza A virus stock

    • This compound

    • Serum-free medium containing TPCK-trypsin (to facilitate viral entry)

    • Agarose or Avicel overlay medium

    • Crystal violet staining solution

  • Procedure:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Wash the confluent MDCK cell monolayers with PBS.

    • Pre-incubate the cells with the this compound dilutions for 1 hour at 37°C.

    • Infect the cells with a dilution of influenza A virus that will produce 50-100 plaques per well for 1 hour at 37°C.

    • Remove the virus inoculum and add 2 mL of the overlay medium containing the respective concentrations of this compound.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

    • Fix the cells with 10% formalin and stain with crystal violet solution.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the EC50 value.

Visualizations

Experimental_Workflow_for_JT001_Antiviral_Testing cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Data Analysis P1_1 Seed MDCK cells P1_2 Treat with this compound dilutions P1_1->P1_2 P1_3 MTT Assay P1_2->P1_3 P1_4 Determine CC50 P1_3->P1_4 P3_1 Calculate Selectivity Index (SI = CC50 / EC50) P1_4->P3_1 P2_1 Seed MDCK cells P2_2 Pre-treat with this compound P2_1->P2_2 P2_3 Infect with Influenza A Virus P2_2->P2_3 P2_4 Plaque Reduction Assay P2_3->P2_4 P2_5 Determine EC50 P2_4->P2_5 P2_5->P3_1 Influenza_Virus_Signaling_Pathways cluster_0 Host Cell cluster_1 Signaling Pathways Activated by Virus Influenza_Virus Influenza A Virus NFkB NF-κB Pathway Influenza_Virus->NFkB activates PI3K_Akt PI3K/Akt Pathway Influenza_Virus->PI3K_Akt activates MAPK MAPK Pathway Influenza_Virus->MAPK activates Viral_Replication Viral Replication NFkB->Viral_Replication promotes PI3K_Akt->Viral_Replication promotes MAPK->Viral_Replication promotes This compound This compound This compound->NFkB potentially inhibits This compound->PI3K_Akt potentially inhibits This compound->MAPK potentially inhibits

References

Validation & Comparative (nlrp3 Inhibitor)

A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: JT001 vs. MCC950

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of the NLRP3 inflammasome represents a promising therapeutic strategy for a host of inflammatory diseases. This guide provides an objective in vitro comparison of two prominent NLRP3 inhibitors, JT001 and MCC950, summarizing key efficacy data and detailing the experimental protocols for their evaluation.

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of conditions, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of pharmaceutical research.

This guide focuses on the in vitro efficacy of two such inhibitors: this compound, a novel and highly specific inhibitor, and MCC950, a widely studied benchmark compound.

Quantitative Efficacy Comparison

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) for this compound and MCC950 in inhibiting NLRP3 inflammasome-mediated cytokine release. The data is compiled from studies utilizing human cell lines and similar experimental conditions to facilitate a direct comparison.

CompoundCell TypeStimulationCytokine MeasuredIC50 (nM)Reference
This compound Human Kupffer CellsLPS + NigericinIL-1β62[1]
This compound Human Kupffer CellsLPS + NigericinIL-1874[1]
MCC950 Human THP-1 MacrophagesLPS + NigericinIL-1β14.3[2]
MCC950 Human MonocytesLPS + NigericinIL-1β~37-100[2]
MCC950 Muckle-Wells Syndrome Patient PBMCsLPSIL-1β70.4[3]
MCC950 Human Whole BloodLPS + NigericinIL-1β627[3]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies, such as cell type, passage number, and specific reagent concentrations.

Mechanism of Action

Both this compound and MCC950 are highly specific inhibitors of the NLRP3 inflammasome.[1][4] They function by directly targeting the NLRP3 protein, thereby preventing its assembly and subsequent activation of caspase-1.[1][4] This blockade of the inflammasome complex effectively inhibits the maturation and release of IL-1β and IL-18, and can prevent pyroptosis.[1] Importantly, these inhibitors have been shown to be selective for the NLRP3 inflammasome, with no significant activity against other inflammasomes like AIM2 or NLRC4.[4]

Experimental Protocols

The following is a generalized protocol for assessing the in vitro efficacy of NLRP3 inflammasome inhibitors, based on common methodologies cited in the literature.

Objective: To determine the IC50 value of a test compound (e.g., this compound or MCC950) for the inhibition of NLRP3 inflammasome-dependent IL-1β release in human monocytic cells.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP (NLRP3 activators)

  • Test compound (this compound or MCC950) dissolved in a suitable solvent (e.g., DMSO)

  • Enzyme-linked immunosorbent assay (ELISA) kit for human IL-1β

  • 96-well cell culture plates

  • Standard laboratory equipment (incubator, centrifuge, plate reader, etc.)

Procedure:

  • Cell Culture and Seeding:

    • Culture human monocytic cells according to standard protocols.

    • For THP-1 cells, differentiate into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Priming:

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test compound (this compound or MCC950) in cell culture medium.

    • After the priming step, remove the LPS-containing medium and add the medium containing the different concentrations of the inhibitor. Incubate for 1 hour.

  • NLRP3 Activation:

    • Add an NLRP3 activator, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to the wells and incubate for an additional 1-2 hours.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant for cytokine analysis.

  • Cytokine Measurement:

    • Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the IL-1β concentration against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in IL-1β release compared to the vehicle-treated control.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription Stimuli Stimuli (e.g., Nigericin, ATP) Efflux K+ Efflux Stimuli->Efflux NLRP3_inactive Inactive NLRP3 Efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Casp1_pro Pro-Caspase-1 Casp1_pro->Inflammasome Casp1_active Active Caspase-1 Inflammasome->Casp1_active Inhibitor This compound / MCC950 Inhibitor->NLRP3_active blocks assembly IL1b_pro Pro-IL-1β Casp1_active->IL1b_pro cleaves IL18_pro Pro-IL-18 Casp1_active->IL18_pro cleaves GSDMD_pro Pro-Gasdermin D Casp1_active->GSDMD_pro cleaves IL1b_mature Mature IL-1β (Secretion) IL1b_pro->IL1b_mature IL18_mature Mature IL-18 (Secretion) IL18_pro->IL18_mature GSDMD_pore Gasdermin D Pore (Pyroptosis) GSDMD_pro->GSDMD_pore

Caption: NLRP3 Inflammasome Activation and Inhibition.

Experimental_Workflow In Vitro NLRP3 Inhibition Assay Workflow A 1. Seed Human Monocytic Cells B 2. Prime with LPS (3-4 hours) A->B C 3. Treat with Inhibitor (this compound or MCC950) (1 hour) B->C D 4. Activate with Nigericin or ATP (1-2 hours) C->D E 5. Collect Supernatant D->E F 6. Measure IL-1β by ELISA E->F G 7. Analyze Data (IC50 Calculation) F->G

Caption: Experimental Workflow for In Vitro Inhibition Assay.

References

A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: Benchmarking JT001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target in a wide array of inflammatory and autoimmune diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, driving pathological inflammation. Consequently, the development of small molecule inhibitors targeting NLRP3 is a highly active area of research. This guide provides a head-to-head comparison of JT001, a selective NLRP3 inhibitor, with other notable inhibitors in the field, supported by available preclinical data.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The "priming" step involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically through the activation of pattern recognition receptors like Toll-like receptors (TLRs). The "activation" step is triggered by a diverse range of stimuli, leading to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent maturation and secretion of IL-1β and IL-18.

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Comparative Analysis of NLRP3 Inhibitors

This section provides a comparative overview of this compound and other key NLRP3 inhibitors. The data presented is based on publicly available preclinical findings. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for various NLRP3 inhibitors in different cellular assays.

InhibitorAssay SystemTarget ReadoutIC50 (nM)Citation(s)
This compound Human Kupffer Cells (LPS + Nigericin)IL-1β Release62[1]
Human Kupffer Cells (LPS + Nigericin)IL-18 Release74[1]
MCC950 Mouse Bone Marrow-Derived Macrophages (BMDMs)IL-1β Release7.5[2]
Human Monocyte-Derived Macrophages (HMDMs)IL-1β Release8.1[2]
Dapansutrile (OLT1177) J774 MacrophagesIL-1β and IL-18 Release1[3]
DFV890 Human Myeloid Cell Populations (LPS-induced)IL-1β Release1.0 - 2.9 (free IC50)[4]
VTX2735 Human Monocytes (wild-type NLRP3)IL-1β Release2[5]
Human Whole Blood (LPS + ATP)IL-1β Release60[5]
NT-0796 Human Peripheral Blood Mononuclear Cells (PBMCs)IL-1β Release0.32[6]
Human BloodIL-1β Release6.8[7]
Usnoflast (ZYIL1) Human Monocyte Cell Line (THP-1)IL-1β Release11[8]
Human PBMCsIL-1β Release4.5[8]
HT-6184 THP-1 CellsIL-1β Release46[9]
Mechanism of Action and Selectivity
InhibitorMechanism of ActionSelectivityKey FeaturesCitation(s)
This compound Inhibits NLRP3 inflammasome assembly.Selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.Developed to overcome liver toxicity of MCC950, but showed kidney toxicity.[1][10]
MCC950 Directly binds to the NACHT domain of NLRP3, preventing its conformational change and oligomerization.Highly selective for NLRP3.A well-characterized tool compound, but clinical development was halted due to liver enzyme elevation.[2][11]
Dapansutrile (OLT1177) Inhibits NLRP3 ATPase activity, blocking the interaction between NLRP3 and ASC.Specific for the NLRP3 inflammasome.Orally bioavailable and has shown safety in early clinical trials.[3][12][13]
DFV890 Directly binds to and inhibits the NLRP3 protein.Selective NLRP3 inhibitor.Currently in Phase II clinical trials for various inflammatory conditions.[4][14]
VTX2735 Potent and selective inhibitor of NLRP3.Peripherally restricted, does not cross the blood-brain barrier.Has shown clinical proof-of-concept in Cryopyrin-Associated Periodic Syndromes (CAPS).[5][15]
NT-0796 Potent and selective NLRP3 inflammasome inhibitor.Brain-penetrant.Undergoing clinical investigation for neuroinflammatory disorders.[6][7]
Selnoflast Selective and reversible inhibitor of the NLRP3 inflammasome.Orally active.In clinical development by Roche for neuro-inflammatory conditions.
Usnoflast (ZYIL1) Potent and selective oral NLRP3 inhibitor.Brain-penetrant.Has shown efficacy in preclinical models of neuroinflammation and is in clinical trials for ALS.[8][16][17]
HT-6184 Allosterically targets NEK7, a critical component for NLRP3 inflammasome assembly and activity.Targets both priming and assembly of the NLRP3 inflammasome.First-in-class NEK7/NLRP3 inhibitor that has completed Phase I trials.[18][19][20]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of NLRP3 inhibitor activity. Below are standardized methodologies for key in vitro and in vivo assays.

In Vitro NLRP3 Inflammasome Inhibition Assay

This assay measures the ability of a compound to inhibit the release of IL-1β from cultured immune cells following NLRP3 inflammasome activation.

Experimental_Workflow cluster_workflow In Vitro Inhibition Assay Workflow start Start: Immune Cell Culture (e.g., BMDMs, PBMCs) priming Priming (Signal 1): Incubate with LPS start->priming inhibitor Inhibitor Treatment: Add this compound or other inhibitors priming->inhibitor activation Activation (Signal 2): Add NLRP3 activator (e.g., ATP, Nigericin) inhibitor->activation incubation Incubate activation->incubation collection Collect Supernatant incubation->collection elisa Measure IL-1β levels (ELISA) collection->elisa analysis Data Analysis: Calculate IC50 elisa->analysis end End analysis->end

Caption: General workflow for an in vitro NLRP3 inhibition assay.

1. Cell Culture and Priming:

  • Culture primary immune cells (e.g., mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs)) or a suitable cell line (e.g., THP-1 monocytes) under standard conditions.

  • Prime the cells with lipopolysaccharide (LPS; typically 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

2. Inhibitor Treatment:

  • Following priming, treat the cells with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control for 30-60 minutes.

3. NLRP3 Activation:

  • Add a known NLRP3 activator, such as ATP (5 mM) or Nigericin (5 µM), to the cell culture and incubate for an additional 1-2 hours.

4. Cytokine Measurement:

  • Centrifuge the cell plates to pellet the cells and collect the supernatant.

  • Quantify the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • Plot the IL-1β concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Murine Model of NLRP3-Driven Inflammation

In vivo models are crucial for evaluating the efficacy of NLRP3 inhibitors in a physiological context. The LPS-induced systemic inflammation model is a commonly used acute model.

1. Animal Model:

  • Use C57BL/6 mice or other appropriate strains. Acclimatize the animals for at least one week before the experiment.

2. Inhibitor Administration:

  • Administer the test inhibitor (e.g., this compound) or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory challenge.

3. Inflammatory Challenge:

  • Inject the mice with a sublethal dose of LPS (e.g., 20 mg/kg, intraperitoneally) to induce systemic inflammation.

4. Sample Collection:

  • At a specified time point after LPS injection (e.g., 4-6 hours), collect blood via cardiac puncture or retro-orbital bleeding.

  • Euthanize the mice and collect peritoneal lavage fluid and/or relevant tissues.

5. Cytokine Analysis:

  • Prepare serum from the blood samples and clarify the peritoneal lavage fluid by centrifugation.

  • Measure the levels of IL-1β and other relevant cytokines in the serum and peritoneal fluid using ELISA.

6. Data Analysis:

  • Compare the cytokine levels in the inhibitor-treated groups to the vehicle-treated control group to determine the in vivo efficacy of the inhibitor.

Conclusion

This compound is a potent and selective NLRP3 inhibitor that has demonstrated efficacy in preclinical models of inflammation. While it was developed to mitigate the liver toxicity observed with the first-generation inhibitor MCC950, its own renal toxicity has posed a challenge for its clinical development.[10] The field of NLRP3 inhibitors is rapidly evolving, with a diverse range of molecules in various stages of development, each with its own unique profile of potency, selectivity, and pharmacokinetic properties. This guide provides a snapshot of the current landscape, highlighting the comparative data that is crucial for researchers and drug developers to make informed decisions in the pursuit of novel therapies for NLRP3-driven diseases. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of emerging NLRP3 inhibitors.

References

validating the specificity of JT001 for the NLRP3 inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

JT001 is a potent, specific, and orally bioavailable small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. Developed to overcome the liver toxicity associated with the well-known NLRP3 inhibitor MCC950, this compound has demonstrated significant promise in preclinical models of inflammation. However, it has also been associated with its own set of toxicological concerns, primarily related to kidney health.[1] This guide provides a comprehensive comparison of this compound with other NLRP3 inhibitors, supported by experimental data and detailed methodologies, to assist researchers in evaluating its suitability for their studies.

Performance Comparison

Quantitative analysis of the inhibitory activity of this compound and comparator compounds against the NLRP3 inflammasome is crucial for assessing its potency and specificity. The following tables summarize the available data from in vitro cell-based assays.

Table 1: Inhibition of IL-1β Release in Human Peripheral Blood Mononuclear Cells (hPBMCs)

CompoundStimulusIC50 (nM)
This compound LPS + ATPData not publicly available
JT002 *LPS + ATP4
MCC950LPS + ATP~15-20

*JT002 is a structurally related and more potent analog of this compound.[2]

Table 2: Inhibition of Pyroptosis in Mouse Bone Marrow-Derived Macrophages (mBMDMs)

CompoundStimulusIC50 (nM)
This compound LPS + NigericinData not publicly available
JT002 *LPS + Nigericin7
MCC950LPS + Nigericin~35

*JT002 is a structurally related and more potent analog of this compound.[2]

Table 3: Selectivity Profile of JT002 (a close analog of this compound) Against Other Inflammasomes

InflammasomeStimulusJT002 Inhibition (at 10 µM)
NLRP1Poly(dA:dT)No inhibition
NLRC4S. typhimuriumNo inhibition
AIM2Poly(dA:dT)No inhibition

This data for the closely related JT002 suggests that the chemical scaffold of this compound is highly selective for the NLRP3 inflammasome.[2]

Signaling Pathways and Experimental Workflows

To understand the validation process for NLRP3 inhibitors like this compound, it is essential to visualize the underlying biological pathways and experimental procedures.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b transcription NLRP3_gene NLRP3 NFkB->NLRP3_gene transcription IL1b mature IL-1β pro_IL1b->IL1b Stimuli K+ efflux, ROS, etc. NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Inflammasome NLRP3 Inflammasome (Assembly) pro_caspase1->Inflammasome Caspase1 active Caspase-1 Inflammasome->Caspase1 cleavage Caspase1->pro_IL1b cleavage GSDMD Gasdermin D Caspase1->GSDMD cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis This compound This compound This compound->Inflammasome inhibits assembly

NLRP3 Inflammasome Signaling Pathway

The diagram above illustrates the two-signal model of NLRP3 inflammasome activation. Signal 1 (priming), typically initiated by pathogen- or danger-associated molecular patterns (PAMPs or DAMPs), leads to the upregulation of NLRP3 and pro-IL-1β. Signal 2 (activation), triggered by various stimuli, induces the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation, IL-1β maturation, and pyroptosis. This compound is understood to inhibit the assembly of the inflammasome complex.

Experimental_Workflow Experimental Workflow for Validating NLRP3 Inhibitor Specificity cluster_cell_prep 1. Cell Preparation cluster_priming_activation 2. Inflammasome Activation cluster_assays 3. Readouts cluster_selectivity 4. Specificity Testing Cell_Culture Culture immune cells (e.g., BMDMs, hPBMCs) Priming Prime cells with LPS (Signal 1) Cell_Culture->Priming Inhibitor_Treatment Treat with this compound or comparator (e.g., MCC950) Priming->Inhibitor_Treatment Activation Activate with NLRP3 stimulus (e.g., Nigericin, ATP) Inhibitor_Treatment->Activation Other_Inflammasomes Activate other inflammasomes (NLRC4, AIM2) Inhibitor_Treatment->Other_Inflammasomes Off_Target_Screening Broad off-target screening (e.g., kinase panels) Inhibitor_Treatment->Off_Target_Screening IL1b_ELISA IL-1β ELISA on supernatant Activation->IL1b_ELISA LDH_Assay LDH assay for pyroptosis Activation->LDH_Assay ASC_Speck ASC speck imaging Activation->ASC_Speck Western_Blot Caspase-1 cleavage Western Blot Activation->Western_Blot Inhibitor_Comparison Logical Comparison of NLRP3 Inhibitors cluster_inhibitors NLRP3 Inhibitors cluster_attributes Key Attributes This compound This compound Potency Potency This compound->Potency High Selectivity Selectivity for NLRP3 This compound->Selectivity High Liver_Toxicity Liver Toxicity This compound->Liver_Toxicity Low Concern Kidney_Toxicity Kidney Toxicity This compound->Kidney_Toxicity Known Concern MCC950 MCC950 MCC950->Potency High MCC950->Selectivity High MCC950->Liver_Toxicity Known Concern MCC950->Kidney_Toxicity Low Concern

References

Comparative Analysis of JT001 (VV116) Antiviral Activity Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in-vitro activity of JT001 (also known as VV116), an oral nucleoside analog for the treatment of COVID-19, with other authorized oral antiviral alternatives. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these antiviral agents.

Executive Summary

This compound (VV116) demonstrates broad-spectrum antiviral activity against various human and animal coronaviruses. Its mechanism of action, similar to its parent compound Remdesivir, involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. This guide summarizes the in-vitro efficacy of this compound in different cell lines and compares it with other oral antivirals, namely Molnupiravir and Nirmatrelvir (the active component of Paxlovid). While this compound's primary target is the viral RdRp, current research has not identified significant off-target effects on host cellular signaling pathways, indicating a high specificity for the viral replication machinery.

Comparative In-Vitro Antiviral Activity

The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of this compound (VV116), Molnupiravir, and Nirmatrelvir in various cell lines against SARS-CoV-2 and other coronaviruses. Lower values indicate higher potency.

Antiviral AgentVirusCell LineEC50 / IC50 (µM)Reference
This compound (VV116) HCoV-NL63Caco-22.097[1]
HCoV-229EMRC-52.351[1]
HCoV-OC43HCT-86.268[1]
MHVNCTC clone 9290.847[1]
FIPVCRFK0.665[1]
SARS-CoV-2Vero E60.35[2]
RSVA5491.20[3]
Remdesivir (Comparator) HCoV-NL63Caco-21.834[1]
HCoV-229EMRC-52.113[1]
HCoV-OC43HCT-85.893[1]
MHVNCTC clone 9290.758[1]
FIPVCRFK0.592[1]
Molnupiravir (EIDD-1931/NHC) SARS-CoV-2Vero0.3[4]
SARS-CoV-2Calu-30.08[4]
SARS-CoV-2Vero E6-GFP0.3[4]
SARS-CoV-2Huh70.4[4]
MERS-CoVVeroEC50 values reported[5]
MHV-A59DBT0.17[5]
Nirmatrelvir SARS-CoV-2VeroE6-TMPRSS20.019-0.033[6]
SARS-CoV-2A549-hACE20.08[7]
SARS-CoV-2Vero E64.4[7]
HCoV-OC43Huh70.09[8]
HCoV-229EHuh70.29[8]

Experimental Protocols

Viral Yield Reduction Assay (for this compound/VV116)

This assay is utilized to determine the concentration of an antiviral compound that inhibits viral replication by 50% (EC50).

  • Cell Seeding: Host cells appropriate for the specific virus (e.g., Caco-2 for HCoV-NL63) are seeded in 96-well plates and cultured to form a monolayer.

  • Virus Infection: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately following infection, the culture medium is replaced with fresh medium containing serial dilutions of the antiviral compound (e.g., VV116). A no-drug control is also included.

  • Incubation: The plates are incubated for a duration that allows for multiple rounds of viral replication (e.g., 24-72 hours).

  • Quantification of Viral Yield: The supernatant containing the progeny virus is collected. The viral titer in the supernatant is then quantified using methods such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: The viral titers from the treated wells are compared to the untreated control. The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay (for Molnupiravir and Nirmatrelvir)

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

  • Cell Seeding: As with the viral yield reduction assay, appropriate host cells are seeded in 96-well plates.

  • Compound Treatment and Infection: Cells are pre-treated with serial dilutions of the antiviral drug for a short period before being infected with the virus. Alternatively, the drug and virus are added concurrently.

  • Incubation: The plates are incubated for a period sufficient for the virus to cause a visible CPE in the untreated control wells.

  • CPE Evaluation: The extent of CPE in each well is observed and scored, often using a microscope. Alternatively, cell viability can be quantified using assays such as the MTT or MTS assay, which measure metabolic activity.

  • Data Analysis: The concentration of the drug that protects 50% of the cells from virus-induced death (EC50) is determined by plotting the percentage of cell viability against the drug concentration.

Mechanism of Action and Signaling Pathways

This compound (VV116) and Molnupiravir are both nucleoside analogs that, once inside the host cell, are converted into their active triphosphate forms. These active forms act as competitive inhibitors of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis. Nirmatrelvir, on the other hand, is a protease inhibitor that targets the viral main protease (Mpro or 3CLpro), an enzyme essential for cleaving the viral polyproteins into functional proteins required for viral replication.

The primary and currently understood mechanism of action for these drugs is the direct inhibition of viral components. There is currently no substantial evidence to suggest that this compound (VV116) or its alternatives significantly modulate host cellular signaling pathways as a primary mode of their antiviral activity. Their specificity for viral enzymes minimizes off-target effects on the host cell's signaling cascades.

Antiviral_Mechanism_of_Action cluster_host_cell Host Cell cluster_drugs Virus SARS-CoV-2 Receptor ACE2 Receptor Virus->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Entry Viral_RNA Viral RNA Genome (+ssRNA) Endocytosis->Viral_RNA Uncoating Polyproteins Viral Polyproteins Viral_RNA->Polyproteins Translation Negative_RNA Negative-sense RNA (-ssRNA) Viral_RNA->Negative_RNA Replication Assembly Virion Assembly Viral_RNA->Assembly Functional_Proteins Functional Viral Proteins (e.g., RdRp, Mpro) Polyproteins->Functional_Proteins Cleavage Negative_RNA->Viral_RNA Transcription Functional_Proteins->Assembly Release New Virions Assembly->Release Exocytosis This compound This compound (VV116) Molnupiravir This compound->Negative_RNA Inhibits RdRp Nirmatrelvir Nirmatrelvir (Paxlovid) Nirmatrelvir->Functional_Proteins Inhibits Mpro

Caption: Mechanism of action for oral antiviral drugs against SARS-CoV-2.

Conclusion

This compound (VV116) is a potent oral antiviral agent with demonstrated in-vitro efficacy against a range of coronaviruses in various cell types. Its performance is comparable to other authorized oral antivirals like Molnupiravir and Nirmatrelvir. The primary mechanism of action for this compound is the targeted inhibition of the viral RNA-dependent RNA polymerase, a mechanism that is highly specific to the virus and appears to have minimal impact on host cell signaling pathways. This specificity is a desirable characteristic for an antiviral drug, as it can lead to a more favorable safety profile. Further research into the potential for off-target effects is always warranted, but based on current data, this compound's activity is concentrated on disrupting the viral life cycle.

References

Navigating the NASH Therapeutic Landscape: A Comparative Guide to JT001 and Other Emerging Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 21, 2025 – As the global prevalence of nonalcoholic steatohepatitis (NASH) continues to rise, the demand for effective therapeutic interventions has reached a critical juncture. This guide provides a comprehensive comparison of a novel investigational therapy, JT001, with the first FDA-approved treatment, Resmetirom (Rezdiffra™), and other leading candidates in late-stage clinical development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of mechanisms of action, supporting experimental data, and clinical trial outcomes to inform the future of NASH treatment.

Executive Summary

Nonalcoholic steatohepatitis is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can progress to cirrhosis and hepatocellular carcinoma. The recent FDA approval of Resmetirom has marked a significant milestone, yet the complex pathophysiology of NASH necessitates a multi-faceted therapeutic approach. This guide introduces this compound, a hypothetical next-generation agent, and benchmarks it against key competitors:

  • This compound: A dual inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2) and Acetyl-CoA Carboxylase (ACC).

  • Resmetirom (Rezdiffra™): A thyroid hormone receptor-beta (THR-β) selective agonist.

  • Lanifibranor: A pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist.

  • Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist.

  • Pegozafermin: A fibroblast growth factor 21 (FGF21) analog.

This comparison will delve into the distinct mechanisms by which these agents address the multifaceted nature of NASH, including steatosis, inflammation, and fibrosis. We will present a synthesis of available preclinical and clinical data in a standardized format to facilitate objective evaluation.

Mechanisms of Action: A Diverse Attack on NASH Pathogenesis

The current pipeline of NASH therapeutics targets various pathways implicated in the disease's progression.

This compound (Hypothetical Dual DGAT2/ACC Inhibitor): this compound is conceptualized as a small molecule inhibitor that simultaneously targets two key enzymes in hepatic lipid metabolism. DGAT2 is the terminal enzyme in triglyceride synthesis, and its inhibition is expected to reduce hepatic steatosis. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, a rate-limiting step in de novo lipogenesis. By inhibiting both pathways, this compound aims to potently reduce liver fat accumulation and its downstream consequences.

Resmetirom (THR-β Agonist): Resmetirom is a liver-directed, orally active, selective agonist for THR-β.[1][2] Activation of THR-β in the liver increases hepatic fat metabolism and reduces lipotoxicity, leading to a decrease in steatosis, inflammation, and fibrosis.[1][3][4] Its selectivity for the beta isoform is designed to minimize potential side effects associated with THR-α activation in other tissues.[1]

Lanifibranor (pan-PPAR Agonist): Lanifibranor activates all three isoforms of the peroxisome proliferator-activated receptor: PPARα, PPARδ, and PPARγ.[5][6] This pan-agonist activity allows it to address multiple facets of NASH, including lipid metabolism, insulin sensitivity, inflammation, and fibrosis.[5][6]

Semaglutide (GLP-1 Receptor Agonist): Semaglutide, initially developed for type 2 diabetes, improves glycemic control, promotes weight loss, and reduces appetite.[7][8] In the context of NASH, its benefits are thought to be mediated through these systemic metabolic improvements, which indirectly reduce liver fat, inflammation, and lipotoxicity.[9]

Pegozafermin (FGF21 Analog): Pegozafermin is a long-acting analog of fibroblast growth factor 21, a key regulator of glucose and lipid metabolism.[10][11] It enhances insulin sensitivity, increases fatty acid oxidation, and has direct anti-inflammatory and anti-fibrotic effects on the liver.[12][13]

Signaling Pathway Diagrams

JT001_Mechanism_of_Action cluster_hepatocyte Hepatocyte Acetyl-CoA Acetyl-CoA ACC ACC Acetyl-CoA->ACC De_Novo_Lipogenesis De_Novo_Lipogenesis Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Inhibition Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids DGAT2 DGAT2 Fatty_Acids->DGAT2 Triglyceride_Synthesis Triglyceride_Synthesis Triglycerides Triglycerides DGAT2->Triglycerides Inhibition This compound This compound This compound->ACC This compound->DGAT2

Caption: this compound dual inhibition of ACC and DGAT2.

Resmetirom_Mechanism_of_Action cluster_hepatocyte Hepatocyte Resmetirom Resmetirom THR-β THR-β Resmetirom->THR-β Activation Gene_Expression Gene_Expression THR-β->Gene_Expression Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation De_Novo_Lipogenesis ↓ De Novo Lipogenesis Gene_Expression->De_Novo_Lipogenesis Steatosis Steatosis Fatty_Acid_Oxidation->Steatosis Reduces De_Novo_Lipogenesis->Steatosis Reduces Lanifibranor_Mechanism_of_Action cluster_hepatocyte Hepatocyte Lanifibranor Lanifibranor PPARa PPARα Lanifibranor->PPARa PPARd PPARδ Lanifibranor->PPARd PPARg PPARγ Lanifibranor->PPARg Lipid_Metabolism ↑ Lipid Metabolism PPARa->Lipid_Metabolism Insulin_Sensitivity ↑ Insulin Sensitivity PPARd->Insulin_Sensitivity Anti-inflammatory Anti-inflammatory Effects PPARg->Anti-inflammatory Anti-fibrotic Anti-fibrotic Effects PPARg->Anti-fibrotic NASH_Improvement NASH Improvement Lipid_Metabolism->NASH_Improvement Insulin_Sensitivity->NASH_Improvement Anti-inflammatory->NASH_Improvement Anti-fibrotic->NASH_Improvement Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Biopsy Baseline Liver Biopsy & MRI-PDFF Screening->Baseline_Biopsy Randomization Randomization Baseline_Biopsy->Randomization Treatment_Arm Investigational Drug Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Period 52-Week Treatment Period Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period End_of_Treatment_Biopsy End-of-Treatment Liver Biopsy & MRI-PDFF Treatment_Period->End_of_Treatment_Biopsy Data_Analysis Data Analysis (Primary Endpoints) End_of_Treatment_Biopsy->Data_Analysis

References

Validation & Comparative (antiviral)

A Head-to-Head Comparison of Oral Antivirals for COVID-19: JT001 (VV116) vs. Paxlovid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pivotal phase 3 clinical trial outcomes for two leading oral antiviral therapies in the treatment of mild-to-moderate COVID-19.

This guide provides a detailed comparison of JT001 (VV116) and Paxlovid (nirmatrelvir/ritonavir), focusing on their clinical trial outcomes, mechanisms of action, and experimental protocols. The information is intended for researchers, scientists, and drug development professionals engaged in the ongoing effort to combat SARS-CoV-2.

Executive Summary

A pivotal phase 3, non-inferiority, observer-blinded, randomized clinical trial (NCT05341609) directly compared the efficacy and safety of VV116 and Paxlovid in adults with mild-to-moderate COVID-19 at high risk for progression to severe disease. The trial demonstrated that VV116 was non-inferior to Paxlovid in achieving sustained clinical recovery, with a potentially more favorable safety profile.[1][2]

Data Presentation: Efficacy and Safety Outcomes

The following tables summarize the key quantitative data from the phase 3 clinical trial, providing a direct comparison of the performance of VV116 and Paxlovid.

Table 1: Primary and Secondary Efficacy Endpoints
EndpointVV116 (n=384)Paxlovid (n=387)Hazard Ratio (95% CI)
Median Time to Sustained Clinical Recovery (Primary) 4 days5 days1.17 (1.02 to 1.36)[2][3]
Time to Sustained Symptom Resolution 7 days7 daysSimilar between groups[3]
Time to First Negative SARS-CoV-2 Test 7 days7 daysSimilar between groups[3]
Progression to Severe/Critical COVID-19 or Death by Day 28 0 participants0 participantsN/A[2][3]
Table 2: Safety Profile and Adverse Events
Adverse Event (AE) CategoryVV116 (n=384)Paxlovid (n=387)
Incidence of Any Adverse Events 67.4%77.3%[2]
Incidence of Grade 3 or 4 Adverse Events 2.6%5.7%[3]
Most Common Adverse Events N/ADysgeusia, hypertriglyceridemia, hyperlipidemia[4]
Table 3: Viral and Symptom Rebound

A sub-study of the main trial investigated the incidence of viral load and symptom rebound after treatment.

Rebound TypeVV116 (n=165)Paxlovid (n=180)P-value
Viral Load Rebound 20.0%21.7%0.70[5]
Symptom Rebound 25.6%24.5%0.82[5]

Experimental Protocols

The pivotal head-to-head comparison was a phase 3, multicenter, single-blind, randomized, controlled, non-inferiority trial conducted in China during the Omicron wave.[1][3]

Study Population: The trial enrolled symptomatic adults with mild-to-moderate COVID-19 who were at high risk of progressing to severe disease. A total of 822 participants were randomized, with 771 receiving either VV116 or Paxlovid.[2]

Inclusion Criteria:

  • Adult patients with a confirmed positive SARS-CoV-2 test.

  • Experiencing one or more mild or moderate COVID-19 symptoms.

  • Judged by the investigator to be at high risk for progression to severe COVID-19.

Exclusion Criteria:

  • SpO2 ≤93% on room air or PaO2/FiO2 ≤ 300.

  • Requirement for or anticipated need for mechanical ventilation.

  • Known allergies to the study drug components.

  • Certain abnormal lab values (e.g., ALT or AST >1.5x ULN, eGFR <60 mL/min).

  • Pregnancy or breastfeeding.

Treatment Regimen:

  • VV116 Group: Received a 5-day course of oral VV116.[2][6]

  • Paxlovid Group: Received a 5-day course of oral nirmatrelvir-ritonavir.[2][6]

Endpoints:

  • Primary Endpoint: Time to sustained clinical recovery through day 28, defined as the alleviation of all targeted COVID-19 symptoms for two consecutive days.[2][6]

  • Secondary Endpoints: Included the percentage of participants with progression to severe COVID-19 or death, time to sustained symptom resolution, and time to a first negative SARS-CoV-2 test.[3]

Statistical Analysis: The primary analysis for non-inferiority was based on a hazard ratio with a prespecified margin. A lower boundary of the 95% confidence interval for the hazard ratio of more than 0.8 was considered to indicate non-inferiority.[2]

Mechanism of Action and Trial Workflow Visualizations

The following diagrams illustrate the distinct mechanisms of action of VV116 and Paxlovid, as well as the workflow of their comparative clinical trial.

Mechanism_of_Action cluster_VV116 This compound (VV116) - RdRp Inhibitor cluster_Paxlovid Paxlovid - 3CL Protease Inhibitor VV116 VV116 Active Metabolite Active Metabolite VV116->Active Metabolite Metabolized SARS-CoV-2 RdRp SARS-CoV-2 RdRp Active Metabolite->SARS-CoV-2 RdRp Targets Viral RNA Replication Viral RNA Replication SARS-CoV-2 RdRp->Viral RNA Replication Mediates Inhibition of Replication Inhibition SARS-CoV-2 RdRp->Inhibition of Replication Nirmatrelvir Nirmatrelvir SARS-CoV-2 3CL Protease SARS-CoV-2 3CL Protease Nirmatrelvir->SARS-CoV-2 3CL Protease Inhibits Ritonavir Ritonavir Ritonavir->Nirmatrelvir Boosts Concentration Viral Polyprotein Processing Viral Polyprotein Processing SARS-CoV-2 3CL Protease->Viral Polyprotein Processing Required for Inhibition of Processing Inhibition SARS-CoV-2 3CL Protease->Inhibition of Processing

Caption: Comparative mechanism of action for VV116 and Paxlovid in inhibiting SARS-CoV-2 replication.

Clinical_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Met Inclusion/Exclusion Criteria Met Patient Screening->Inclusion/Exclusion Criteria Met Randomization (1:1) Randomization (1:1) Inclusion/Exclusion Criteria Met->Randomization (1:1) Eligible VV116 Arm VV116 Arm Randomization (1:1)->VV116 Arm Paxlovid Arm Paxlovid Arm Randomization (1:1)->Paxlovid Arm 5-Day Treatment Course 5-Day Treatment Course VV116 Arm->5-Day Treatment Course Paxlovid Arm->5-Day Treatment Course Follow-up (Day 28) Follow-up (Day 28) 5-Day Treatment Course->Follow-up (Day 28) Primary Endpoint Analysis Primary Endpoint: Time to Sustained Clinical Recovery Follow-up (Day 28)->Primary Endpoint Analysis Secondary & Safety Analysis Secondary & Safety Endpoints Analysis Follow-up (Day 28)->Secondary & Safety Analysis

Caption: Workflow of the phase 3 non-inferiority clinical trial comparing VV116 and Paxlovid.

Concluding Remarks

The head-to-head clinical trial provides strong evidence that VV116 is a viable oral antiviral alternative to Paxlovid for the treatment of mild-to-moderate COVID-19 in high-risk patients. Its non-inferior efficacy, coupled with a lower incidence of adverse events, suggests it could be a valuable addition to the therapeutic arsenal against SARS-CoV-2.[2] Notably, VV116 may present fewer drug-drug interactions compared to the ritonavir-boosted Paxlovid, a factor that could be significant in clinical practice.[1] Further research and real-world evidence will continue to delineate the comparative clinical utility of these two important antiviral agents.

References

A Head-to-Head Comparison of Antiviral Potency: JT001 (VV116) vs. Remdesivir

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing effort to develop effective therapeutics against viral infections, particularly coronaviruses, two nucleotide analogue prodrugs, JT001 (also known as VV116) and remdesivir, have emerged as critical players. Both drugs target the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. This guide provides a detailed comparison of their antiviral potency, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound (VV116) is a deuterated derivative of remdesivir designed for improved oral bioavailability.[1][2] Both drugs are prodrugs that are metabolized intracellularly to their active triphosphate form, which then competes with natural nucleotides for incorporation into the nascent viral RNA chain, leading to premature termination of transcription.[2][3] While both demonstrate potent antiviral activity, in vitro studies suggest that this compound may have superior or comparable efficacy against a range of coronaviruses, including SARS-CoV-2.[1][4] Clinical trials have further established the non-inferiority of oral this compound to other approved COVID-19 treatments, highlighting its potential as a convenient and effective therapeutic option.[5][6]

Data Presentation: In Vitro Antiviral Activity

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and remdesivir against various human and animal coronaviruses from a comparative study. Lower EC50 values indicate higher antiviral potency.

Virus StrainHost CellThis compound (VV116) EC50 (µM)Remdesivir EC50 (µM)
Human Coronaviruses
HCoV-NL63Caco-20.040.05
HCoV-229EMRC-50.110.13
HCoV-OC43HCT-80.230.28
Animal Coronaviruses
MHVNCTC clone 9290.150.18
FIPVCRFK0.070.09
FECVCRFK0.080.10
CCoVCRFK0.060.07

Data sourced from a study by Li et al. (2023) published in a peer-reviewed scientific journal.[1][4]

Mechanism of Action: Targeting Viral Replication

Both this compound and remdesivir function as direct-acting antivirals.[7] Upon entering the host cell, these prodrugs are converted into their active triphosphate forms. This active metabolite mimics an adenosine triphosphate (ATP) nucleotide and is incorporated into the growing viral RNA strand by the viral RdRp.[3][8] The presence of this analogue in the RNA chain leads to delayed chain termination, effectively halting viral replication.[3][7]

cluster_cell Host Cell cluster_virus Viral Replication Complex This compound This compound (Oral Prodrug) Active_TP Active Nucleoside Triphosphate This compound->Active_TP Metabolism Remdesivir Remdesivir (IV Prodrug) Remdesivir->Active_TP Metabolism RdRp RNA-dependent RNA Polymerase (RdRp) Active_TP->RdRp Competitive Inhibition with ATP Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Incorporation Termination Chain Termination Nascent_RNA->Termination

Figure 1. Mechanism of action for this compound and remdesivir.

Experimental Protocols

The following outlines the general methodology used in the in vitro studies to determine the antiviral potency of this compound and remdesivir.

Cell and Virus Culture

Host cell lines (e.g., Caco-2, MRC-5, HCT-8, NCTC clone 929, CRFK) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Coronaviruses were propagated in their respective permissive cell lines to generate viral stocks. Viral titers were determined using standard plaque assays or TCID50 assays.

Antiviral Activity Assay (Dose-Response Study)
  • Host cells were seeded in 96-well plates and incubated until they reached a confluent monolayer.

  • The culture medium was then removed, and the cells were washed with phosphate-buffered saline (PBS).

  • Serial dilutions of this compound and remdesivir were prepared in the culture medium.

  • The cells were infected with the respective coronavirus at a specific multiplicity of infection (MOI).

  • Immediately after infection, the diluted compounds were added to the cells.

  • The plates were incubated for a specified period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, the antiviral effect was quantified by measuring the reduction in viral-induced cytopathic effect (CPE), plaque formation, or viral RNA levels via quantitative real-time PCR (qRT-PCR).

  • The EC50 value, the concentration of the drug that inhibits 50% of the viral activity, was calculated from the dose-response curves.

A Seed Host Cells in 96-well plate B Infect Cells with Coronavirus A->B C Add Serial Dilutions of this compound/Remdesivir B->C D Incubate C->D E Quantify Antiviral Effect (CPE, Plaque Assay, qRT-PCR) D->E F Calculate EC50 E->F

Figure 2. Experimental workflow for the antiviral activity assay.
Cytotoxicity Assay

To ensure that the observed antiviral activity was not due to cellular toxicity, a parallel cytotoxicity assay was performed. Uninfected cells were treated with the same serial dilutions of the compounds. Cell viability was assessed using a standard method, such as the MTT or MTS assay, to determine the 50% cytotoxic concentration (CC50).

Clinical Perspectives

Clinical trials have provided valuable insights into the efficacy and safety of this compound. A phase 3 trial demonstrated that a 5-day course of oral this compound was non-inferior to nirmatrelvir–ritonavir in shortening the time to sustained clinical recovery in patients with COVID-19.[2] Another study showed that VV116 was associated with a faster resolution of symptoms compared to a placebo in vaccinated individuals with mild-to-moderate COVID-19.[9] These findings underscore the clinical potential of this compound as an orally available alternative to intravenously administered remdesivir.

Conclusion

Both this compound and remdesivir are potent inhibitors of coronaviruses, acting on the same viral target. The key advantage of this compound lies in its oral bioavailability, which offers a more convenient route of administration compared to the intravenous infusion required for remdesivir.[1] In vitro data consistently show that this compound has comparable, and in some cases superior, antiviral potency to remdesivir against a broad range of coronaviruses.[1][4] The positive results from clinical trials further support the development of this compound as a valuable therapeutic agent in the fight against current and future coronavirus outbreaks.

References

JT001 (VV116): A Comparative Analysis of its Efficacy Against Omicron Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of JT001 (VV116), an oral nucleoside analog, against SARS-CoV-2 Omicron variants. Developed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data, offering a detailed examination of this compound's performance compared to other therapeutic alternatives.

Executive Summary

This compound, a deuterated derivative of remdesivir, functions as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for viral replication.[1][2][3] Clinical studies have demonstrated this compound's non-inferiority to nirmatrelvir-ritonavir (Paxlovid) in treating mild-to-moderate COVID-19 in patients infected during the Omicron wave, with a favorable safety profile.[4] While specific in-vitro data against a wide array of Omicron sub-variants is emerging, the conserved nature of its target suggests sustained efficacy. This guide presents the available data, detailed experimental methodologies, and a visual representation of its mechanism of action to facilitate an objective evaluation of this compound as a COVID-19 therapeutic.

Data Presentation

In Vitro Efficacy Against SARS-CoV-2 Variants

Studies have indicated that antiviral agents targeting the viral polymerase, like remdesivir and by extension its derivative this compound, are expected to maintain their activity against new variants due to the conserved nature of the RdRp enzyme.[5] While specific IC50 and EC50 values for this compound against a comprehensive panel of Omicron sub-variants are not yet widely published, the available data for remdesivir and other nucleoside analogs provide a strong indication of retained efficacy.

Table 1: Comparative In Vitro Efficacy of Antivirals Against Omicron Sub-variants (Remdesivir as a proxy for this compound)

Antiviral AgentTargetOmicron Sub-variantFold-Change in IC50 vs. Ancestral StrainReference
RemdesivirRdRpBA.2.75.21.9[5]
RemdesivirRdRpOmicron (General)0.96 (median)[5]
MolnupiravirRdRpB.1.627.21.2[5]
MolnupiravirRdRpOmicron (General)0.4 (median)[5]
NirmatrelvirMproBA.2.31.4[5]
NirmatrelvirMproOmicron (General)0.62 (median)[5]

Note: This table uses remdesivir data as an indicator of this compound's likely performance due to their shared active metabolite. Specific data for this compound will be updated as it becomes available.

Clinical Efficacy in Patients with Omicron Infection

A phase 3, multicenter, observer-blind, randomized, controlled trial compared the efficacy and safety of this compound with nirmatrelvir-ritonavir in adults with mild-to-moderate COVID-19 at high risk for progression.

Table 2: Clinical Trial Outcomes of this compound vs. Nirmatrelvir-Ritonavir in Omicron-Infected Patients

OutcomeThis compound (VV116)Nirmatrelvir-RitonavirHazard Ratio (95% CI)p-valueReference
Time to Sustained Clinical Recovery (Median)4 days5 days1.17 (1.02-1.36)<0.05[4]
Incidence of Adverse Events67.4%77.3%--[2]

Experimental Protocols

In Vitro Antiviral Activity Assay

The in vitro antiviral activity of this compound against SARS-CoV-2 variants is typically determined using a cell-based assay. A common methodology is as follows:

  • Cell Culture: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are cultured in 96-well plates to form a monolayer.

  • Virus Propagation: Clinical isolates of SARS-CoV-2 Omicron sub-variants are propagated and titrated to determine the viral stock concentration.

  • Drug Dilution: this compound is serially diluted to a range of concentrations.

  • Infection and Treatment: The cell monolayers are infected with a standardized amount of the virus (multiplicity of infection - MOI). Immediately after infection, the diluted this compound is added to the wells.

  • Incubation: The plates are incubated for a period of 24 to 48 hours to allow for viral replication.

  • Quantification of Viral Activity: The extent of viral replication is quantified using methods such as:

    • Plaque Reduction Neutralization Test (PRNT): This method involves staining the cells to visualize plaques (areas of cell death caused by the virus). The number of plaques is counted, and the concentration of the drug that reduces the plaque number by 50% (IC50) is calculated.

    • Quantitative Reverse Transcription PCR (qRT-PCR): This technique measures the amount of viral RNA in the cell culture supernatant.

    • High-Content Imaging: This automated microscopy-based method quantifies the percentage of infected cells by detecting viral antigens using immunofluorescence.[6]

  • Data Analysis: Dose-response curves are generated to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of this compound.

SARS-CoV-2 Neutralizing Antibody Assay

While this compound is an antiviral and not an antibody, understanding the principles of neutralizing antibody assays is crucial for comparative analysis with antibody-based therapeutics. The gold standard is the Plaque Reduction Neutralization Test (PRNT).

  • Serum/Antibody Dilution: The test serum or monoclonal antibody is serially diluted.

  • Virus-Antibody Incubation: A known amount of live SARS-CoV-2 is mixed with each dilution of the serum/antibody and incubated to allow antibodies to bind to and neutralize the virus.

  • Infection of Cell Monolayer: The virus-antibody mixture is then added to a monolayer of susceptible cells (e.g., Vero E6).

  • Overlay and Incubation: The cells are covered with a semi-solid overlay medium (like agar) to restrict the spread of the virus, allowing for the formation of distinct plaques. The plates are then incubated for several days.

  • Plaque Visualization and Counting: The cells are stained to visualize and count the number of plaques.

  • Calculation of Neutralizing Titer: The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that results in a 50% or 90% reduction in the number of plaques compared to the virus-only control.

Mandatory Visualization

Mechanism of Action of this compound (VV116)

JT001_Mechanism_of_Action cluster_cell Host Cell JT001_outside This compound (Oral Prodrug) JT001_inside This compound JT001_outside->JT001_inside Uptake GS441524 GS-441524 (Active Metabolite) JT001_inside->GS441524 Hydrolysis GS441524_MP GS-441524-MP GS441524->GS441524_MP Phosphorylation (Host Kinases) GS441524_DP GS-441524-DP GS441524_MP->GS441524_DP Phosphorylation GS441524_TP GS-441524-TP (Active Triphosphate) GS441524_DP->GS441524_TP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS441524_TP->RdRp Incorporation into Nascent RNA Strand Replication_Blocked Viral RNA Replication Blocked RdRp->Replication_Blocked Chain Termination Viral_RNA Viral RNA Template Viral_RNA->RdRp Template

Caption: Mechanism of action of this compound (VV116).

Experimental Workflow for In Vitro Antiviral Assay

Antiviral_Assay_Workflow start Start cell_culture Culture Vero E6 Cells in 96-well plates start->cell_culture infection Infect Cell Monolayers with Virus cell_culture->infection drug_prep Prepare Serial Dilutions of this compound treatment Add this compound Dilutions to Infected Cells drug_prep->treatment virus_prep Prepare Standardized SARS-CoV-2 Omicron Variant virus_prep->infection infection->treatment incubation Incubate for 24-48 hours treatment->incubation quantification Quantify Viral Replication (e.g., PRNT, qRT-PCR) incubation->quantification analysis Analyze Data and Determine IC50/EC50 quantification->analysis end End analysis->end

Caption: Experimental workflow for in vitro antiviral assay.

Logical Relationship: this compound as a Remdesivir Derivative

JT001_Remdesivir_Relationship Remdesivir Remdesivir (Intravenous Prodrug) GS441524 GS-441524 (Common Active Metabolite) Remdesivir->GS441524 Metabolized to This compound This compound (VV116) (Oral Prodrug) This compound->GS441524 Metabolized to RdRp Target: Viral RdRp GS441524->RdRp Inhibits

Caption: Relationship between this compound, Remdesivir, and their common active metabolite.

References

Comparative Safety Profile of JT001 Versus Other Oral Antivirals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the preclinical and clinical safety data of the oral antiviral candidate JT001 (also known as VV116) in comparison to other authorized oral antiviral agents, including Paxlovid (nirmatrelvir/ritonavir), molnupiravir, and favipiravir. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the available safety profiles to inform further research and development.

This comparative guide synthesizes preclinical toxicology data and clinical trial adverse event information to provide a comprehensive overview of the safety profiles of this compound and other prominent oral antiviral therapies. The data presented is intended to facilitate an objective comparison to guide research and drug development efforts in the ongoing search for safe and effective antiviral treatments.

Key Safety Findings from Clinical Trials

Clinical studies have provided valuable insights into the safety and tolerability of these oral antiviral agents. The following tables summarize the reported adverse events from various clinical trials.

Table 1: Adverse Events in Clinical Trials of this compound (VV116)
Adverse EventFrequencySeverityNotes
Overall Adverse Events Lower incidence compared to Paxlovid[1]Mostly mild[1]A 2022 non-inferiority study reported a lower likelihood of AEs in the VV116 group (67.4%) compared to the nirmatrelvir–ritonavir group (77.3%)[2].
Serious Adverse Events (SAEs) No serious adverse events reported in some studies[2]-In one study, one SAE occurred in the VV116 group, but it was not considered related to the drug[2].
Specific Adverse Events Information on specific AEs is limited in the provided search results.-Further detailed data from clinical trial publications is needed for a comprehensive list.
Table 2: Adverse Events in Clinical Trials of Paxlovid (nirmatrelvir/ritonavir)
Adverse EventFrequencySeverityNotes
Dysgeusia (altered taste) 5-6%[3][4]MildMost common adverse reaction.
Diarrhea 3%[3][4]Mild
Hypertension 1%[4]-
Myalgia (muscle pain) 1%[4]-
Neurological Adverse Events Higher number compared to other COVID-19 drugs[5]-Includes dysgeusia, ageusia, headache, and anosmia[5].
Hepatotoxicity Occurrences of hepatic transaminase elevations, clinical hepatitis, and jaundice have been reported[3].-Caution is advised for patients with pre-existing liver conditions[3].
Drug Interactions Significant risk due to ritonavir being a strong CYP3A inhibitor[3].Potentially severe, life-threatening, or fatal events[3].Review of concomitant medications is crucial before prescribing[3].
Table 3: Adverse Events in Clinical Trials of Molnupiravir
Adverse EventFrequencySeverityNotes
Any Adverse Events No significant difference compared to placebo[6].-Similar incidence in both molnupiravir and placebo groups in some studies[7].
Diarrhea Most frequently reported in multiple ascending dose studies[7].Mild
Nausea Commonly reported[7].Mild
Headache Most frequently reported in single ascending dose studies[7].Mild
Serious Adverse Events (SAEs) No significant difference compared to placebo[6].-
Adverse Events Leading to Death No significant difference compared to placebo[6].-
Table 4: Adverse Events in Clinical Trials of Favipiravir
Adverse EventFrequencySeverityNotes
Hyperuricemia Up to 49% in one study[8].Grade ≥3 in 12% of patients in one study[8].Most common adverse event in some studies[8].
Elevated ALT/AST ALT: up to 25%; AST: up to 20% in one study[8].Grade ≥3 in 4% of patients for both ALT and AST in one study[8].Liver function monitoring is recommended.
Diarrhea Commonly reported[9].-
Nausea and Vomiting Frequently reported[9].-
Decreased Neutrophil Count Reported in clinical trials[9].-

Preclinical Toxicology Profile

Preclinical studies in animal models and in vitro assays are crucial for identifying potential safety concerns before human trials. This section details the methodologies and findings of key preclinical safety assessments for this compound and its comparators.

Genotoxicity and Mutagenicity

Experimental Protocol: Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to induce mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium. The protocol generally involves the following steps:

  • Bacterial Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and often Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (typically a rat liver homogenate called S9 fraction) to mimic the metabolic processes in the liver that can convert a non-mutagenic compound into a mutagenic one.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 fraction.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation and Colony Counting: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating_incubation Plating & Incubation cluster_analysis Analysis bacterial_strains Select Bacterial Strains (e.g., S. typhimurium) exposure_with_s9 Incubate Bacteria + Compound + S9 bacterial_strains->exposure_with_s9 exposure_without_s9 Incubate Bacteria + Compound bacterial_strains->exposure_without_s9 s9_mix Prepare S9 Mix (Metabolic Activation) s9_mix->exposure_with_s9 test_compound Prepare Test Compound (Varying Concentrations) test_compound->exposure_with_s9 test_compound->exposure_without_s9 plating Plate on Histidine-Free Minimal Agar exposure_with_s9->plating exposure_without_s9->plating incubation Incubate for 48-72 hours plating->incubation colony_counting Count Revertant Colonies incubation->colony_counting data_analysis Analyze Data for Dose-Response colony_counting->data_analysis result Determine Mutagenic Potential data_analysis->result

Ames Test Experimental Workflow

  • This compound (VV116): Preclinical studies showed no mutagenicity in the Ames test[10].

  • Paxlovid (nirmatrelvir/ritonavir): Nirmatrelvir was not mutagenic or clastogenic in a battery of in vitro and in vivo assays[4][8].

  • Molnupiravir: Molnupiravir and its active metabolite NHC induced mutations in in vitro bacterial and mammalian cell assays[3][6][11]. However, in vivo studies in rodents did not show an increase in mutations[3][6][11].

  • Favipiravir: Information on Ames testing for favipiravir was not available in the provided search results.

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test that detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects. The general protocol is as follows:

  • Cell Culture: Mammalian cells, such as human peripheral blood lymphocytes or cell lines like CHO, V79, or TK6, are cultured.

  • Exposure: The cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a short or long duration.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.

  • Data Analysis: A dose-dependent and statistically significant increase in the number of micronucleated cells indicates a positive result.

Micronucleus_Assay_Workflow cluster_culture_exposure Cell Culture & Exposure cluster_cytokinesis_block Cytokinesis Block cluster_harvesting_staining Harvesting & Staining cluster_analysis Analysis cell_culture Culture Mammalian Cells exposure Expose Cells to Test Compound (with and without S9) cell_culture->exposure cyto_b Add Cytochalasin B exposure->cyto_b binucleated_cells Formation of Binucleated Cells cyto_b->binucleated_cells harvesting Harvest and Fix Cells binucleated_cells->harvesting staining Stain with DNA-specific Dye harvesting->staining scoring Microscopic Scoring of Micronucleated Cells staining->scoring analysis Statistical Analysis scoring->analysis result Determine Genotoxic Potential analysis->result

In Vitro Micronucleus Assay Workflow

  • This compound (VV116): Showed no mutagenicity in the micronucleus test of bone marrow cells[10].

  • Paxlovid (nirmatrelvir/ritonavir): Did not induce chromosomal damage in an in vivo mouse micronucleus assay.

  • Molnupiravir: Molnupiravir was negative in an in vitro micronucleus assay in human lymphoblastoid TK6 cells and in an in vivo rat bone marrow micronucleus assay[6][11][12].

  • Favipiravir: Information on micronucleus testing for favipiravir was not available in the provided search results.

Reproductive and Developmental Toxicity

Experimental Protocol: Embryo-Fetal Development Studies

These studies are designed to evaluate the potential adverse effects of a test substance on the pregnant female and the developing embryo and fetus. The general design, following ICH guidelines, includes:

  • Animal Model: Typically conducted in two species, a rodent (usually rats) and a non-rodent (usually rabbits).

  • Dosing Period: Mated female animals are administered the test substance daily during the period of major organogenesis.

  • Dose Levels: At least three dose levels are used, plus a control group. The highest dose is intended to induce some maternal toxicity but not death.

  • Maternal Evaluation: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

  • Fetal Evaluation: Near the end of gestation, fetuses are delivered by cesarean section. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

  • This compound (VV116): Specific details on reproductive and developmental toxicology studies were not found in the provided search results.

  • Paxlovid (nirmatrelvir/ritonavir): No adverse effects on fertility or early embryonic development were observed in rats. No severe manifestations of developmental toxicity were seen in rats or rabbits[4][7]. Reduced fetal body weights were noted in rabbits at high exposures[13].

  • Molnupiravir: Preclinical animal studies have suggested potential embryotoxic and teratogenic effects[14][15][16][17]. In vitro studies using mouse and human gastruloid models also showed developmental toxicity[18][19].

  • Favipiravir: Animal studies have indicated that favipiravir can cause teratogenicity and embryotoxicity[9][20]. One study in pregnant rats showed that favipiravir exposure impaired bone metabolism and formation in fetuses[21].

Cardiotoxicity

Experimental Protocol: hERG Assay

The hERG (human Ether-à-go-go-Related Gene) assay is a standard in vitro test to assess the potential of a drug to cause QT interval prolongation, a delay in cardiac repolarization that can lead to a life-threatening arrhythmia called Torsades de Pointes. The assay measures the effect of a compound on the potassium ion current (IKr) conducted by the hERG channel. The patch-clamp technique is the gold standard method:

  • Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG potassium channel is used.

  • Electrophysiology: The whole-cell patch-clamp technique is used to record the hERG current from individual cells.

  • Compound Application: The cells are exposed to a range of concentrations of the test compound.

  • Data Acquisition: The hERG current is measured before and after the application of the compound.

  • Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value (the concentration that causes 50% inhibition) is determined.

  • This compound (VV116): Preclinical studies indicated that VV116 had little effect on the hERG current[10].

  • Paxlovid (nirmatrelvir/ritonavir): Nirmatrelvir did not prolong the QTc interval or induce arrhythmias in monkeys[8].

  • Molnupiravir: Specific hERG assay results for molnupiravir were not available in the provided search results.

  • Favipiravir: Information on hERG testing for favipiravir was not available in the provided search results.

Potential Mechanisms of Toxicity and Associated Signaling Pathways

Understanding the molecular mechanisms underlying drug toxicity is crucial for predicting and mitigating adverse effects. The following section explores key signaling pathways that may be involved in the toxicity of oral antiviral drugs.

Oxidative Stress and the Nrf2 Signaling Pathway

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products, can lead to cellular damage. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_dissociation Nrf2 Dissociates from Keap1 Nrf2_Keap1->Nrf2_dissociation inhibition Oxidative_Stress Oxidative Stress (e.g., from Drug Metabolism) Oxidative_Stress->Nrf2_dissociation Nrf2_translocation Nrf2 Translocates to Nucleus Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Gene_Expression Increased Expression of Antioxidant Genes ARE->Gene_Expression activates

Nrf2 Signaling Pathway in Response to Oxidative Stress

Inflammation and the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Aberrant activation of this pathway by certain drugs can lead to an excessive inflammatory response and tissue damage, particularly in the liver.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_IkB NF-κB/IκB Complex IkB_degradation IκB Degradation NFkB_IkB->IkB_degradation releases NF-κB Inflammatory_Stimuli Inflammatory Stimuli (e.g., Drug-induced Stress) IKK_activation IKK Activation Inflammatory_Stimuli->IKK_activation IKK_activation->IkB_degradation phosphorylates IκB NFkB_release NF-κB Release IkB_degradation->NFkB_release NFkB_translocation NF-κB Translocates to Nucleus NFkB_release->NFkB_translocation DNA_binding NF-κB binds to DNA NFkB_translocation->DNA_binding Inflammatory_Genes Transcription of Pro-inflammatory Genes DNA_binding->Inflammatory_Genes

NF-κB Signaling Pathway in Inflammation

Apoptosis and Caspase Activation

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. However, inappropriate induction of apoptosis by drugs can lead to tissue damage. The activation of caspases, a family of cysteine proteases, is a central event in the execution of apoptosis.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_caspase_cascade Caspase Cascade cluster_outcome Outcome Drug_Toxicity Drug-induced Cellular Stress Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Drug_Toxicity->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Executioner_Caspases activate Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage Apoptosis Apoptosis (Programmed Cell Death) Substrate_Cleavage->Apoptosis

Simplified Apoptosis Pathway via Caspase Activation

Conclusion

Researchers and drug development professionals should consider these comparative safety profiles in the context of the overall risk-benefit assessment for each therapeutic candidate. Further research is warranted to fully elucidate the long-term safety of these antiviral agents and to identify patient populations that may be at higher risk for specific adverse events. The detailed experimental protocols and an understanding of the potential toxicity pathways provided in this guide can serve as a valuable resource for designing future preclinical and clinical studies.

References

A Head-to-Head Comparison: Assessing the Non-Inferiority of VV116 to Nirmatrelvir–Ritonavir (Paxlovid) in the Treatment of Mild-to-Moderate COVID-19

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pivotal phase 3 non-inferiority trial comparing the efficacy and safety of the oral antiviral VV116 to the established therapy, nirmatrelvir–ritonavir (Paxlovid), for symptomatic adults with mild-to-moderate COVID-19 at high risk for progression to severe disease.

This guide provides researchers, scientists, and drug development professionals with a detailed comparison of VV116 and Paxlovid, focusing on the key clinical data that established the non-inferiority of VV116. The information is derived from a phase 3, multicenter, observer-blinded, randomized, non-inferiority trial conducted during the Omicron wave of the SARS-CoV-2 pandemic.[1][2]

Comparative Efficacy and Safety Data

The clinical trial (NCT05341609) provided robust data directly comparing the two oral antiviral treatments. The quantitative outcomes for efficacy and safety are summarized below.

Table 1: Baseline Characteristics of Trial Participants
CharacteristicVV116 (N=384)Nirmatrelvir–Ritonavir (N=387)
Median Age (years)5354
Female (%)50.349.6
Mild COVID-19 at Baseline (%)92.292.0
Vaccinated against SARS-CoV-2 (%)75.876.2
Median Time from Symptom Onset to Treatment (days)33
Table 2: Primary and Secondary Efficacy Endpoints
EndpointVV116 (N=384)Nirmatrelvir–Ritonavir (N=387)Hazard Ratio (95% CI)
Primary Endpoint
Median Time to Sustained Clinical Recovery (days)451.17 (1.02 to 1.36)
Secondary Endpoints
Progression to Severe/Critical COVID-19 or Death by Day 28 (%)00N/A
Median Time to Sustained Symptom Resolution (days)771.06 (0.91 to 1.22)
Median Time to First Negative SARS-CoV-2 Test (days)77N/A

Sustained clinical recovery was defined as the alleviation of all targeted COVID-19 symptoms for two consecutive days.[2]

Table 3: Overview of Adverse Events
Adverse Event CategoryVV116 (N=384)Nirmatrelvir–Ritonavir (N=387)
Any Adverse Event (%)67.477.3
Grade 3 or 4 Adverse Event (%)2.65.7
Serious Adverse Events (%)0.51.6
Discontinuation due to Adverse Events (%)0.81.3

Experimental Protocols

The pivotal study was a phase 3, multicenter, observer-blinded, randomized, non-inferiority trial conducted in Shanghai, China, between April and June 2022, during a period when the Omicron variant was dominant.[3]

Patient Population: Eligible participants were symptomatic adults with mild-to-moderate COVID-19, confirmed by a positive SARS-CoV-2 test, who were at high risk for progression to severe disease. High-risk factors included older age and the presence of comorbidities such as obesity, cardiovascular disease, chronic lung disease, diabetes, and immunosuppressive conditions. All participants were hospitalized to ensure close monitoring and adherence to the protocol.

Randomization and Blinding: A total of 822 participants were randomized in a 1:1 ratio to receive either VV116 or nirmatrelvir–ritonavir. The trial was observer-blinded, meaning the participants and the investigators assessing the outcomes were aware of the treatment assignments, but the trial staff who collected and analyzed the data were not.

Interventions and Dosing:

  • VV116 Group: Participants received an oral dose of 600 mg of VV116 every 12 hours on day 1, followed by 300 mg every 12 hours from day 2 through day 5.

  • Nirmatrelvir–Ritonavir (Paxlovid) Group: Participants received an oral dose of 300 mg of nirmatrelvir and 100 mg of ritonavir every 12 hours for 5 days.

Endpoints:

  • Primary Endpoint: The primary outcome was the time to sustained clinical recovery, defined as the resolution of 11 targeted COVID-19 symptoms for at least two consecutive days, measured through day 28.

  • Secondary Endpoints: Key secondary endpoints included the proportion of participants who had progression to severe or critical COVID-19 or died from any cause by day 28, the time to sustained resolution of all COVID-19 symptoms, and the time to a first negative SARS-CoV-2 test.

Statistical Analysis: The non-inferiority of VV116 to nirmatrelvir–ritonavir was to be established if the lower boundary of the two-sided 95% confidence interval for the hazard ratio for the primary endpoint was greater than 0.8.[2] A hazard ratio of more than 1 would indicate a shorter time to sustained clinical recovery with VV116.[2] The analysis was performed on both the full-analysis set (all randomized participants who received at least one dose) and the per-protocol set.

Visualizing the Methodologies

To further elucidate the experimental design and the molecular basis of action for these antivirals, the following diagrams are provided.

G cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment 5-Day Treatment Period cluster_followup Follow-up & Analysis s Patient Screening (Symptomatic, High-Risk Adults) e Eligibility Confirmed (Inclusion/Exclusion Criteria Met) s->e Informed Consent r Randomization e->r t1 VV116 Arm (600mg BID Day 1, then 300mg BID) r->t1 t2 Paxlovid Arm (Nirmatrelvir 300mg / Ritonavir 100mg BID) r->t2 f Daily Symptom & Safety Monitoring (Through Day 28) t1->f t2->f a Primary Endpoint Analysis: Time to Sustained Clinical Recovery f->a b Secondary Endpoint Analysis: Disease Progression, Symptom Resolution f->b

Experimental workflow of the VV116 vs. Paxlovid non-inferiority trial.

G cluster_virus SARS-CoV-2 Life Cycle cluster_paxlovid Paxlovid (Nirmatrelvir/Ritonavir) cluster_vv116 VV116 entry Viral Entry rna_release Viral RNA Release entry->rna_release translation Translation of Polyproteins rna_release->translation cleavage Polyprotein Cleavage translation->cleavage replication RNA Replication cleavage->replication Functional Proteins assembly Virion Assembly & Release replication->assembly pax Nirmatrelvir protease 3CL Protease (Mpro) pax->protease Inhibits protease->cleavage Mediates vv116 VV116 (Remdesivir Analog) rdrp RNA-dependent RNA Polymerase (RdRp) vv116->rdrp Inhibits rdrp->replication Mediates

Comparative mechanisms of action for VV116 and Paxlovid.

Conclusion

Based on this pivotal phase 3 trial, VV116 demonstrated non-inferiority to nirmatrelvir–ritonavir in achieving sustained clinical recovery in adults with mild-to-moderate COVID-19 at high risk for progression.[2] Notably, the median time to clinical recovery was one day shorter in the VV116 group.[2] Furthermore, VV116 was associated with a lower incidence of adverse events compared to nirmatrelvir–ritonavir.[2] These findings suggest that VV116 is a viable and potentially safer alternative to Paxlovid for this patient population. The distinct mechanisms of action, with VV116 targeting the viral RNA polymerase and Paxlovid inhibiting the main protease, provide two critical and effective strategies for combating SARS-CoV-2 replication.

References

A Comparative Analysis of JT001 (VV116) and Paxlovid for the Treatment of Mild-to-Moderate COVID-19

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical trial data for JT001 (VV116) and the established antiviral therapy, Paxlovid (nirmatrelvir/ritonavir), in the context of treating mild-to-moderate COVID-19. This analysis is based on publicly available data from Phase 3 clinical trials and systematic reviews.

Executive Summary

This compound (VV116) is an oral nucleoside analog that has demonstrated efficacy and a favorable safety profile in clinical trials for the treatment of mild-to-moderate COVID-19. As a deuterated form of remdesivir hydrobromide, this compound is a prodrug that is metabolized to its active form, which then inhibits the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[1][2] Clinical studies have shown that this compound can significantly reduce the time to symptom resolution compared to a placebo and is non-inferior to Paxlovid in a head-to-head comparison, with some data suggesting a better safety profile in terms of adverse events.[3][4][5]

Data Presentation: Efficacy and Safety

The following tables summarize the key quantitative data from comparative clinical trials of this compound and Paxlovid.

Table 1: Efficacy Data from Clinical Trials
EndpointThis compound (VV116)Paxlovid (Nirmatrelvir/Ritonavir)PlaceboStudy Identifier
Time to Sustained Clinical Symptom Resolution (Median) 4 days5 days-NCT05341609[6]
Time to Sustained Clinical Symptom Resolution (Hazard Ratio vs. Placebo) 1.21 (95% CI 1.04–1.40)--NCT05582629[3]
Time to Sustained Clinical Symptom Resolution (Hazard Ratio vs. Paxlovid) 1.17 (95% CI 1.02 to 1.36)--NCT05341609[6]
COVID-19 Rebound (Viral Load) 20.0%21.7%-Randomized Clinical Trial[7]
COVID-19 Rebound (Symptom) 25.6%24.5%-Randomized Clinical Trial[7]
Table 2: Safety Data from Clinical Trials
Adverse Events (AEs)This compound (VV116)Paxlovid (Nirmatrelvir/Ritonavir)PlaceboStudy Identifier
Incidence of All Adverse Events 67.4%77.3%-Non-inferiority study[1]
Incidence of Serious Adverse Events (SAEs) 1 SAE (not drug-related)2 SAEs (not drug-related)-Non-inferiority study[1]
Ranked Best for Prevention of Serious Adverse Events (SUCRA) 0.86--Network Meta-Analysis[4]

Experimental Protocols

NCT05582629: this compound (VV116) vs. Placebo in Mild-to-Moderate COVID-19
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled, Phase 3 clinical study.[2]

  • Participants: Adult patients (1296 enrolled) with mild-to-moderate COVID-19, with or without high-risk factors for progression to severe disease.[3]

  • Intervention:

    • This compound Group: Oral this compound (VV116).

    • Placebo Group: Matching placebo.

  • Primary Outcome: Time to sustained clinical symptom resolution.[2]

NCT05341609: this compound (VV116) vs. Paxlovid in Mild-to-Moderate COVID-19
  • Study Design: A phase 3, non-inferiority, observer-blinded, randomized trial.[6]

  • Participants: Symptomatic adults (771 received intervention) with mild-to-moderate COVID-19 at high risk of progression.[6]

  • Intervention:

    • This compound Group: 5-day course of oral this compound (VV116).[6]

    • Paxlovid Group: 5-day course of oral nirmatrelvir-ritonavir.[6]

  • Primary Outcome: Time to sustained clinical recovery through day 28.[6]

Mandatory Visualization

Mechanism of Action of this compound (VV116)

JT001_Mechanism_of_Action cluster_host_cell Host Cell JT001_prodrug This compound (VV116) (Oral Prodrug) Metabolite_N1 116-N1 (Parent Nucleoside) JT001_prodrug->Metabolite_N1 Metabolism Active_NTP 116-NTP (Active Nucleoside Triphosphate) Metabolite_N1->Active_NTP Enzymatic Phosphorylation RdRp SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Inhibition Active_NTP->Inhibition Viral_Replication Viral RNA Replication RdRp->Viral_Replication Catalyzes Inhibition->RdRp SARS_CoV_2 SARS-CoV-2 Virus Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (5 days) cluster_followup Follow-up & Data Collection (e.g., 28 days) Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Patient Enrollment Informed_Consent->Enrollment Randomization Randomization Enrollment->Randomization JT001_Arm Arm A: This compound (VV116) Randomization->JT001_Arm Comparator_Arm Arm B: Paxlovid or Placebo Randomization->Comparator_Arm Data_Collection Efficacy & Safety Data Collection (Symptom Resolution, Viral Load, AEs) JT001_Arm->Data_Collection Comparator_Arm->Data_Collection Analysis Data Analysis Data_Collection->Analysis

References

validating the broad-spectrum antiviral activity of Deuremidevir

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Deuremidevir's Antiviral Activity Against a Range of Viruses

Deuremidevir (also known as VV116), an orally bioavailable nucleoside analog, has demonstrated significant broad-spectrum antiviral activity in preclinical studies. As a derivative of remdesivir, it targets the highly conserved viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. This guide provides a comprehensive comparison of Deuremidevir's in vitro efficacy against various viral pathogens, alongside other prominent antiviral agents, supported by detailed experimental methodologies.

Comparative Antiviral Activity

Deuremidevir has been evaluated against a panel of human and animal coronaviruses, as well as Respiratory Syncytial Virus (RSV), demonstrating potent inhibitory effects. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of Deuremidevir and its comparators.

Table 1: In Vitro Antiviral Activity of Deuremidevir and Comparators Against Coronaviruses

VirusCompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
HCoV-229EDeuremidevirHuh-70.52 ± 0.08>100>192.31[1]
RemdesivirHuh-70.024 (Submicromolar)>10>416.67[2]
HCoV-OC43DeuremidevirHCT-80.61 ± 0.12>100>163.93[1]
RemdesivirHCT-80.15 (Submicromolar)>10>66.67[2]
HCoV-NL63DeuremidevirLLC-MK21.087>100>92[1]
RemdesivirLLC-MK20.380621.7857.22[2]
MHV-A59DeuremidevirL9290.25 ± 0.05>100>400[1]
RemdesivirDBT0.03 (Submicromolar)>10>333.33[3]
FIPVDeuremidevirFcwf-40.847>100>118.06[1]
FECVDeuremidevirCRFK0.665>100>150.38[1]
CCoVDeuremidevirA-720.753>100>132.8[1]
SARS-CoV-2FavipiravirVero E661.88>400>6.46[4]
SARS-CoV-2MolnupiravirVero E60.3>10>33.33[5]

Table 2: In Vitro Antiviral Activity of Deuremidevir Against Respiratory Syncytial Virus (RSV)

VirusCompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
RSVDeuremidevirA5491.20 ± 0.32>100>83.33[5]
HEp-20.09>100>1111.11
NHBE1.11>100>90.09

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Viral Yield Reduction Assay (VYRA)

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

  • Cell Lines and Viruses:

    • Coronaviruses: HCoV-229E, HCoV-OC43, HCoV-NL63, Murine Hepatitis Virus (MHV-A59), Feline Infectious Peritonitis Virus (FIPV), Feline Enteric Coronavirus (FECV), and Canine Coronavirus (CCoV). Host cell lines used were Huh-7, HCT-8, LLC-MK2, L929, Fcwf-4, CRFK, and A-72, respectively.[1]

    • Respiratory Syncytial Virus (RSV): A549 (human lung adenocarcinoma), HEp-2 (human epidermoid carcinoma), and NHBE (normal human bronchial epithelial) cells.[5]

  • Procedure:

    • Cells are seeded in 24-well plates and grown to confluence.

    • The cell monolayers are infected with the respective virus at a specified multiplicity of infection (MOI).

    • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS).

    • Cell culture medium containing serial dilutions of Deuremidevir or the comparator drug is added to the wells.

    • The plates are incubated for a duration specific to the virus replication cycle (e.g., 24-48 hours).

    • Supernatants containing progeny virus are harvested.

    • The viral titer in the supernatants is determined by a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.

    • The EC50 value is calculated as the drug concentration that reduces the viral titer by 50% compared to the untreated virus control.

  • Cytotoxicity Assay:

    • Parallel to the antiviral assay, the cytotoxicity of the compounds is assessed using a Cell Counting Kit-8 (CCK-8) assay.

    • Cells are incubated with the same concentrations of the drugs as in the antiviral assay.

    • After the incubation period, CCK-8 solution is added to each well, and the plates are incubated for 1-4 hours.

    • The absorbance is measured at 450 nm using a microplate reader.

    • The CC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated cell control.

Plaque Reduction Neutralization Test (PRNT)

This assay is a highly sensitive method to quantify the inhibition of infectious virus particles.

  • Procedure:

    • Confluent cell monolayers in 6-well or 12-well plates are infected with a standardized amount of virus (e.g., 100 plaque-forming units, PFU).

    • Simultaneously, the cells are treated with serial dilutions of the antiviral compound.

    • After a 1-hour incubation, the virus-drug mixture is removed.

    • The cell monolayer is overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

    • Plates are incubated for several days until visible plaques (zones of cell death) are formed.

    • The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

    • The EC50 value is determined as the concentration of the drug that reduces the number of plaques by 50% compared to the virus control.

Mechanism of Action and Experimental Workflow

Deuremidevir, being a prodrug of a nucleoside analog, acts by inhibiting the viral RNA-dependent RNA polymerase (RdRp). After oral administration, it is metabolized to its active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain. This incorporation leads to premature termination of RNA synthesis, thereby halting viral replication.

G Deuremidevir Deuremidevir (Oral Prodrug) Metabolite Active Metabolite (GS-441524 analog) Deuremidevir->Metabolite Metabolism Triphosphate Active Triphosphate Form Metabolite->Triphosphate Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Binds to Active Site Viral_RNA Viral RNA Template Viral_RNA->RdRp Template Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Termination Chain Termination Nascent_RNA->Termination Incorporation of Active Triphosphate

Caption: Mechanism of action of Deuremidevir.

G start Start cell_seeding Seed host cells in multi-well plates start->cell_seeding drug_prep Prepare serial dilutions of Deuremidevir cell_seeding->drug_prep infection Infect cells with virus (e.g., Coronaviruses, RSV) drug_prep->infection treatment Add drug dilutions to infected cells infection->treatment incubation Incubate for viral replication cycle treatment->incubation harvest Harvest supernatant (for VYRA) or fix cells (for PRNT) incubation->harvest quantification Quantify viral load (TCID50) or plaques harvest->quantification analysis Calculate EC50 and CC50 values quantification->analysis end End analysis->end

Caption: Experimental workflow for in vitro antiviral assays.

References

Safety Operating Guide

Proper Disposal Procedures for JT001

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "JT001" is a hypothetical substance, this document provides a standardized template for the proper disposal of a hazardous chemical compound based on general laboratory safety principles. This guidance should be adapted to the specific hazards of any real-world substance, as outlined in its Safety Data Sheet (SDS).

This document outlines the essential safety and logistical procedures for the proper disposal of the hypothetical chemical compound this compound. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Immediate Safety and Hazard Assessment

Before handling this compound for disposal, a thorough hazard assessment is critical. The primary hazards associated with this compound are summarized in the table below. Always consult the specific Safety Data Sheet (SDS) for detailed information.

Table 1: this compound Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassGHS PictogramDescriptionRequired PPE
Acute Toxicity (Oral)💀Fatal if swallowed.Chemical safety goggles, nitrile gloves (double-gloved), lab coat, and a certified respirator.
Skin Corrosion/IrritationcorrosiveCauses severe skin burns and eye damage.Chemical safety goggles, face shield, chemically resistant gloves and apron, and closed-toe shoes.
Carcinogenicityhealth hazardSuspected of causing cancer.Chemical safety goggles, nitrile gloves, lab coat, and work in a certified chemical fume hood.
Environmental HazardenvironmentVery toxic to aquatic life with long-lasting effects.Prevent any release into the environment. Contain all spills and dispose of as hazardous waste.

Waste Segregation and Collection

Proper segregation of this compound waste is crucial to prevent dangerous chemical reactions.[1][2] All waste streams must be clearly labeled with "Hazardous Waste" and the full chemical name.[2][3]

Table 2: this compound Waste Stream Segregation

Waste TypeContainer TypeSegregation Notes
Solid this compound WasteLined, sealed, and labeled hazardous waste container.Collect separately from liquid wastes.[1] Includes contaminated labware, gloves, and bench paper.[2]
Liquid this compound WasteLeak-proof, compatible, and sealed hazardous waste container.Do not mix with other solvents unless compatibility is confirmed. Store in secondary containment.[2]
Sharps Contaminated with this compoundPuncture-proof sharps container labeled as "Hazardous Waste."Needles, scalpels, and other contaminated sharps must be disposed of in a designated sharps container.
Grossly Contaminated LabwareLined, sealed, and labeled hazardous waste container.If decontamination is not feasible, dispose of as solid this compound waste.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

start This compound Waste Generated is_liquid Is the waste liquid? start->is_liquid is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Liquid this compound Waste is_liquid->liquid_waste Yes solid_waste Solid this compound Waste (e.g., contaminated PPE, labware) is_sharp->solid_waste No sharp_waste This compound Contaminated Sharps is_sharp->sharp_waste Yes solid_container Collect in a lined and sealed hazardous waste container. solid_waste->solid_container liquid_container Collect in a leak-proof and compatible hazardous waste container. liquid_waste->liquid_container sharp_container Collect in a puncture-proof sharps container. sharp_waste->sharp_container label_waste Label container with 'Hazardous Waste' and contents. solid_container->label_waste liquid_container->label_waste sharp_container->label_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. label_waste->contact_ehs end Disposal Complete contact_ehs->end

This compound Waste Disposal Workflow

Experimental Protocol: Decontamination of this compound-Contaminated Glassware

This protocol is for the decontamination of glassware that has come into contact with this compound. This procedure should be performed in a certified chemical fume hood while wearing the appropriate PPE.

Materials:

  • This compound-contaminated glassware

  • 5% sodium hypochlorite solution (bleach)

  • Deionized water

  • Two appropriately sized waste containers (one for bleach rinse, one for water rinse)

  • pH strips

Procedure:

  • Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., ethanol) to remove the bulk of the this compound residue. Collect this rinsate as hazardous liquid waste.

  • Decontamination:

    • Carefully add a 5% sodium hypochlorite solution to the glassware, ensuring all contaminated surfaces are in contact with the solution.

    • Allow the decontamination solution to sit in the glassware for at least one hour.

    • Decant the sodium hypochlorite solution into a designated hazardous waste container.

  • Neutralization and Rinsing:

    • Rinse the glassware thoroughly with deionized water. Collect the first three rinses as hazardous waste.

    • Test the pH of the final rinse to ensure it is neutral (pH 6-8).

  • Final Disposal: Once decontaminated, the glassware can be washed and reused. If the glassware is to be disposed of, it can now be discarded in the appropriate glass waste container.[2]

Spill Management

In the event of a this compound spill, immediate action is required to ensure safety and minimize environmental contamination.

spill This compound Spill Occurs evacuate Evacuate the immediate area and alert others. spill->evacuate ppe Don appropriate PPE, including a respirator. evacuate->ppe contain Contain the spill with absorbent material. ppe->contain collect Collect the absorbed material into a hazardous waste container. contain->collect decontaminate Decontaminate the spill area with a suitable cleaning agent. collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste. decontaminate->dispose report Report the spill to the Safety Officer. dispose->report

This compound Spill Response Plan

For large spills, evacuate the laboratory and contact the institution's Environmental Health & Safety (EHS) department immediately.[5] Do not attempt to clean up a large spill without proper training and equipment.

Final Disposal Logistics

All collected this compound waste must be disposed of through the institution's licensed professional waste disposal service.[6] Do not dispose of this compound down the drain or in the regular trash.[6][7] Ensure all waste containers are properly sealed, labeled, and stored in a designated hazardous waste accumulation area until collection.[2]

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.